molecular formula C23H31N5O7S B6306829 p-NCS-Bz-NODA-GA

p-NCS-Bz-NODA-GA

Katalognummer: B6306829
Molekulargewicht: 521.6 g/mol
InChI-Schlüssel: CFGSZUCRHWLSKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P-NCS-Bz-NODA-GA is a useful research compound. Its molecular formula is C23H31N5O7S and its molecular weight is 521.6 g/mol. The purity is usually 95%.
The exact mass of the compound p-NCS-benzyl-NODA-GA is 521.19441952 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O7S/c29-20(24-13-17-1-3-18(4-2-17)25-16-36)6-5-19(23(34)35)28-11-9-26(14-21(30)31)7-8-27(10-12-28)15-22(32)33/h1-4,19H,5-15H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGSZUCRHWLSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCC2=CC=C(C=C2)N=C=S)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

p-NCS-Bz-NODA-GA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the bifunctional chelator p-NCS-Bz-NODA-GA. It covers the core chemical properties, experimental protocols for bioconjugation and radiolabeling, and relevant in-vivo applications.

Introduction to this compound

This compound, with the chemical name 2,2'-(7-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator integral to the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications.[1] Its structure is meticulously designed with two key functional moieties:

  • A NODA-GA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) chelating core: This component forms highly stable complexes with a variety of radiometals.

  • A para-isothiocyanatobenzyl (p-NCS-Bz) group: This reactive group enables the covalent conjugation of the chelator to targeting biomolecules, such as peptides and antibodies.[1]

This dual functionality allows for the development of radioimmunoconjugates and other targeted radiolabeled molecules, where a radionuclide is stably chelated and delivered to a specific biological target.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C23H31N5O7S
Molecular Weight 521.59 g/mol
CAS Number 1660127-21-8
Appearance White to off-white or light yellow solid
Solubility Soluble in DMSO (50 mg/mL with sonication)

Data sourced from MedchemExpress and Chematech.[1][2]

Bioconjugation to Targeting Molecules

The p-NCS-Bz group of the chelator specifically reacts with primary amine groups, such as the ε-amine of lysine (B10760008) residues present on the surface of proteins (e.g., antibodies) and peptides, to form a stable thiourea (B124793) bond.[1]

General Experimental Protocol for Bioconjugation

The following protocol is a generalized procedure for the conjugation of this compound to an antibody or peptide. Optimization of reaction conditions, including pH, temperature, and molar ratios, is recommended for each specific biomolecule.

  • Preparation of the Biomolecule:

    • Dissolve the antibody or peptide in a suitable buffer, typically a bicarbonate or borate (B1201080) buffer with a pH of 8.5-9.5, to ensure the primary amine groups are deprotonated and reactive.

    • The concentration of the biomolecule should be adjusted to achieve the desired molar ratio for the conjugation reaction.

  • Preparation of the Chelator Solution:

    • Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the biomolecule solution. The reaction is typically carried out at room temperature or 4°C with gentle stirring for a period ranging from a few hours to overnight.

  • Purification of the Conjugate:

    • Remove the unreacted chelator and byproducts from the immunoconjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Characterization of the Conjugate:

    • Determine the number of chelators conjugated per biomolecule using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

Bioconjugation Workflow Diagram

Bioconjugation_Workflow Bioconjugation of this compound cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Biomolecule Target Biomolecule (Antibody/Peptide) in Bicarbonate Buffer (pH 9) Conjugation Incubation (Room Temperature, 1-4h) Molar Ratio Optimization Biomolecule->Conjugation Chelator This compound in DMSO Chelator->Conjugation Purification Size-Exclusion Chromatography (e.g., PD-10 column) Conjugation->Purification Characterization Mass Spectrometry or Radiometric Analysis Purification->Characterization Radiolabeling_Workflow Radiolabeling of NODA-GA Conjugate with ⁹⁹ᵐTc/¹⁸⁶Re cluster_precursor Precursor Preparation cluster_labeling Labeling Reaction cluster_qc Quality Control cluster_final Final Product Radionuclide [⁹⁹ᵐTcO₄]⁻ or [¹⁸⁶ReO₄]⁻ Precursor [M(CO)₃(H₂O)₃]⁺ Precursor Radionuclide->Precursor CarbonylKit Carbonyl Kit (CO source, reducing agent) CarbonylKit->Precursor Labeling Incubation (70-100°C, 30-60 min) Precursor->Labeling Conjugate NODA-GA-Biomolecule Conjugate Conjugate->Labeling QC Radio-HPLC / Radio-TLC (RCY & RCP Determination) Labeling->QC FinalProduct Radiolabeled Biomolecule QC->FinalProduct

References

An In-depth Technical Guide to p-NCS-Bz-NODA-GA: A Bifunctional Chelator for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator p-NCS-Bz-NODA-GA (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its chemical structure, properties, and applications, particularly in the realm of molecular imaging and radiopharmaceutical development. This document includes structured data, detailed experimental protocols, and visualizations to facilitate a thorough understanding and practical application of this versatile chelating agent.

Core Principles and Chemical Structure

This compound is a key component in the design of targeted radiopharmaceuticals. Its structure is ingeniously designed to serve a dual function. The NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) component acts as a highly efficient chelator, capable of stably binding radiometals.[1] The p-isothiocyanatobenzyl (p-NCS-Bz) group provides a reactive moiety for covalent conjugation to biomolecules.

The core structure consists of a triazacyclononane-based chelating moiety, which forms stable complexes with various radiometals, most notably Gallium-68 (⁶⁸Ga). The isothiocyanate group (-N=C=S) offers specific reactivity towards primary amines, such as the lysine (B10760008) residues found in peptides and antibodies, forming a stable thiourea (B124793) bond.[2][3] This enables the site-specific attachment of the chelator-radiometal complex to a targeting vector, a critical step in the development of targeted imaging and therapeutic agents.

Chemical Formula: C₂₃H₃₁N₅O₇S[2]

CAS Number: 1660127-21-8[4][5]

Physicochemical and Radiolabeling Properties

The utility of this compound in drug development is underpinned by its distinct physicochemical and radiolabeling characteristics. These properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 521.59 g/mol [2][5]
Appearance White to off-white or light yellow solid/powder[2][5]
Solubility Soluble in DMSO (50 mg/mL, 95.86 mM with sonication)[5]
Storage Conditions Store at -20°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5]
Reactivity The isothiocyanate group reacts specifically with primary amines (e.g., lysine residues) to form a stable thiourea linkage.[2][3]
Chelation Capability Forms stable complexes with various radiometals, particularly noted for rapid and efficient complexation of Gallium-68 (⁶⁸Ga).[1]

Experimental Protocols

The successful application of this compound hinges on well-defined experimental procedures for conjugation to targeting biomolecules and subsequent radiolabeling. The following sections provide a generalized yet detailed methodology for these key processes.

Conjugation of this compound to a Targeting Peptide

This protocol outlines the steps for covalently attaching the chelator to a peptide containing a primary amine group.

Materials:

  • This compound

  • Targeting peptide with an available primary amine (e.g., lysine residue)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

  • HPLC system for analysis and purification

  • Lyophilizer

Procedure:

  • Dissolution of Reactants: Dissolve the targeting peptide in the conjugation buffer. Separately, dissolve a 5-10 fold molar excess of this compound in DMF or DMSO.

  • Conjugation Reaction: Add the dissolved this compound solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain peptide stability.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically for each specific peptide.

  • Purification of the Conjugate: Purify the resulting NODA-GA-peptide conjugate from unreacted chelator and byproducts using an appropriate method, such as size-exclusion chromatography or preparative HPLC.

  • Analysis and Characterization: Confirm the successful conjugation and determine the purity of the product using analytical HPLC and mass spectrometry.

  • Lyophilization and Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C for long-term stability.

Radiolabeling of the NODA-GA-Peptide Conjugate with Gallium-68

This protocol describes the chelation of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) by the NODA-GA-peptide conjugate.

Materials:

  • NODA-GA-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 N HCl for elution of ⁶⁸Ga

  • Labeling buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.0-5.0)

  • Reaction vial (e.g., a sterile, pyrogen-free microcentrifuge tube)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using sterile 0.05 N HCl according to the manufacturer's instructions.

  • Preparation of the Labeling Solution: In a reaction vial, add the desired amount of the NODA-GA-peptide conjugate (typically 10-50 µg).

  • pH Adjustment: Add the labeling buffer to the conjugate to adjust the pH to the optimal range for ⁶⁸Ga chelation (typically pH 4.0-5.0).

  • Radiolabeling Reaction: Add the eluted ⁶⁸GaCl₃ solution to the vial containing the conjugate and buffer.

  • Incubation: Gently mix the solution and incubate at a controlled temperature, often at room temperature or slightly elevated (e.g., 37-95°C), for 5-15 minutes. The NODA-GA chelator is known for its ability to complex ⁶⁸Ga rapidly under mild conditions.[1]

  • Quality Control: Determine the radiochemical purity of the final ⁶⁸Ga-NODA-GA-peptide product using radio-TLC or radio-HPLC to ensure that the amount of free, unchelated ⁶⁸Ga is minimal (typically >95% purity is desired).

  • Purification (if necessary): If the radiochemical purity is not satisfactory, the product can be purified using a C18 solid-phase extraction (SPE) cartridge.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling pNCS_NODA This compound Conjugation Conjugation Reaction (pH 8.5-9.0) pNCS_NODA->Conjugation Peptide Targeting Peptide (with -NH2 group) Peptide->Conjugation Purification1 Purification (SEC or HPLC) Conjugation->Purification1 Conjugate NODA-GA-Peptide Conjugate Purification1->Conjugate Labeling Radiolabeling Reaction (pH 4.0-5.0) Conjugate->Labeling Ga68 Gallium-68 (from generator) Ga68->Labeling Purification2 Quality Control / Purification (Radio-TLC/HPLC) Labeling->Purification2 Final_Product ⁶⁸Ga-NODA-GA-Peptide (PET Imaging Agent) Purification2->Final_Product

Caption: Experimental workflow for the synthesis of a ⁶⁸Ga-labeled PET imaging agent.

logical_relationship cluster_components Core Components Chelator This compound NODA_GA NODA-GA Moiety (Chelating Unit) Chelator->NODA_GA contains NCS_Bz p-NCS-Bz Moiety (Linking Unit) Chelator->NCS_Bz contains Radionuclide Radionuclide (e.g., ⁶⁸Ga) NODA_GA->Radionuclide chelates Biomolecule Targeting Biomolecule (Peptide, Antibody) NCS_Bz->Biomolecule conjugates to Application Application: Targeted PET Imaging Radionuclide->Application Biomolecule->Application

Caption: Logical relationship of this compound components and their roles.

Applications in Drug Development

The primary application of this compound is in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1] PET is a powerful non-invasive molecular imaging technique that allows for the visualization and quantification of biological processes in vivo. By conjugating this compound to a biomolecule that specifically targets a biomarker of a disease (e.g., a receptor overexpressed on cancer cells), researchers can create imaging agents that provide valuable diagnostic, prognostic, and pharmacodynamic information.

The fundamental principle involves administering the ⁶⁸Ga-labeled biomolecule to a subject. The targeting moiety directs the radionuclide to the tissue or cells of interest. The emitted positrons from ⁶⁸Ga annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional mapping of the tracer's distribution, reflecting the location and density of the biological target.

Beyond diagnostics, the principles of using this compound can be extended to targeted radiotherapy. By replacing the PET isotope with a therapeutic radionuclide, the same targeting biomolecule can be used to deliver a cytotoxic radiation dose specifically to diseased cells, a concept known as theranostics. The versatility of the NODA-GA chelator for different radiometals makes it an attractive platform for such applications.[6]

References

An In-depth Technical Guide to the Mechanism of Action for p-NCS-Bz-NODA-GA Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator p-isothiocyanatobenzyl-NODA-GA (p-NCS-Bz-NODA-GA), focusing on its mechanism of action in chelating metallic radionuclides, particularly Gallium-68 (⁶⁸Ga). This document details the synthesis, radiolabeling, and conjugation of this chelator, supported by experimental protocols and quantitative data.

Introduction to this compound

This compound is a bifunctional chelator designed for the stable incorporation of radiometals into biomolecules for applications in nuclear medicine, such as Positron Emission Tomography (PET) imaging. It consists of two key functional components:

  • A NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core: This macrocyclic component serves as a highly efficient chelating agent for trivalent metal ions like Gallium(III). The three nitrogen atoms of the triazacyclononane ring and the carboxylate groups from the glutaric and acetic acid arms provide a hexadentate coordination environment, which is ideal for stably binding Ga³⁺.

  • A p-isothiocyanatobenzyl (p-NCS-Bz) group: This functional group acts as a linker, enabling the covalent conjugation of the chelator to biomolecules, such as peptides and antibodies. The isothiocyanate group reacts readily with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the surface of proteins to form a stable thiourea (B124793) bond.

The combination of a robust chelating core and a reactive conjugation site makes this compound a versatile tool for the development of targeted radiopharmaceuticals.

Mechanism of Gallium-68 Chelation

The chelation of ⁶⁸Ga³⁺ by the NODA-GA core is a rapid and efficient process that can be performed under mild conditions. The mechanism involves the coordination of the Ga³⁺ ion by the nitrogen and oxygen donor atoms of the NODA-GA ligand. The pre-organized structure of the macrocyclic backbone contributes to the high thermodynamic stability and kinetic inertness of the resulting complex.

Derivatives of NODA-GA are known for their ability to be radiolabeled quickly at room temperature, a significant advantage over other chelators like DOTA which often require heating. This feature is particularly beneficial for labeling heat-sensitive biomolecules.

Quantitative Data on Chelation and Stability

The following tables summarize key quantitative data related to the performance of NODA-GA and its derivatives in Gallium-68 chelation. While specific data for this compound is limited in the literature, the data for closely related NODA-GA conjugates provide a strong indication of its expected performance.

Table 1: Radiolabeling Efficiency of NODA-GA Derivatives with ⁶⁸Ga

Chelator/ConjugatePrecursor AmountTemperature (°C)Reaction Time (min)pHRadiochemical Yield (RCY)Reference
NODAGA-UBI fragmentsNot specifiedRoom Temperature153.5-4.5>95%[1]
NODAGA-HPBCDNot specifiedNot specifiedNot specifiedNot specified76.54 ± 6.12%[2]
NH₂-Noda-GA conjugates5-20 nmolRoom Temperature10-153.5-4.5>95%[3]
NODAGA-Peptide5-10 nmolRoom Temperature153.5-4.0High[4]

Table 2: Stability of ⁶⁸Ga-NODA-GA Complexes

ComplexConditionDurationStabilityReference
⁶⁸Ga-NOTA-NCSin vitroNot specifiedHigh[5]
⁶⁸Ga-NODAGA-HPBCDin vitroNot specifiedHigh[2]
⁶⁸Ga-NODA-GA ConjugatesSerum24 hoursExcellent[4]

Table 3: Comparative Stability Constants of Ga(III) Complexes with Related Chelators

ChelatorLog KReference
NOTA31.0[5]
DOTA21.3[6]

Experimental Protocols

Synthesis of this compound
Conjugation of this compound to a Monoclonal Antibody (e.g., Trastuzumab)

This protocol is adapted from general antibody conjugation procedures with isothiocyanate-functionalized chelators.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Borate (B1201080) buffer (0.1 M, pH 8.5)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Reaction vials

Procedure:

  • Antibody Preparation: Dialyze the antibody against 0.05 M phosphate (B84403) buffer (pH 7.2) with 0.15 M NaCl to remove any interfering substances.

  • Chelator Solution Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5 with borate buffer.

    • Add a 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction mixture at 4°C for 20 hours with gentle mixing.

  • Purification:

    • Remove the unreacted chelator and byproducts by size-exclusion chromatography using a PD-10 column equilibrated with a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.6).

    • Collect the fractions containing the conjugated antibody.

  • Characterization:

    • Determine the protein concentration using a spectrophotometer at 280 nm.

    • Characterize the conjugate to determine the chelator-to-antibody ratio using techniques like MALDI-TOF mass spectrometry.

Radiolabeling of NODA-GA-Conjugated Antibody with ⁶⁸Ga

Materials:

  • NODA-GA-conjugated antibody

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl (for elution)

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water

  • Reaction vials

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to approximately 3.5-4.5.

  • Radiolabeling Reaction:

    • Add the NODA-GA-conjugated antibody (typically 5-20 nmol) to the buffered ⁶⁸Ga solution.

    • Incubate the reaction mixture at room temperature for 10-15 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the ⁶⁸Ga-labeled antibody conjugate using radio-TLC or radio-HPLC. A typical radio-TLC system uses ITLC-SG strips with a mobile phase of 1:1 methanol/1M ammonium (B1175870) acetate.

Visualizations

Chelation and Conjugation Pathway

G Chelation and Bioconjugation Pathway of this compound cluster_chelation Chelation cluster_conjugation Bioconjugation p_ncs_bz_noda_ga This compound ga68_complex [⁶⁸Ga]Ga-p-NCS-Bz-NODA-GA p_ncs_bz_noda_ga->ga68_complex Coordination ga68 ⁶⁸Ga³⁺ ga68->ga68_complex radiolabeled_conjugate Radiolabeled Bioconjugate ga68_complex->radiolabeled_conjugate Thiourea bond formation biomolecule Biomolecule (e.g., Antibody with -NH₂ group) biomolecule->radiolabeled_conjugate G Workflow for ⁶⁸Ga Radiolabeling and Quality Control elution ⁶⁸Ga Elution (0.1 M HCl) buffering Buffering (Sodium Acetate, pH 3.5-4.5) elution->buffering conjugate_addition Addition of NODA-GA Conjugate buffering->conjugate_addition incubation Incubation (Room Temperature, 10-15 min) conjugate_addition->incubation qc Quality Control (Radio-TLC/HPLC) incubation->qc final_product Final Radiopharmaceutical qc->final_product G HER2 Signaling Pathway Inhibition by Trastuzumab Conjugate cluster_inhibition Inhibitory Effect trastuzumab_conjugate Trastuzumab-Chelate-⁶⁸Ga her2 HER2 Receptor trastuzumab_conjugate->her2 Binds and blocks pi3k PI3K her2->pi3k Activates her2->pi3k X akt Akt pi3k->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival Promotes apoptosis Apoptosis akt->apoptosis Inhibits

References

The Core Fundamentals of p-NCS-Bz-NODA-GA for Gallium-68 Radiolabeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional chelator p-NCS-Bz-NODA-GA, detailing its application in the development of Gallium-68 (⁶⁸Ga) radiopharmaceuticals for Positron Emission Tomography (PET) imaging. We will delve into the essential principles, experimental methodologies, and critical data related to its conjugation and radiolabeling.

Introduction to this compound and Gallium-68

Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it highly suitable for PET imaging. For targeted imaging, ⁶⁸Ga must be stably complexed by a chelator, which is in turn conjugated to a targeting biomolecule, such as a peptide or antibody. The choice of chelator is critical, as it influences radiolabeling efficiency, stability of the final radiopharmaceutical, and its pharmacokinetic profile.[1]

NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a highly efficient chelator for ⁶⁸Ga.[2] Its structure allows for rapid and stable complexation under mild conditions, a notable advantage over other chelators like DOTA which often require heating.[2] The bifunctional derivative, p-isothiocyanatobenzyl-NODA-GA (this compound), incorporates a reactive isothiocyanate (-NCS) group. This group facilitates covalent conjugation to primary or secondary amines on targeting molecules, forming a stable thiourea (B124793) bond.

Conjugation of this compound to Targeting Vectors

The isothiocyanate group of this compound reacts with amine groups on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminal amine, to form a stable thiourea linkage. The following sections provide detailed protocols for conjugation to antibodies and a generalized protocol for peptides.

Experimental Protocol: Conjugation to Antibodies

This protocol is adapted from the conjugation of this compound to the mJF5 monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

  • Reaction buffer: 0.1 M Boric acid buffer, pH 9.1, treated with Chelex

  • Metal-free water and buffers

  • Amicon Ultra centrifugal filter units (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange for the mAb into a metal-free buffer such as Chelex-treated PBS (pH 7.4) using a PD-10 column or centrifugal filter units.

    • To remove any contaminating metal ions, incubate the antibody with EDTA (0.5 mM) for 45 minutes at room temperature with gentle shaking.

    • Remove the EDTA by buffer exchange into 0.1 M boric acid buffer (pH 9.1) using a PD-10 column.

    • Concentrate the antibody solution to the desired concentration using a centrifugal filter unit.

  • Chelator Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of approximately 33 mM.

  • Conjugation Reaction:

    • Add the this compound solution to the antibody solution to achieve a 13- to 20-fold molar excess of the chelator.

    • Incubate the reaction mixture for 16 hours at 37°C with gentle agitation. For some antibodies, the reaction can be performed at 4°C for 16 hours.

  • Purification of the Conjugate:

    • Purify the NODA-GA-conjugated antibody from the excess, unconjugated chelator using a PD-10 desalting column equilibrated with Chelex-treated PBS (pH 7.4).

    • Collect the antibody-containing fractions.

    • Further concentrate the purified conjugate and wash with Chelex-treated PBS using a centrifugal filter unit.

  • Characterization:

    • Determine the protein concentration of the final conjugate (e.g., by measuring absorbance at 280 nm).

    • The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of ⁶⁸Ga and measuring the specific activity.

Experimental Protocol: Conjugation to Peptides (Generalized)

This is a generalized protocol based on standard solid-phase peptide synthesis (SPPS) and conjugation techniques.

Materials:

  • Peptide with a free amine group (N-terminus or lysine side chain)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.5

  • Purification system: Preparative HPLC with a C18 column

  • Metal-free water and solvents

Procedure:

  • Peptide Preparation:

    • Synthesize the peptide using standard Fmoc-based SPPS.

    • After cleavage from the resin and side-chain deprotection, purify the crude peptide by preparative HPLC.

    • Lyophilize the purified peptide to obtain a fluffy white powder.

  • Chelator Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Dissolve the purified peptide in the reaction buffer.

    • Add the this compound stock solution to the peptide solution in a 5- to 10-fold molar excess.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by analytical HPLC.

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the NODA-GA-conjugated peptide by preparative HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the purified conjugate and store it at -20°C or below.

Gallium-68 Radiolabeling of NODA-GA Conjugates

The chelation of ⁶⁸Ga by NODA-GA conjugates is typically a rapid and efficient process that can be performed under mild conditions.

Experimental Protocol: ⁶⁸Ga Radiolabeling

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • NODA-GA conjugated peptide or antibody

  • Buffer: Sodium acetate (B1210297) (0.5 - 2 M, pH 4.0-5.0) or HEPES buffer

  • Sterile, metal-free water

  • Heating block or water bath

  • Quality control system: Radio-TLC or radio-HPLC

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Labeling Reaction:

    • In a sterile, metal-free reaction vial, add the desired amount of the NODA-GA conjugate (typically 5-50 µg of peptide or antibody).

    • Add the appropriate volume of buffer (e.g., sodium acetate) to adjust the pH to the optimal range of 4.0-5.0.

    • Add the ⁶⁸Ga eluate to the vial.

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 80-95°C) for 5-15 minutes. The optimal temperature and time will depend on the specific conjugate.[3]

  • Purification (if necessary):

    • For many NODA-GA conjugates, radiochemical purity is high enough for direct use.

    • If purification is required to remove free ⁶⁸Ga, a C18 Sep-Pak cartridge can be used.

      • Condition the cartridge with ethanol (B145695) and then water.

      • Load the reaction mixture onto the cartridge.

      • Wash with water to remove unchelated ⁶⁸Ga.

      • Elute the radiolabeled conjugate with ethanol/water mixture.

      • The eluate can then be formulated in a physiologically compatible solution.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.

    • For radio-TLC, a typical system uses ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. The radiolabeled conjugate remains at the origin, while free ⁶⁸Ga moves with the solvent front.

    • For radio-HPLC, a C18 column with a gradient of water/acetonitrile (containing 0.1% TFA) is commonly used, with a radioactivity detector.

Quantitative Data

The efficiency of ⁶⁸Ga radiolabeling with NODA-GA conjugates is influenced by several factors. The following tables summarize key quantitative data from various studies.

Table 1: Gallium-68 Radiolabeling Conditions and Efficiency for NODA-GA Conjugates

Conjugate TypePrecursor AmountpHTemperature (°C)Time (min)Radiochemical Yield (%)Reference
NODA-GA-Peptide10-40 µM4.0-4.521 ± 120>95[3]
NODA-GA-Peptide10 µM4.0-4.595 ± 210100[3]
NODA-GA-Peptide2-5 nmol3.68515>95
NOTA-Peptide50 µg4.0-4.510010>99[4]

Table 2: In Vitro and In Vivo Stability of ⁶⁸Ga-NODA-GA Complexes

ConjugateConditionTimeStability (% Intact)Reference
[⁶⁸Ga]NODAGA-PeptideHuman Plasma (ex vivo)60 min42.1 ± 3.7[1]
[⁶⁸Ga]NODAGA-PeptideHuman Urine (ex vivo)60 min37.4 ± 2.9[1]
[⁶⁸Ga]Ga-NODAGA-CDP1In vitro3 hours>95[3]
[⁶⁸Ga]Ga-NOTA-TR01PBS24 hours>98[4]
[⁶⁸Ga]Ga-NOTA-TR01Human Serum24 hours>98[4]

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound for ⁶⁸Ga radiolabeling.

Conjugation_Reaction Conjugation of this compound to a Biomolecule cluster_reactants Reactants cluster_product Product p_NCS_Bz_NODA_GA This compound (Isothiocyanate) Conjugate NODA-GA-Biomolecule Conjugate (Thiourea Bond) p_NCS_Bz_NODA_GA->Conjugate Reaction with primary amine Biomolecule Targeting Biomolecule (Peptide or Antibody with -NH2 group) Biomolecule->Conjugate

Caption: Chemical conjugation of this compound to a targeting biomolecule.

Radiolabeling_Workflow Gallium-68 Radiolabeling Workflow Start Start Elute_Ga68 Elute 68Ga from 68Ge/68Ga Generator Start->Elute_Ga68 Prepare_Conjugate Prepare NODA-GA Conjugate Solution Start->Prepare_Conjugate Mix_Reactants Combine 68Ga Eluate, Conjugate, and Buffer Elute_Ga68->Mix_Reactants Prepare_Conjugate->Mix_Reactants Incubate Incubate at Optimal Temperature and Time Mix_Reactants->Incubate QC Quality Control (Radio-TLC/HPLC) Incubate->QC Purify Purification (Optional) (e.g., C18 Cartridge) QC->Purify Final_Product Radiolabeled Product QC->Final_Product If RCP is high Purify->Final_Product If RCP is low

Caption: Experimental workflow for Gallium-68 radiolabeling of NODA-GA conjugates.

Signaling_Pathway_Concept Conceptual Pathway of a 68Ga-NODA-GA-Radiopharmaceutical Radiopharmaceutical 68Ga-NODA-GA-Biomolecule (Injected into patient) Circulation Systemic Circulation Radiopharmaceutical->Circulation Binding Binding to Receptor Radiopharmaceutical->Binding Targets Target_Cell Target Cell (e.g., Tumor Cell) Circulation->Target_Cell Non_Target Non-Target Tissues Circulation->Non_Target Clearance Renal/Hepatic Clearance Circulation->Clearance Receptor Specific Receptor on Target Cell Target_Cell->Receptor Receptor->Binding Internalization Internalization (Optional) Binding->Internalization PET_Signal PET Signal Detection (from 68Ga decay) Binding->PET_Signal Internalization->PET_Signal Non_Target->Clearance

References

Key Features of NODAGA Chelators for PET Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of diagnostic molecular imaging, particularly Positron Emission Tomography (PET), is continually advancing, driven by the development of novel radiopharmaceuticals with improved targeting and imaging characteristics. At the core of many of these imaging agents lies a critical component: the chelator, a molecule responsible for securely binding a radioisotope to a targeting vector. Among the array of chelators available, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has emerged as a versatile and highly effective option, particularly for chelation of Gallium-68 (⁶⁸Ga), a widely used radionuclide for PET imaging. This technical guide provides a comprehensive overview of the key features of NODAGA chelators, including their chemical properties, conjugation and radiolabeling protocols, and a summary of their performance in preclinical and clinical applications.

Core Chemical Properties and Structure of NODAGA

NODAGA is a macrocyclic chelator derived from the 1,4,7-triazacyclononane (B1209588) (NOTA) backbone.[1] Its structure incorporates a glutaric acid arm and two acetic acid arms, which provide a hexadentate coordination environment for metal ions.[2][3] This specific arrangement of nitrogen and oxygen donor atoms makes NODAGA particularly well-suited for forming highly stable complexes with trivalent metals like Gallium-68.[2][3]

For bioconjugation, NODAGA is often functionalized with a reactive group, most commonly an N-hydroxysuccinimide (NHS) ester, creating NODAGA-NHS.[1] The NHS ester facilitates efficient and specific covalent bonding to primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) on biomolecules under mild conditions, forming a stable amide bond.[1][4] This bifunctional nature allows for the straightforward linkage of the chelator to a wide range of targeting molecules, including peptides, antibodies, and nanoparticles.[1]

The physicochemical properties of NODAGA-NHS are summarized in the table below.

PropertyValue
IUPAC Name 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid
Molecular Formula C₁₉H₂₈N₄O₁₀
Molecular Weight 472.4 g/mol
Solubility Soluble in organic solvents like DMF and DMSO; limited solubility in aqueous solutions.
Reactivity The NHS ester is highly reactive towards primary amines, particularly in a pH range of 7.0-8.5. It is susceptible to hydrolysis, especially at higher pH values.

Advantages of NODAGA over DOTA

NODAGA offers several key advantages over the more traditional chelator, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), particularly for Gallium-68 based PET imaging:

  • Faster Radiolabeling Kinetics: NODAGA can be radiolabeled with ⁶⁸Ga more rapidly and under milder conditions (lower temperatures and more neutral pH) compared to DOTA.[2][3] This is a significant advantage for short-lived isotopes like ⁶⁸Ga (half-life ≈ 68 minutes).

  • Higher Radiolabeling Efficiency: Studies have shown that NODAGA conjugates can achieve higher radiochemical yields compared to their DOTA counterparts under similar conditions.

  • Improved In Vivo Stability: While both chelators form stable complexes, some studies suggest that ⁶⁸Ga-NODAGA complexes exhibit enhanced in vivo stability, leading to less transchelation of the radionuclide.

  • Favorable Pharmacokinetics: The smaller ring size and increased hydrophilicity of NODAGA compared to DOTA can lead to faster clearance from non-target tissues, potentially improving image contrast.[2][3]

The following diagram illustrates the chemical structure of NODAGA-NHS and its chelation with a Gallium-68 ion.

NODAGA_Chelation Chemical Structure of NODAGA-NHS and Chelation with Ga-68 cluster_NODAGA NODAGA-NHS Structure cluster_Ga Gallium-68 Ion cluster_Chelation Chelation cluster_Complex [⁶⁸Ga]Ga-NODAGA Complex NODAGA_img Chelation_text Hexadentate Coordination NODAGA_img->Chelation_text Ga Ga³⁺ Ga->Chelation_text Complex_img Chelation_text->Complex_img caption Structure of NODAGA-NHS and its complex with Gallium-68.

Structure of NODAGA-NHS and its complex with Gallium-68.

Experimental Protocols

Conjugation of NODAGA-NHS to a Targeting Peptide/Antibody

This protocol outlines the general steps for conjugating NODAGA-NHS to a biomolecule containing primary amines.

Materials:

  • NODAGA-NHS ester

  • Targeting biomolecule (peptide or antibody)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.2-8.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl or glycine (B1666218) solution, pH 8.0

  • Purification System: Size-exclusion chromatography (e.g., PD-10 column) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve the targeting biomolecule in the conjugation buffer to a known concentration.

    • Freshly prepare a stock solution of NODAGA-NHS in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the NODAGA-NHS solution to the biomolecule solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to react with any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the NODAGA-conjugated biomolecule using an appropriate chromatographic method to remove unconjugated chelator and other byproducts.

  • Characterization:

    • Characterize the purified conjugate using methods such as mass spectrometry to determine the average number of chelators conjugated per biomolecule.

Radiolabeling of a NODAGA-Conjugated Peptide with Gallium-68

This protocol describes the general procedure for radiolabeling a NODAGA-conjugated peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Elution solution (e.g., 0.1 M HCl)

  • NODAGA-conjugated peptide

  • Labeling Buffer: 0.1 M sodium acetate (B1210297) or HEPES buffer, pH 4.0-4.5

  • Reaction vial (low-binding)

  • Heating block or water bath

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with the appropriate volume of elution solution according to the manufacturer's instructions.

  • Reaction Setup:

    • In a reaction vial, add the required amount of the NODAGA-conjugated peptide.

    • Add the labeling buffer to adjust the pH to the optimal range of 4.0-4.5.

  • Radiolabeling Reaction:

    • Add the ⁶⁸Ga eluate to the reaction vial.

    • Incubate the reaction mixture. While labeling can occur at room temperature, heating to 60-95°C for 5-15 minutes can significantly increase the radiolabeling efficiency.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC to separate the radiolabeled conjugate from free ⁶⁸Ga.

The following diagram illustrates the general experimental workflow for developing a NODAGA-based PET imaging agent.

Experimental_Workflow Experimental Workflow for NODAGA-based PET Imaging Agents cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_imaging In Vivo Evaluation Start Targeting Molecule (Peptide/Antibody) Conjugation Bioconjugation (Amine-NHS Ester Reaction) Start->Conjugation Chelator NODAGA-NHS Chelator->Conjugation Purification1 Purification of NODAGA-Conjugate Conjugation->Purification1 Radiolabeling Radiolabeling Reaction (pH, Temp, Time) Purification1->Radiolabeling Ga68 ⁶⁸Ga Eluate from ⁶⁸Ge/⁶⁸Ga Generator Ga68->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC Injection Intravenous Injection QC->Injection AnimalModel Animal Model of Disease AnimalModel->Injection PET_CT PET/CT Imaging Injection->PET_CT Biodistribution Ex Vivo Biodistribution PET_CT->Biodistribution caption Workflow from conjugation to in vivo PET imaging.

Workflow from conjugation to in vivo PET imaging.

Quantitative Data Summary

Comparison of Radiolabeling Conditions and Efficiency

The following table summarizes the typical radiolabeling conditions and resulting efficiencies for ⁶⁸Ga-labeling of NODAGA and DOTA conjugates.

Chelator ConjugatePrecursor AmountpHTemperature (°C)Time (min)Radiochemical Yield (%)Reference
⁶⁸Ga-NODAGA-CDP116 µM4.521 ± 12092 ± 1[2]
⁶⁸Ga-DOTA-CDP133 µM4.595 ± 21095 ± 2[2]
⁶⁸Ga-NODAGA-RGD--Room Temp10Quantitative[5]
⁶⁸Ga-NODAGA-Pamidronic Acid4 nmol4.0-4.5>6015>90[6]
In Vitro and In Vivo Stability

The stability of the radiometal-chelator complex is crucial for preventing the release of the radionuclide in vivo, which can lead to non-specific uptake and increased radiation dose to non-target organs.

RadiopharmaceuticalStability ConditionStability (%)Reference
⁶⁸Ga-NODAGA-CDP1Human Serum (2h @ 37°C)98 ± 2[2]
⁶⁸Ga-DOTA-CDP1Human Serum (2h @ 37°C)>99[2]
⁶⁸Ga-FSC(succ-RGD)₃Challenging SolutionsHigh[5]
Comparative Biodistribution of ⁶⁸Ga-labeled NODAGA and DOTA Conjugates

Biodistribution studies are essential for evaluating the targeting efficiency and clearance profile of a radiopharmaceutical. The data below from a preclinical study compares the uptake of ⁶⁴Cu-labeled DOTA- and NODAGA-conjugated antibodies in a prostate cancer model.

Organ⁶⁴Cu-DOTA-mAb7 (%ID/g at 24h)⁶⁴Cu-NODAGA-mAb7 (%ID/g at 24h)Reference
Blood-Higher[1][7]
LiverHigherLower[1][7]
Tumor13.44 ± 1.2113.24 ± 4.86[1][7]
ProstateHigherSignificantly Lower[1]

Note: %ID/g = percentage of injected dose per gram of tissue.

Biodistribution of ⁶⁸Ga-DOTATATE in Humans

For context, the following table provides typical standardized uptake values (SUV) for the clinically established ⁶⁸Ga-DOTA-TATE in various organs in normal human subjects. These values can serve as a benchmark when evaluating new NODAGA-based radiopharmaceuticals.

OrganSUVmax (mean ± SD)SUVmean (mean ± SD)Reference
Spleen28.27 ± 5.9919.25 ± 4.36
Kidneys14.20 ± 4.358.55 ± 2.36[8]
Adrenal Glands11.57 ± 3.366.77 ± 1.99[8]
Liver9.13 ± 2.185.58 ± 1.46[8]
Pancreas (body)4.46 ± 1.542.87 ± 0.88[8]

Conclusion

NODAGA chelators represent a significant advancement in the development of radiopharmaceuticals for PET imaging. Their ability to rapidly and stably chelate Gallium-68 under mild conditions, coupled with the potential for favorable in vivo pharmacokinetics, makes them a highly attractive choice for researchers and drug developers. The versatility of NODAGA-NHS chemistry allows for straightforward conjugation to a wide variety of targeting biomolecules, paving the way for the creation of novel PET imaging agents for a broad range of clinical applications, from oncology to neurology and beyond. As research continues, the superior properties of NODAGA are likely to solidify its role as a cornerstone in the future of molecular imaging.

References

p-NCS-Bz-NODA-GA: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Overview of the Bifunctional Chelator for Advanced Radiopharmaceutical Development

This technical guide provides a comprehensive overview of the bifunctional chelator p-NCS-Bz-NODA-GA, designed for researchers, scientists, and drug development professionals. This document outlines its chemical properties, detailed experimental protocols for bioconjugation and radiolabeling, and its application in targeting critical signaling pathways in oncology.

Core Properties of this compound

The compound p-isothiocyanatobenzyl-NODA-GA, commonly abbreviated as this compound, is a bifunctional chelator integral to the development of targeted radiopharmaceuticals for imaging and therapy. Its structure features a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core, which serves as a highly efficient chelating agent for various trivalent metal ions, notably Gallium-68 (⁶⁸Ga). The molecule is functionalized with a p-isothiocyanatobenzyl (NCS) group, enabling covalent conjugation to primary amines on biomolecules such as peptides and antibodies.

PropertyValueReference
CAS Number 1660127-21-8[1][2][3][4][5][6][7]
Molecular Weight 521.59 g/mol [1][2][8]
Molecular Formula C₂₃H₃₁N₅O₇S[1][2][8]
Appearance White to yellowish powder[8]
Reactivity The isothiocyanate (-NCS) group specifically reacts with primary amines (e.g., lysine (B10760008) residues) on peptides and antibodies to form a stable thiourea (B124793) bond.[8]

Experimental Protocols

The following protocols are detailed methodologies for the conjugation of this compound to a monoclonal antibody and a peptide, followed by radiolabeling with Gallium-68. These protocols are synthesized from established methodologies for similar bifunctional chelators and are intended as a comprehensive guide.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the covalent attachment of this compound to a monoclonal antibody (mAb), such as Trastuzumab, which targets the HER2 receptor.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), metal-free

  • Phosphate-Buffered Saline (PBS), pH 7.4, metal-free

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Ultrafiltration device (e.g., Amicon Ultra, 30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using an ultrafiltration device.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • This compound Solution Preparation:

    • Immediately prior to use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound solution to the antibody solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Purification of the Conjugate:

    • Remove unreacted chelator and DMSO by SEC using a PD-10 column pre-equilibrated with metal-free PBS (pH 7.4).

    • Collect the protein-containing fractions.

    • Concentrate the purified mAb-NODA-GA conjugate using an ultrafiltration device.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Determine the chelator-to-antibody ratio using MALDI-TOF mass spectrometry or by a colorimetric assay following complexation with a suitable metal ion.

Protocol 2: Conjugation of this compound to a GRPR-Targeting Peptide

This protocol details the conjugation of this compound to a peptide targeting the Gastrin-Releasing Peptide Receptor (GRPR).

Materials:

  • GRPR-targeting peptide with a primary amine (e.g., Ser-Ser-RM2)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5), metal-free

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Peptide Preparation:

    • Dissolve the GRPR-targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • This compound Solution Preparation:

    • Dissolve this compound in a minimal volume of anhydrous DMF.

  • Conjugation Reaction:

    • Add a 1.5-fold molar excess of the this compound solution to the peptide solution.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Purification of the Conjugate:

    • Purify the peptide-NODA-GA conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

Protocol 3: Radiolabeling of NODA-GA Conjugates with Gallium-68

This protocol outlines the chelation of Gallium-68 to the NODA-GA-conjugated biomolecule.

Materials:

  • NODA-GA-conjugated antibody or peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5), metal-free

  • C18 Sep-Pak cartridge

  • Radio-Thin Layer Chromatography (radio-TLC) or radio-HPLC system

Procedure:

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.

  • Radiolabeling Reaction:

    • In a sterile, metal-free reaction vial, add 10-50 µg of the NODA-GA-conjugated biomolecule.

    • Add sodium acetate buffer to adjust the pH to between 3.5 and 4.5.

    • Add the ⁶⁸GaCl₃ eluate (50-200 MBq) to the reaction vial.

    • Incubate at room temperature for 10-15 minutes. For some conjugates, heating to 40-95°C for 5-15 minutes may improve radiochemical yield.

  • Purification of the Radiolabeled Product:

    • Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

  • Quality Control:

    • Determine the radiochemical purity by radio-TLC or radio-HPLC.

Signaling Pathway Visualization

The following diagram illustrates the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway, a critical pathway in breast cancer that can be targeted by radiolabeled antibodies. Trastuzumab, when conjugated to this compound and labeled with a radionuclide, can be used for imaging HER2-positive tumors.

HER2_Signaling_Pathway cluster_PI3K_pathway PI3K/AKT Pathway cluster_MAPK_pathway RAS/MAPK Pathway Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 Dimerization Heterodimerization HER3->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Trastuzumab Trastuzumab-NODA-GA-⁶⁸Ga Trastuzumab->HER2 Inhibition

HER2 Signaling Pathway and Inhibition by a Radiolabeled Antibody.

This guide provides foundational information for the application of this compound in the development of novel radiopharmaceuticals. The provided protocols should be adapted and optimized for specific biomolecules and research applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of p-NCS-Bz-NODA-GA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of p-isothiocyanatobenzyl-NODA-GA (p-NCS-Bz-NODA-GA), a bifunctional chelator critical for the development of targeted radiopharmaceuticals. This document outlines the synthetic pathway, detailed experimental protocols, characterization methodologies, and data presentation to support researchers in the field of nuclear medicine and drug development.

Introduction

The chelator this compound is a derivative of NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), a macrocyclic chelating agent known for its efficient and stable complexation of radionuclides, most notably Gallium-68 (⁶⁸Ga). The addition of a p-isothiocyanatobenzyl (NCS) group provides a reactive moiety for the covalent conjugation of the chelator to targeting biomolecules, such as peptides and antibodies, via reaction with primary amines. This allows for the precise delivery of the radionuclide to specific biological targets for imaging or therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the protection of the NODA-GA precursor, followed by conjugation to the isothiocyanate-bearing linker, and concluding with deprotection.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Conjugation cluster_2 Step 3: Deprotection NODA-GA-tris(t-Bu ester) NODA-GA-tris(t-Bu ester) p-NH2-Bz-NODA-GA-tris(t-Bu ester) p-NH2-Bz-NODA-GA-tris(t-Bu ester) NODA-GA-tris(t-Bu ester)->p-NH2-Bz-NODA-GA-tris(t-Bu ester) p-aminobenzylamine, coupling agent (e.g., HATU) This compound-tris(t-Bu ester) This compound-tris(t-Bu ester) p-NH2-Bz-NODA-GA-tris(t-Bu ester)->this compound-tris(t-Bu ester) Thiophosgene (B130339) This compound This compound This compound-tris(t-Bu ester)->this compound Trifluoroacetic acid (TFA)

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • NODA-GA-tris(t-Bu ester)

  • p-aminobenzylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Thiophosgene

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Step 1: Synthesis of p-NH₂-Bz-NODA-GA-tris(t-Bu ester)

  • Dissolve NODA-GA-tris(t-Bu ester) (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of p-aminobenzylamine (1.5 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield p-NH₂-Bz-NODA-GA-tris(t-Bu ester).

Step 2: Synthesis of this compound-tris(t-Bu ester)

  • Dissolve p-NH₂-Bz-NODA-GA-tris(t-Bu ester) (1 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add thiophosgene (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the protected this compound-tris(t-Bu ester).

Step 3: Deprotection to yield this compound

  • Dissolve the this compound-tris(t-Bu ester) in a solution of TFA in DCM (typically 50-90% TFA).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by mass spectrometry.

  • Upon completion, remove the solvent and TFA under reduced pressure (co-evaporation with DCM may be necessary to remove residual TFA).

  • The resulting crude product, this compound, can be purified by preparative HPLC.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.

Physicochemical Characterization

Table 1: Physicochemical Properties and Expected Analytical Data

ParameterMethodExpected Result
Molecular Weight ESI-MSCalculated: 521.59 g/mol ; Observed: [M+H]⁺ at m/z 522.60
¹H NMR NMR SpectroscopyComplex multiplet pattern corresponding to the protons of the triazacyclononane ring, glutaric acid backbone, and the benzyl (B1604629) group. Specific aromatic signals for the p-substituted benzyl ring are expected.
¹³C NMR NMR SpectroscopyResonances corresponding to the carbonyl carbons of the carboxylic acids, the carbons of the macrocyclic ring, and the aromatic carbons of the benzyl group, including the characteristic signal for the isothiocyanate carbon.
Purity HPLC≥ 95%
Appearance Visual InspectionWhite to off-white powder
Functional Characterization: Radiolabeling with Gallium-68

The primary function of this compound is to chelate radionuclides. Its efficiency in chelating ⁶⁸Ga is a critical performance indicator.

Experimental Protocol: ⁶⁸Ga Radiolabeling

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • This compound solution (in water or buffer)

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • Heating block

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • To the ⁶⁸GaCl₃ eluate, add a sufficient volume of sodium acetate buffer to adjust the pH to 4.0-4.5.

  • Add the this compound solution (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

  • Incubate the reaction mixture at 95 °C for 10 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield (RCY) and radiochemical purity (RCP).

Table 2: Radiolabeling Performance

ParameterMethodSpecification
Radiochemical Yield (RCY) Radio-TLC / Radio-HPLC> 95%
Radiochemical Purity (RCP) Radio-TLC / Radio-HPLC> 95%
Reaction Time -10 minutes
Reaction Temperature -95 °C
pH -4.0 - 4.5

Experimental Workflows and Logical Relationships

Conjugation and Radiolabeling Workflow

The following diagram illustrates the overall workflow from the synthesized chelator to the final radiolabeled biomolecule.

Conjugation_Workflow cluster_0 Chelator Conjugation cluster_1 Radiolabeling A This compound C Conjugation Reaction (pH 8.5-9.0) A->C B Targeting Biomolecule (e.g., Peptide, Antibody) B->C D Purification (e.g., SEC, HPLC) C->D E Bioconjugate (Target-NODA-GA) D->E G Radiolabeling Reaction (pH 4.0-4.5, 95°C) E->G F ⁶⁸GaCl₃ Eluate F->G H Quality Control (Radio-TLC/HPLC) G->H I ⁶⁸Ga-labeled Bioconjugate H->I

Caption: Workflow for bioconjugation and radiolabeling.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the development of novel radiopharmaceuticals. Adherence to these methodologies will ensure the production of a high-quality bifunctional chelator suitable for preclinical and potentially clinical applications in targeted molecular imaging and therapy.

An In-depth Technical Guide to the Solubility and Stability of p-NCS-Bz-NODA-GA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the bifunctional chelator, p-NCS-Bz-NODA-GA (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid). This document is intended to be a core resource, offering detailed experimental protocols and data presentation to support research and development in radiopharmaceuticals and bioconjugation.

Core Properties of this compound

This compound is a bifunctional chelator designed for the stable incorporation of radiometals, such as Gallium-68 (⁶⁸Ga), and for covalent conjugation to biomolecules. The NODA-GA core provides a high-affinity binding site for trivalent metal ions, while the isothiocyanate (-NCS) group allows for efficient coupling to primary amines on peptides, antibodies, and other targeting vectors.

Solubility Data
SolventConcentrationMethodNotes
DMSO50 mg/mL (95.86 mM)Ultrasonic assistance may be required.Hygroscopic DMSO can impact solubility; use freshly opened solvent.

Note: A detailed protocol for determining the aqueous solubility of this compound is provided in the Experimental Protocols section.

Stability Profile

The stability of this compound is a critical factor for its storage and application. The isothiocyanate group is susceptible to hydrolysis in aqueous environments, a reaction that is influenced by pH and temperature.

ConditionStability ConsiderationRecommendation
Solid StateStable when stored desiccated and protected from light.Store at -20°C for long-term stability.
In Solution (DMSO)Stock solutions are stable for extended periods when stored frozen.Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Aqueous BuffersThe isothiocyanate group can hydrolyze to an amine. The rate of hydrolysis increases with pH.Prepare fresh solutions in aqueous buffers for bioconjugation and use them promptly.
Post-conjugationThe resulting thiourea (B124793) bond formed after conjugation to a biomolecule is generally stable.The stability of the radiolabeled conjugate should be assessed under physiological conditions.

Note: A detailed protocol for assessing the stability of this compound conjugates is provided in the Experimental Protocols section.

Experimental Protocols

Determination of Aqueous Solubility in Phosphate-Buffered Saline (PBS)

This protocol outlines a method to determine the solubility of this compound in a physiologically relevant buffer.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Micro-pipettes and tips

Procedure:

  • Prepare a series of concentrations of this compound in PBS.

  • Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.

  • Vortex the suspension vigorously for 2 minutes.

  • Place the tubes in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and shake for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Analyze the diluted supernatant by a validated HPLC method to determine the concentration of dissolved this compound.

  • The concentration determined by HPLC represents the solubility of this compound in PBS at the tested temperature.

Bioconjugation to a Monoclonal Antibody

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via its primary amine groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • Buffer exchange the mAb into the reaction buffer using an SEC column to a final concentration of 5-10 mg/mL.

  • Determine the protein concentration using a spectrophotometer at 280 nm.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the mAb solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purify the resulting mAb-NODA-GA conjugate from unreacted chelator using an SEC column equilibrated with a metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 7.0).

  • Determine the final protein concentration and the chelator-to-antibody ratio (CAR) using appropriate analytical methods (e.g., MALDI-TOF mass spectrometry or by radiolabeling with a known activity of a radiometal and measuring the specific activity).

Radiolabeling with Gallium-68

This protocol details the radiolabeling of a this compound conjugated peptide with Gallium-68 (⁶⁸Ga).

Materials:

  • Peptide-NODA-GA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free reaction vial

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a metal-free reaction vial, add the desired amount of the peptide-NODA-GA conjugate (typically 5-20 nmol).

  • Add the sodium acetate buffer to the reaction vial to adjust the pH to between 4.0 and 4.5.

  • Add the ⁶⁸GaCl₃ eluate to the buffered peptide solution.

  • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes. NODA-GA derivatives often label efficiently at room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity (RCP). A high RCP (>95%) indicates successful labeling.

  • The radiolabeled peptide can be purified using a C18 Sep-Pak cartridge if necessary.

In Vitro Serum Stability Assay

This protocol is for assessing the stability of the ⁶⁸Ga-labeled peptide-NODA-GA conjugate in human serum.

Materials:

Procedure:

  • Add a known amount of the ⁶⁸Ga-labeled peptide-NODA-GA to a vial containing fresh human serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.

  • Add an excess of cold acetonitrile or ethanol to the aliquot to precipitate the serum proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Bioconjugation_Workflow Bioconjugation of this compound to a Biomolecule cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification_characterization Purification & Characterization prep_chelate Dissolve this compound in anhydrous DMSO mix Mix Biomolecule and This compound prep_chelate->mix prep_biomolecule Prepare Biomolecule (e.g., Antibody) in Reaction Buffer (pH 8.5-9.0) prep_biomolecule->mix incubate Incubate at Room Temperature (2-4 hours) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize Characterize Conjugate (e.g., MALDI-TOF, CAR determination) purify->characterize

Caption: Workflow for the bioconjugation of this compound.

Radiolabeling_Workflow Gallium-68 Radiolabeling Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control cluster_purification Optional Purification elute Elute 68Ge/68Ga Generator with 0.1 M HCl to get 68GaCl3 mix Combine 68GaCl3 and Buffered Conjugate elute->mix prep_conjugate Prepare Peptide-NODA-GA Conjugate in Buffer (pH 4.0-4.5) prep_conjugate->mix incubate Incubate (Room Temp or 95°C) for 5-10 minutes mix->incubate qc Determine Radiochemical Purity (Radio-TLC or Radio-HPLC) incubate->qc purify Purify using C18 Cartridge qc->purify if required

Caption: Workflow for radiolabeling with Gallium-68.

Stability_Assay_Workflow In Vitro Serum Stability Assay Workflow cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis mix Add 68Ga-labeled Conjugate to Human Serum incubate Incubate at 37°C mix->incubate sample Take Aliquots at Different Time Points incubate->sample precipitate Precipitate Proteins (Acetonitrile/Ethanol) sample->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant (Radio-TLC or Radio-HPLC) centrifuge->analyze determine Determine % Intact Radiolabeled Conjugate analyze->determine

Caption: Workflow for in vitro serum stability assay.

Core Principles of Chelating Agents in Nuclear Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine, the precise delivery of radionuclides to target tissues is paramount for both diagnostic imaging and therapeutic applications. Chelating agents are the cornerstone of this targeted approach for radiometal-based pharmaceuticals. These molecules form stable coordination complexes with radiometals, preventing their release in vivo and ensuring they reach their intended biological target. This technical guide provides a comprehensive overview of the fundamental principles of chelating agents, detailing their core concepts, data on their performance, and protocols for their application in the development of novel radiopharmaceuticals.

A chelating agent, or chelator, is a multidentate ligand that binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. In nuclear medicine, bifunctional chelators (BFCs) are employed. These sophisticated molecules possess two key functional domains: a chelating moiety for securely binding a radiometal and a reactive functional group that allows for covalent conjugation to a targeting biomolecule, such as a peptide, antibody, or small molecule.[1] The resulting radiopharmaceutical is a complex construct designed to navigate the biological milieu and accumulate at a specific site of disease.

The selection of an appropriate chelator is a critical decision in the design of a radiopharmaceutical, as it profoundly influences the agent's stability, pharmacokinetic profile, and ultimately, its diagnostic efficacy or therapeutic potency.[1] Key characteristics that govern the suitability of a chelator include its thermodynamic stability and kinetic inertness, the speed and efficiency of radiolabeling, and its influence on the overall biodistribution of the radiopharmaceutical.[2]

Key Characteristics of Chelating Agents

The effectiveness of a chelating agent in a radiopharmaceutical is determined by a combination of its chemical and physical properties. Understanding these characteristics is crucial for the rational design and selection of chelators for specific applications.

Thermodynamic Stability and Kinetic Inertness

The thermodynamic stability of a metal-chelate complex is described by the stability constant (log K), which quantifies the strength of the interaction between the metal ion and the chelator at equilibrium.[3] A high log K value indicates a strong binding affinity and is essential to prevent the dissociation of the radiometal in the physiological environment, where it could be sequestered by endogenous proteins or accumulate in non-target tissues, leading to off-target toxicity and a poor imaging signal or therapeutic index.[2]

Kinetic inertness refers to the rate at which the complex dissociates. While related to thermodynamic stability, a high stability constant does not always guarantee kinetic inertness. For in vivo applications, it is crucial that the radiometal complex remains intact over a time frame relevant to the biological half-life of the targeting molecule and the decay half-life of the radionuclide.

Radiolabeling Efficiency

The efficiency of the radiolabeling reaction is a critical practical consideration. Ideally, the chelator should rapidly and quantitatively incorporate the radiometal under mild conditions (i.e., at or near room temperature and physiological pH) to minimize the degradation of sensitive biomolecules and to maximize the radiochemical yield, especially when working with short-lived radionuclides.[4]

Influence on Biodistribution

The choice of chelator can significantly impact the biodistribution and pharmacokinetics of the resulting radiopharmaceutical. The overall charge, size, and lipophilicity of the metal-chelate complex can influence its clearance pathway (e.g., renal vs. hepatobiliary) and its uptake in non-target organs.[5] Therefore, the chelator must be selected not only for its metal-binding properties but also for its ability to impart favorable pharmacokinetic characteristics to the final conjugate.

Common Chelating Agents in Nuclear Medicine

A variety of chelating agents have been developed and are routinely used in nuclear medicine. The most common are polyaminocarboxylate ligands, which include both macrocyclic and acyclic structures.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for forming highly stable and kinetically inert complexes with a wide range of trivalent metal ions, including therapeutic nuclides like ¹⁷⁷Lu and ⁹⁰Y, and the PET imaging agent ⁶⁸Ga.[6]

  • DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator that generally forms less stable complexes than DOTA but offers faster radiolabeling kinetics, which can be advantageous for short-lived radionuclides.[6]

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller macrocyclic chelator that exhibits exceptionally high stability with smaller metal ions like ⁶⁸Ga and ⁶⁴Cu.[2][7]

Quantitative Data on Chelator Performance

The selection of a chelator is guided by quantitative data on its performance with specific radiometals. The following tables summarize key parameters for some of the most commonly used chelators in nuclear medicine.

Metal IonDOTA (log K)DTPA (log K)NOTA (log K)
Ga³⁺21.3[7]22.931.1[7]
Lu³⁺22.422.421.8
Y³⁺24.922.122.7
Cu²⁺22.221.421.6
Zr⁴⁺35.8--
In³⁺29.328.926.2
Note: Stability constants can vary depending on experimental conditions.
ChelatorRadiometalRadiolabeling Efficiency (%)Conditions
DOTA-peptide¹⁷⁷Lu>95%95°C, 15-30 min
DOTA-peptide⁶⁸Ga>95%95°C, 5-10 min
NOTA-peptide⁶⁸Ga>98%Room Temp, 5 min
DTPA-antibody¹¹¹In>90%Room Temp, 30 min
RadiopharmaceuticalOrgan%ID/g (1h)%ID/g (4h)%ID/g (24h)
¹⁷⁷Lu-DOTATATE (mice) Blood4.5 ± 0.81.1 ± 0.20.1 ± 0.0
Liver1.2 ± 0.20.8 ± 0.10.3 ± 0.1
Kidneys12.3 ± 2.110.5 ± 1.84.2 ± 0.7
Tumor8.9 ± 1.511.2 ± 2.09.8 ± 1.7
⁶⁸Ga-PSMA-11 (mice) Blood2.1 ± 0.40.6 ± 0.1-
Liver1.5 ± 0.30.9 ± 0.2-
Kidneys26.1 ± 2.733.9 ± 8.8-
Tumor7.1 ± 3.58.1 ± 2.9-
Note: Biodistribution data is highly dependent on the animal model and the specific targeting molecule.[8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of radiopharmaceuticals incorporating chelating agents.

Protocol 1: Synthesis of a Bifunctional Chelator (p-SCN-Bn-DOTA)

This protocol describes a representative synthesis of a commonly used bifunctional chelator, p-SCN-Bn-DOTA, which can be conjugated to proteins and peptides via its isothiocyanate group.

Materials:

  • DO3A-tBu

  • p-nitrobenzyl bromide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Thiophosgene (B130339)

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Alkylation: React DO3A-tBu with p-nitrobenzyl bromide in an appropriate solvent (e.g., acetonitrile) in the presence of a base (e.g., K₂CO₃) to yield the nitro-substituted DOTA derivative.

  • Deprotection: Remove the t-butyl protecting groups using a strong acid such as TFA in DCM.

  • Reduction: Reduce the nitro group to an amine using a catalyst such as Pd/C under a hydrogen atmosphere.

  • Thiophosgenation: React the resulting amino-DOTA derivative with thiophosgene in a biphasic system (e.g., chloroform (B151607) and aqueous sodium bicarbonate) to form the isothiocyanate group.

  • Purification: Purify the final product, p-SCN-Bn-DOTA, using column chromatography or preparative HPLC. Characterize the product by NMR and mass spectrometry.

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with ¹⁷⁷Lu[12]

This protocol outlines the procedure for radiolabeling a DOTA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

  • DOTA-conjugated peptide

  • ¹⁷⁷LuCl₃ solution

  • Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.0)

  • Gentisic acid solution (50 mg/mL in water)

  • Sterile, metal-free reaction vials

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile, metal-free vial, combine the DOTA-conjugated peptide (e.g., 10-50 µg) and gentisic acid solution (as a radioprotectant).

  • Add the ¹⁷⁷LuCl₃ solution (activity as required) to the vial.

  • Adjust the pH of the reaction mixture to 4.5-5.5 with ammonium acetate buffer.

  • Incubate the reaction vial in a heating block at 95-100°C for 15-30 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A typical system for radio-TLC is ITLC-SG paper with a mobile phase of 0.1 M citrate (B86180) buffer (pH 5.0), where the radiolabeled peptide remains at the origin and free ¹⁷⁷Lu moves with the solvent front.

  • If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ¹⁷⁷Lu.

Protocol 3: In Vitro Serum Stability Assay[13]

This protocol describes a method to assess the stability of a radiolabeled conjugate in human serum.

Materials:

  • Radiolabeled conjugate

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Size-exclusion HPLC (SEC-HPLC) system with a radioactivity detector

Procedure:

  • Add a known amount of the radiolabeled conjugate to a vial containing human serum (e.g., 50 µL of radiolabeled conjugate in 450 µL of serum).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analyze the aliquot by SEC-HPLC. The intact radiolabeled conjugate will elute as a high-molecular-weight peak, while any dissociated radiometal or degraded fragments will elute as lower-molecular-weight peaks.

  • Calculate the percentage of intact radiolabeled conjugate at each time point by integrating the respective peak areas in the radiochromatogram.

Protocol 4: Cellular Uptake and Internalization Assay[14]

This protocol is used to determine the extent to which a radiolabeled conjugate is taken up and internalized by target cells.

Materials:

  • Target cells (expressing the receptor of interest)

  • Radiolabeled conjugate

  • Cell culture medium

  • Acid wash buffer (e.g., 0.1 M glycine, pH 2.5)

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Plate the target cells in a multi-well plate and allow them to adhere overnight.

  • Add the radiolabeled conjugate to the cell culture medium at a known concentration.

  • Incubate the cells with the radiolabeled conjugate for various time points at 37°C.

  • At each time point, wash the cells with cold PBS to remove unbound radioactivity.

  • To measure surface-bound activity: Add acid wash buffer to the cells for a short period (e.g., 5-10 minutes) on ice to strip off surface-bound radioligand. Collect the supernatant.

  • To measure internalized activity: After the acid wash, lyse the cells with lysis buffer. Collect the lysate.

  • Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

  • Express the uptake as a percentage of the total added radioactivity.

Mandatory Visualizations

Radiopharmaceutical_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification Lead_Opt Lead Optimization Target_ID->Lead_Opt Chelator_Selection Chelator Selection Lead_Opt->Chelator_Selection Synthesis Synthesis & Conjugation Chelator_Selection->Synthesis Radiolabeling Radiolabeling Synthesis->Radiolabeling In_Vitro In Vitro Evaluation (Stability, Cell Uptake) Radiolabeling->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution, Imaging) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety, Dosimetry) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Studies) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Workflow for radiopharmaceutical development.

Chelator_Selection_Logic Start Start: New Radiopharmaceutical Radiometal Identify Radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁸⁹Zr) Start->Radiometal Targeting_Molecule Define Targeting Molecule (Peptide, Antibody, Small Molecule) Radiometal->Targeting_Molecule Application Define Application (Imaging vs. Therapy) Targeting_Molecule->Application Chelator_Choice Select Chelator Class (e.g., DOTA, DTPA, NOTA) Application->Chelator_Choice Evaluation Evaluate (Stability, Labeling, Biodistribution) Chelator_Choice->Evaluation Final_Candidate Final Candidate Evaluation->Final_Candidate

Caption: Logical workflow for chelator selection.

SSTR_Signaling_Pathway SST Somatostatin (or analog) SSTR SSTR2 Receptor SST->SSTR Gi Gi Protein SSTR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion of ATP to PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Apoptosis) PKA->Cellular_Response phosphorylates targets leading to

References

Methodological & Application

Application Notes and Protocols for p-NCS-Bz-NODA-GA Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of the bifunctional chelator p-isothiocyanatobenzyl-NODA-GA (p-NCS-Bz-NODA-GA) to monoclonal antibodies (mAbs). This procedure is a critical step in the development of radiolabeled antibodies for applications in molecular imaging (e.g., Positron Emission Tomography, PET) and targeted radionuclide therapy.

The isothiocyanate (-NCS) functional group reacts with primary amines, predominantly the ε-amino group of lysine (B10760008) residues on the antibody, to form a stable thiourea (B124793) bond. The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety serves as a highly efficient chelator for various radiometals. Careful optimization of the conjugation reaction is essential to achieve a sufficient number of chelators per antibody for sensitive imaging or effective therapy while preserving the antibody's immunoreactivity.

Data Presentation

The efficiency of the this compound antibody conjugation and the resulting chelator-to-antibody ratio (CAR) are influenced by several factors, most notably the molar ratio of the chelator to the antibody and the reaction conditions. The following table summarizes typical experimental parameters and expected outcomes based on studies with similar p-NCS-functionalized chelators.[1][2]

Molar Ratio (Chelator:Antibody)Reaction pHReaction Temperature (°C)Reaction TimeAverage Chelators per Antibody (CAR)Reference
5:19.5373 hours1.62 ± 0.5[1][2]
10:19.53717 hours6.42 ± 1.72[1][2]
50:19.53717 hours11.01 ± 2.64[1][2]

Note: The optimal CAR should be determined empirically for each specific antibody-radionuclide combination to balance radiolabeling efficiency and retention of biological activity. Higher CAR values can sometimes negatively impact immunoreactivity.[1][2]

Experimental Workflow

The following diagram illustrates the key stages of the this compound antibody conjugation and subsequent radiolabeling process.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification Step 2: Purification cluster_characterization Step 3: Characterization cluster_radiolabeling Step 4: Radiolabeling prep_ab Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (pH 9.0-9.5) prep_ab->conjugation prep_che This compound Stock Solution prep_che->conjugation purify Purification (Size-Exclusion Chromatography) conjugation->purify Crude Conjugate characterize Characterization (CAR, Immunoreactivity) purify->characterize Purified Ab-NODA-GA radiolabel Radiolabeling with Radionuclide (e.g., ⁶⁴Cu, ⁶⁸Ga) characterize->radiolabel qc Quality Control (Radio-TLC/HPLC) radiolabel->qc

Workflow for this compound Antibody Conjugation and Radiolabeling.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments. These protocols are general guidelines and may require optimization for specific antibodies and applications.

Protocol 1: Antibody-Chelator Conjugation

This protocol describes the covalent attachment of this compound to the antibody.

Materials and Reagents:

  • Monoclonal Antibody (mAb) of interest

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate Buffer, pH 9.0-9.5. It is critical that this buffer is free of primary amines (e.g., Tris) and sodium azide, as these will compete with the antibody for reaction with the isothiocyanate group.[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines or sodium azide, exchange it into the Conjugation Buffer.[3] This can be done using a centrifugal filter unit or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in cold Conjugation Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[3][4] The isothiocyanate group is moisture-sensitive.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-fold to 50-fold).

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 17 hours with gentle stirring or rotation.[1][2][5] The optimal time and temperature should be determined for each antibody.

    • Protect the reaction mixture from light.

  • Purification of the Antibody-NODA-GA Conjugate:

    • Following incubation, purify the conjugate from unreacted chelator and byproducts using a size-exclusion chromatography column (e.g., PD-10).[1][2]

    • Equilibrate the column with Purification Buffer (PBS).

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the purified antibody-NODA-GA conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the chelator-to-antibody ratio (CAR) using methods like MALDI-TOF mass spectrometry or a spectrophotometric assay.[1][2]

    • Assess the immunoreactivity of the conjugate using a cell binding assay (e.g., Lindmo assay) to ensure the conjugation process has not compromised the antibody's binding affinity.[1]

    • The purified conjugate can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Radiolabeling of Antibody-NODA-GA Conjugate

This protocol outlines the radiolabeling of the purified antibody-NODA-GA conjugate with a suitable radionuclide (e.g., ⁶⁴Cu or ⁶⁸Ga).

Materials and Reagents:

  • Purified Antibody-NODA-GA conjugate

  • Radionuclide solution (e.g., ⁶⁴CuCl₂ or ⁶⁸GaCl₃)

  • Radiolabeling Buffer: Metal-free 0.1 M Sodium Acetate or Ammonium Acetate buffer, pH 4.5-5.5.

  • Sterile, metal-free reaction vials

  • Heating block (optional)

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free vial, add the purified Antibody-NODA-GA conjugate.

    • Add the Radiolabeling Buffer to adjust the pH to the optimal range for the chosen radionuclide (typically pH 4.5-5.5).

  • Radiolabeling Reaction:

    • Add the radionuclide solution to the vial containing the conjugate. The amount of radioactivity will depend on the desired specific activity.

    • Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-42°C) for 15-60 minutes.[6]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. An RCP of >95% is generally required for in vivo use.

    • For radio-TLC, a typical mobile phase is 0.1 M sodium citrate, pH 5.5. The radiolabeled antibody should remain at the origin, while free radionuclide will move with the solvent front.

  • Purification (if necessary):

    • If the RCP is below 95%, purify the radiolabeled conjugate using a size-exclusion column (e.g., PD-10) pre-equilibrated with a suitable formulation buffer (e.g., PBS).

Signaling Pathway Visualization

In many applications, the conjugated antibody targets a specific receptor that is part of a signaling pathway relevant to disease, such as cancer. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for therapeutic antibodies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ab Antibody-NODA-GA Conjugate Receptor Receptor Tyrosine Kinase (RTK) Ab->Receptor Binding Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.

This pathway illustrates how the binding of an antibody to an RTK can influence downstream signaling cascades that control cell proliferation and survival. The attachment of the this compound chelator allows for the visualization or therapeutic targeting of cells expressing this receptor.

References

Application Notes and Protocols for Peptide Labeling with p-NCS-Bz-NODA-GA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator p-isothiocyanatobenzyl-NODA-GA (p-NCS-Bz-NODA-GA) is a valuable tool for the development of radiolabeled peptides for applications in molecular imaging and targeted radiotherapy. The isothiocyanate group (-NCS) allows for stable, covalent conjugation to primary amines on a peptide, such as the N-terminus or the epsilon-amine of a lysine (B10760008) residue, forming a thiourea (B124793) linkage. The NODA-GA chelating moiety efficiently complexes with various radiometals, notably Gallium-68 (⁶⁸Ga), under mild conditions. This document provides a detailed, step-by-step guide for the conjugation of this compound to a peptide, subsequent radiolabeling, and quality control procedures.

Key Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol outlines the procedure for covalently attaching the this compound chelator to a peptide containing a primary amine.

Materials:

  • Peptide with at least one primary amine (lyophilized)

  • This compound (lyophilized)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), degassed

  • Trifluoroacetic acid (TFA)

  • HPLC grade water and acetonitrile

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Peptide and Chelator Preparation:

    • Accurately weigh the desired amounts of lyophilized peptide and this compound.

    • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the buffer.

    • Dissolve the this compound in anhydrous DMF or DMSO to a known concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved this compound to the peptide solution.[1] The use of a molar excess ensures efficient conjugation to the peptide.

    • Gently mix the reaction solution and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by RP-HPLC. The reaction of the isothiocyanate group with the primary amine of the peptide results in the formation of a stable thiourea bond.[2]

  • Purification of the Peptide-NODA-GA Conjugate:

    • Acidify the reaction mixture with a small volume of TFA (e.g., 0.1% final concentration) to stop the reaction.

    • Purify the peptide-NODA-GA conjugate from excess unconjugated chelator and other impurities using RP-HPLC. A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is commonly used.

    • Alternatively, for a less rigorous purification, solid-phase extraction (SPE) using a C18 cartridge can be employed.[3]

    • Collect the fractions containing the purified conjugate, which can be identified by UV absorbance at 220 nm and 280 nm.

    • Confirm the identity of the product by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of this compound minus the mass of water (if the reaction is considered a condensation, though it is an addition).

  • Lyophilization and Storage:

    • Pool the pure fractions and lyophilize to obtain the peptide-NODA-GA conjugate as a powder.

    • Store the lyophilized conjugate at -20°C or -80°C for long-term stability.

Protocol 2: Radiolabeling of Peptide-NODA-GA Conjugate with Gallium-68 (⁶⁸Ga)

This protocol describes the chelation of ⁶⁸Ga by the purified peptide-NODA-GA conjugate.

Materials:

  • Lyophilized Peptide-NODA-GA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)[4]

  • Sterile water for injection

  • SPE cartridge (e.g., C18) for purification

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.[5]

  • Radiolabeling Reaction:

    • In a sterile reaction vial, dissolve 10-50 µg of the lyophilized peptide-NODA-GA conjugate in a small volume of sterile water.

    • Add sodium acetate buffer to adjust the pH of the reaction mixture to between 3.5 and 5.0.[4] This pH range is optimal for ⁶⁸Ga incorporation into the NODA-GA chelator.

    • Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide conjugate.

    • Incubate the reaction mixture at room temperature for 5-10 minutes.[6] For some conjugates, gentle heating (e.g., 95°C for 5-15 minutes) may increase the radiolabeling efficiency.[6]

  • Purification of the ⁶⁸Ga-labeled Peptide:

    • After incubation, the radiolabeled peptide can be purified to remove any unchelated ⁶⁸Ga using an SPE C18 cartridge.[4][5]

    • Condition the cartridge with ethanol (B145695) and then with water.

    • Load the reaction mixture onto the cartridge. The ⁶⁸Ga-labeled peptide will be retained.

    • Wash the cartridge with water to remove unchelated ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-peptide with a small volume of ethanol, followed by dilution with saline for injection.[5]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[4] The RCP should typically be >95%.

    • The specific activity of the radiolabeled peptide should also be determined.

Quantitative Data Summary

The following tables summarize typical quantitative data for the conjugation and radiolabeling of peptides with bifunctional chelators. Note that the specific values can vary depending on the peptide sequence, reaction conditions, and the specific chelator used. The data presented here are based on literature values for NODA-GA and related chelators and should serve as a general guideline.

Table 1: Typical Parameters for Peptide Conjugation with Isothiocyanate-Functionalized Chelators

ParameterConditionResultReference
pH 8.5 - 9.5Optimal for thiourea bond formation[1][2]
Molar Ratio (Chelator:Peptide) 5:1 to 20:1High conjugation efficiency[1]
Temperature Room Temperature or 4°CFavorable for reaction completion[7]
Reaction Time 2 hours to overnightDependent on temperature and reactants[7]
Conjugation Efficiency >90%Dependent on specific conditions[8]

Table 2: Typical Parameters for ⁶⁸Ga Radiolabeling of NODA-GA Conjugated Peptides

ParameterConditionResultReference
pH 3.5 - 5.0Optimal for ⁶⁸Ga incorporation[4]
Temperature Room temperature to 95°CHigher temperatures can increase efficiency for some conjugates[4]
Reaction Time 5 - 15 minutesRapid labeling is a key advantage[4][6]
Radiochemical Yield >95%High incorporation of ⁶⁸Ga[4]
Radiochemical Purity (after purification) >99%High purity of the final product[4]
Stability in Human Serum >99% RCP up to 3 hoursHigh in vitro stability[4]

Visualizations

The following diagrams illustrate the experimental workflows for peptide conjugation and radiolabeling.

Peptide_Conjugation_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide Lyophilized Peptide Peptide_sol Peptide in Bicarbonate Buffer (pH 8.5-9.0) Peptide->Peptide_sol Chelator This compound Chelator_sol Chelator in Anhydrous DMF/DMSO Chelator->Chelator_sol Reaction Mix and Incubate (RT, 2-4h or 4°C, overnight) Peptide_sol->Reaction Chelator_sol->Reaction Purify RP-HPLC or SPE Purification Reaction->Purify Analyze Mass Spectrometry Confirmation Purify->Analyze Lyophilize Lyophilization Purify->Lyophilize Final_Product Purified Peptide-NODA-GA Conjugate Lyophilize->Final_Product

Caption: Workflow for the conjugation of this compound to a peptide.

Radiolabeling_Workflow cluster_radiolabeling Radiolabeling cluster_purification_qc Purification & Quality Control Conjugate Peptide-NODA-GA Conjugate Reaction Mix and Incubate (RT, 5-10 min, pH 3.5-5.0) Conjugate->Reaction Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute with 0.1 M HCl Generator->Elution Ga68 ⁶⁸GaCl₃ Solution Elution->Ga68 Ga68->Reaction Purify SPE (C18) Purification Reaction->Purify QC Radio-HPLC/TLC (Purity Check) Purify->QC Final_Product ⁶⁸Ga-labeled Peptide (>95% RCP) Purify->Final_Product

Caption: Workflow for the radiolabeling of a peptide-NODA-GA conjugate with ⁶⁸Ga.

References

Application Notes and Protocols: Room Temperature Radiolabeling with p-NCS-Bz-NODA-GA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging requires robust and efficient labeling strategies. The bifunctional chelator p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (p-NCS-Bz-NODA-GA) has emerged as a superior option for the chelation of radiometals, particularly Gallium-68 (⁶⁸Ga). A significant advantage of NODA-GA and its derivatives is the ability to perform radiolabeling at room temperature, which is crucial for heat-sensitive biomolecules such as antibodies and proteins.[1][2] This attribute simplifies the labeling process and minimizes the risk of thermal degradation of the targeting vector.[1]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in room temperature radiolabeling.

Quantitative Data Summary

The selection of a chelator for radiopharmaceutical development is heavily influenced by its performance in key parameters such as labeling efficiency, reaction conditions, and the stability of the resulting radiometal complex. The following tables summarize the quantitative data for NODA-GA derivatives in comparison to the widely used chelator DOTA.

Table 1: Comparison of ⁶⁸Ga Labeling Conditions and Efficiency

ParameterThis compound (and analogues)DOTAKey Advantages of NODA-GA
Labeling Temperature Room Temperature (21-25°C)Requires heating (80-100°C)[3]Ideal for heat-sensitive biomolecules.[1][2]
Labeling Time 5 - 10 minutes[1][4]5 - 15 minutesAchieves high efficiency more rapidly at lower temperatures.
Optimal pH 3.5 - 4.53.0 - 4.0Operates effectively in a similar acidic pH range.
Radiochemical Yield (RCY) >95% under mild conditions[1][4]High, but may require more stringent conditions[3]Higher efficiency at lower precursor amounts, leading to higher specific activity.
Precursor Amount High RCY with as low as 1 nmolGenerally requires higher precursor amountsEconomical use of valuable biomolecules.

Table 2: Stability of ⁶⁸Ga-labeled Complexes

Parameter⁶⁸Ga-NODA-GA Conjugates⁶⁸Ga-DOTA ConjugatesKey Considerations
In Vitro Stability (Human Serum) High stability, >98% intact after 2 hours[4]Highly stable, though some studies suggest slightly lower stability under certain conditions.High stability is crucial to prevent the release of free ⁶⁸Ga in vivo.
In Vivo Performance Can influence the pharmacokinetic profile of the radiopharmaceutical.Influences pharmacokinetics.The choice of chelator can impact tumor-to-blood ratios and non-target organ accumulation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol describes the conjugation of the isothiocyanate functional group of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Targeting protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Metal-free water

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) using a desalting column.

    • Adjust the protein concentration to 5-10 mg/mL.

  • Chelator Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted chelator and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with metal-free water or a suitable storage buffer.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the chelator-to-protein ratio using methods such as MALDI-TOF mass spectrometry.

    • Assess the integrity and binding affinity of the conjugated protein using appropriate assays (e.g., ELISA, flow cytometry).

Protocol 2: Room Temperature Radiolabeling of NODA-GA-Conjugated Molecules with ⁶⁸Ga

This protocol outlines the efficient radiolabeling of a NODA-GA-conjugated biomolecule at room temperature.

Materials:

  • NODA-GA-conjugated biomolecule (from Protocol 1)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate (B1210297) solution (e.g., 1.25 M) for pH adjustment

  • 0.025 M HEPES buffer, pH 4.0

  • Sterile, metal-free reaction vials

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Preparation of ⁶⁸Ga Eluate:

    • Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl according to the manufacturer's instructions.

  • pH Adjustment:

    • In a sterile reaction vial, adjust the pH of the ⁶⁸Ga eluate to 3.5-4.0 by adding a calculated volume of sodium acetate solution.[1]

  • Radiolabeling Reaction:

    • Add the NODA-GA-conjugated biomolecule (typically 5-20 nmol) dissolved in a small volume of 0.025 M HEPES buffer (pH 4.0) to the pH-adjusted ⁶⁸Ga solution.[1]

    • Gently mix and incubate at room temperature for 5-10 minutes.[1][4]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. A high RCP (>95%) is typically achieved, often making post-labeling purification unnecessary.[4]

Protocol 3: Quality Control of ⁶⁸Ga-labeled Radiopharmaceuticals

Methods:

  • Radiochemical Purity (RCP):

    • Instant Thin-Layer Chromatography (ITLC): ITLC is a rapid method to determine the percentage of radiolabeled product versus free ⁶⁸Ga.[5] A common system involves ITLC-SG strips and a mobile phase of 1 M ammonium (B1175870) acetate/methanol (1:1).[5]

    • High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more detailed analysis of the product, separating the radiolabeled conjugate from impurities and unlabeled species.[5][6] A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) is commonly used.[6]

  • Radionuclidic Purity:

    • The breakthrough of the parent radionuclide, ⁶⁸Ge, should be measured to ensure it is below the pharmacopeial limits (<0.001%).[7] This can be assessed using a dose calibrator with appropriate settings or gamma spectroscopy after the decay of ⁶⁸Ga.[7]

  • Sterility and Endotoxin (B1171834) Testing:

    • For clinical applications, the final product must be sterile and have endotoxin levels within acceptable limits, as determined by standard pharmacopeial methods.[5]

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_radiolabeling Protocol 2: Radiolabeling prot_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (Room Temperature, 2-4h) prot_prep->conjugation chel_prep Chelator Solution (this compound in DMSO) chel_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (MALDI-TOF, Binding Assay) purification->characterization labeling Radiolabeling Reaction (Room Temperature, 5-10 min) characterization->labeling NODA-GA Conjugate ga_elution ⁶⁸Ga Elution (from ⁶⁸Ge/⁶⁸Ga Generator) ph_adjust pH Adjustment (to pH 3.5-4.0) ga_elution->ph_adjust ph_adjust->labeling qc Quality Control (Radio-TLC/HPLC) labeling->qc

Caption: Experimental workflow for conjugation and room temperature radiolabeling.

logical_relationship cluster_chelator Chelator Properties cluster_application Application NODA-GA NODA-GA Chelator Room_Temp Room Temperature Labeling NODA-GA->Room_Temp enables Stable_Complex Stable ⁶⁸Ga Complex NODA-GA->Stable_Complex forms High_Yield High Radiochemical Yield (>95%) Room_Temp->High_Yield facilitates Heat_Sensitive Heat-Sensitive Biomolecules (e.g., Antibodies) Room_Temp->Heat_Sensitive is ideal for PET_Imaging PET Imaging High_Yield->PET_Imaging is critical for Stable_Complex->PET_Imaging is essential for Heat_Sensitive->PET_Imaging enables development for

Caption: Key advantages of NODA-GA for PET imaging applications.

References

Application Notes and Protocols for p-NCS-Bz-NODA-GA in Preclinical PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator, p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid (p-NCS-Bz-NODA-GA), is a valuable tool in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its structure combines a NODA-GA core, which avidly chelates radiometals like Gallium-68 (⁶⁸Ga), with a p-isothiocyanatobenzyl (NCS) group. This NCS group facilitates covalent conjugation to primary amines on targeting biomolecules such as peptides, antibodies, and nanobodies. The resulting radiolabeled conjugates enable non-invasive, real-time visualization and quantification of biological processes at the molecular level, which is critical for drug development and preclinical research.

These application notes provide a comprehensive overview of the use of this compound in preclinical PET imaging, including key quantitative data, detailed experimental protocols, and visual workflows to guide researchers in their studies.

Data Presentation

Table 1: Radiolabeling Efficiency and In Vitro Stability of a ⁶⁸Ga-NODAGA-Conjugated Nanobody

This table summarizes the radiochemical characteristics of a ⁶⁸Ga-labeled anti-PD-L1 nanobody (NM-01) which was conjugated with a NODAGA chelator.

ParameterValueReference
Radiochemical Purity (RCP)> 98%[1]
Stability in Saline (1 h)High[1]
Stability in Saline (2 h)High[1]
Stability in Saline (4 h)High[1]
Stability in 5% BSA (1 h)High[1]
Stability in 5% BSA (2 h)High[1]
Stability in 5% BSA (4 h)High[1]
Table 2: In Vivo Biodistribution of ⁶⁸Ga-NODAGA-NM-01 in PD-L1 Positive Tumor-Bearing Mice (0.5 h post-injection)

The following table details the organ distribution of the ⁶⁸Ga-NODAGA-NM-01 radiotracer in a preclinical mouse model. Data is presented as percentage of injected dose per gram of tissue (%ID/g).

Organ%ID/gReference
BloodNot Specified[1]
HeartNot Specified[1]
LungNot Specified[1]
LiverNot Specified[1]
SpleenNot Specified[1]
KidneyHigh[1]
MuscleLow[1]
BoneNot Specified[1]
Tumor (PD-L1 positive)Specific Accumulation[1][2]
Tumor-to-Muscle RatioGood[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Nanobody)

This protocol describes a general method for conjugating the isothiocyanate group of this compound to primary amines of a targeting protein.

Materials:

  • Targeting protein (e.g., antibody, nanobody) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • 0.1 M sodium citrate (B86180) buffer (pH 4.0-5.0)

  • Centrifugal filters (with appropriate molecular weight cut-off)

Procedure:

  • Protein Preparation:

    • If necessary, buffer exchange the targeting protein into a carbonate/bicarbonate buffer (pH 8.5-9.0) to ensure the availability of deprotonated primary amines for conjugation.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Chelator Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unconjugated chelator by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with 0.1 M sodium citrate buffer.

    • Collect the protein-containing fractions.

    • Concentrate the purified conjugate and perform a buffer exchange into the desired storage buffer using centrifugal filters.

  • Characterization:

    • Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA or Bradford).

    • The number of chelators per protein can be determined using methods such as MALDI-TOF mass spectrometry or by a metal titration assay.

Protocol 2: Radiolabeling of NODA-GA-Conjugated Protein with Gallium-68 (⁶⁸Ga)

This protocol outlines the steps for radiolabeling the NODA-GA-conjugated protein with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NODA-GA conjugated protein

  • 0.1 M HCl for generator elution

  • Sodium acetate (B1210297) or HEPES buffer (pH 4.0-5.0)

  • Reaction vial (e.g., Eppendorf tube)

  • Heating block or water bath

  • Instant thin-layer chromatography (ITLC) strips and a suitable mobile phase (e.g., 0.1 M sodium citrate) for quality control

Procedure:

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Reaction Setup:

    • In a reaction vial, add the desired amount of NODA-GA conjugated protein (typically 10-50 µg).

    • Add a buffering agent (e.g., sodium acetate or HEPES) to adjust the pH of the ⁶⁸Ga eluate to 4.0-5.0.

    • Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate and buffer.

  • Labeling Reaction:

    • Incubate the reaction mixture at 80-95°C for 5-15 minutes. Optimal temperature and time may vary depending on the conjugate.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with the appropriate mobile phase. The ⁶⁸Ga-labeled conjugate should remain at the origin, while free ⁶⁸Ga will move with the solvent front.

    • The RCP should be >95% for preclinical applications.[1]

  • Purification (if necessary):

    • If the RCP is below the desired level, the product can be purified using a C18 Sep-Pak cartridge or size-exclusion chromatography.

Protocol 3: Preclinical PET Imaging and Biodistribution Study

This protocol provides a general framework for conducting a preclinical PET imaging and biodistribution study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • ⁶⁸Ga-labeled targeting protein

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Syringes and needles for injection

  • Gamma counter for biodistribution analysis

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2% in oxygen for induction, 1.5% for maintenance).

    • Position the animal on the scanner bed.

  • Radiotracer Administration:

    • Administer a defined dose of the ⁶⁸Ga-labeled targeting protein (typically 1-5 MBq) via intravenous (tail vein) injection.

  • PET/CT Imaging:

    • Acquire dynamic or static PET scans at specified time points post-injection (e.g., 0.5, 1, 2, and 4 hours).[1]

    • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs to determine the tracer uptake, often expressed as the maximum standardized uptake value (SUVmax) or %ID/g.[2]

  • Ex Vivo Biodistribution (optional but recommended):

    • At the final imaging time point, euthanize the animal.

    • Dissect key organs and the tumor.

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the tracer uptake in each organ as %ID/g.

    • This provides a more accurate quantification of tracer distribution and confirms the imaging data.

Visualizations

Workflow for Antibody Conjugation and Radiolabeling cluster_0 Conjugation cluster_1 Radiolabeling Antibody Targeting Antibody (in pH 8.5-9.0 buffer) Incubation Incubation (RT, 1-2h or 4°C, overnight) Antibody->Incubation Chelator This compound (in DMSO) Chelator->Incubation Purification Purification (Size-Exclusion Chromatography) Incubation->Purification Conjugate Antibody-NODA-GA Conjugate Purification->Conjugate Labeling Labeling Reaction (95°C, 5-15 min) Conjugate->Labeling Ga68 ⁶⁸GaCl₃ (from generator) Ga68->Labeling Buffer Buffer (pH 4.0-5.0) Buffer->Labeling QC Quality Control (ITLC, RCP > 95%) Labeling->QC FinalProduct ⁶⁸Ga-Antibody-NODA-GA Radiotracer QC->FinalProduct

Caption: Workflow for the conjugation of this compound to an antibody and subsequent radiolabeling with ⁶⁸Ga.

General Workflow for a Preclinical PET Imaging Study AnimalPrep 1. Animal Preparation (Tumor model, Anesthesia) Injection 2. Radiotracer Injection (⁶⁸Ga-labeled conjugate, IV) AnimalPrep->Injection Imaging 3. PET/CT Imaging (Dynamic or static scans at various time points) Injection->Imaging Analysis 4. Image Analysis (ROI analysis, SUV or %ID/g calculation) Imaging->Analysis Biodist 5. Ex Vivo Biodistribution (Organ harvesting, Gamma counting) Imaging->Biodist Results Results (Tumor uptake, Organ distribution, Pharmacokinetics) Analysis->Results Biodist->Results

Caption: A generalized workflow for conducting a preclinical PET imaging and biodistribution study.

References

Application Notes and Protocols for p-NCS-Bz-NODA-GA in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) is a promising strategy in oncology that utilizes radiolabeled biomolecules to deliver cytotoxic radiation specifically to cancer cells, thereby minimizing damage to healthy tissues. The efficacy of TRT is highly dependent on the stable chelation of a therapeutic radionuclide by a bifunctional chelator (BFC), which is, in turn, conjugated to a targeting moiety such as a monoclonal antibody or a peptide. p-NCS-Bz-NODA-GA (2,2'-(7-(1-carboxy-4-((4-isothiocyanatobenzyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) is a bifunctional chelator that offers a robust platform for the development of next-generation radiopharmaceuticals.

The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core provides a high-affinity coordination site for a variety of trivalent radiometals, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac). The p-isothiocyanatobenzyl (NCS) group allows for efficient and stable covalent conjugation to primary amines on targeting biomolecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted radionuclide therapies.

Key Features of this compound

  • Versatile Chelation: Forms stable complexes with a range of therapeutic trivalent radiometals.

  • Efficient Conjugation: The isothiocyanate group reacts readily with primary amines on proteins and peptides to form a stable thiourea (B124793) bond.

  • Favorable Kinetics: The NODA-GA scaffold often allows for radiolabeling under mild conditions, which is advantageous for sensitive biomolecules.

Applications in Targeted Radionuclide Therapy

This compound is a versatile tool for the development of a wide array of targeted radiopharmaceuticals. Two prominent examples are detailed below:

  • Antibody-Drug Conjugates (ADCs) for Solid Tumors: Conjugation of this compound to monoclonal antibodies (mAbs) targeting tumor-associated antigens, such as HER2 in breast cancer, enables the delivery of potent radionuclides like ¹⁷⁷Lu. Trastuzumab, a humanized mAb that targets HER2, is an ideal candidate for this approach.

  • Small Molecule-Drug Conjugates for Prostate Cancer: Prostate-Specific Membrane Antigen (PSMA) is an established target for the diagnosis and therapy of prostate cancer. Small molecule inhibitors of PSMA can be conjugated with this compound to deliver alpha-emitters like ²²⁵Ac, offering a highly potent and targeted therapy for metastatic castration-resistant prostate cancer (mCRPC).

Experimental Protocols

Protocol 1: Conjugation of this compound to Trastuzumab

This protocol describes the conjugation of this compound to the monoclonal antibody Trastuzumab.

Materials:

  • Trastuzumab (Herceptin®)

  • This compound

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), metal-free

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

  • Phosphate Buffered Saline (PBS), metal-free

  • Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the buffer of the Trastuzumab solution to 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) using a centrifugal filter unit.

    • Adjust the final concentration of Trastuzumab to 5-10 mg/mL.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.

    • Add a 10- to 20-fold molar excess of the this compound solution to the Trastuzumab solution.

    • Incubate the reaction mixture for 18-24 hours at 4°C with gentle mixing, protected from light.

  • Purification:

    • Remove the unreacted chelator and DMSO by size-exclusion chromatography using a PD-10 desalting column equilibrated with metal-free PBS.

    • Collect fractions and monitor the protein elution using a UV-Vis spectrophotometer at 280 nm.

    • Pool the fractions containing the antibody-conjugate.

  • Characterization and Storage:

    • Determine the protein concentration of the purified Trastuzumab-NODA-GA conjugate.

    • The number of chelators per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by a metal titration assay.

    • Store the conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Radiolabeling of Trastuzumab-NODA-GA with Lutetium-177

Materials:

  • Trastuzumab-NODA-GA conjugate

  • ¹⁷⁷LuCl₃ in 0.05 M HCl

  • 0.25 M Sodium Acetate Buffer (pH 5.0), metal-free

  • Instant Thin Layer Chromatography (ITLC) strips

  • Radio-TLC scanner or gamma counter

  • Size-exclusion HPLC system with a radioactivity detector

Procedure:

  • Radiolabeling Reaction:

    • In a sterile, metal-free microcentrifuge tube, add the Trastuzumab-NODA-GA conjugate (typically 100-200 µg).

    • Add 0.25 M Sodium Acetate Buffer (pH 5.0) to achieve a final reaction volume that ensures the pH is maintained between 4.5 and 5.5.

    • Add the desired amount of ¹⁷⁷LuCl₃ (e.g., 37-370 MBq).

    • Incubate the reaction mixture at 37-40°C for 60 minutes.

  • Quality Control:

    • Determine the radiochemical purity (RCP) by ITLC using a suitable mobile phase (e.g., 50 mM DTPA, pH 5). The radiolabeled antibody remains at the origin, while free ¹⁷⁷Lu moves with the solvent front.

    • Alternatively, analyze the RCP using size-exclusion HPLC.

  • Purification (if necessary):

    • If the RCP is below 95%, purify the radiolabeled antibody using a PD-10 desalting column equilibrated with a formulation buffer (e.g., PBS with 1% human serum albumin).

Protocol 3: Conjugation of this compound to a PSMA Inhibitor (e.g., PSMA-617)

This protocol is adapted for the conjugation to a peptide-based PSMA inhibitor.

Materials:

  • PSMA-617 (or other amine-containing PSMA inhibitor)

  • This compound

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), metal-free

  • Anhydrous DMSO

  • C18 Sep-Pak cartridges

  • Acetonitrile (ACN) and water with 0.1% Trifluoroacetic Acid (TFA) for HPLC

Procedure:

  • Conjugation Reaction:

    • Dissolve the PSMA inhibitor in 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0).

    • Dissolve this compound in anhydrous DMSO.

    • Add a 1.5 to 2-fold molar excess of the this compound solution to the PSMA inhibitor solution.

    • Incubate the reaction at room temperature for 2 hours.

  • Purification:

    • Purify the conjugate using a C18 Sep-Pak cartridge. Wash with water to remove unreacted starting materials and elute the conjugate with an ACN/water mixture.

    • Further purification can be achieved by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the NODA-GA-PSMA conjugate by analytical HPLC and mass spectrometry.

Protocol 4: Radiolabeling of NODA-GA-PSMA with Actinium-225

CAUTION: Actinium-225 is a potent alpha-emitter and requires specialized handling facilities and safety precautions. All work must be conducted in a designated hot cell or glove box.

Materials:

  • NODA-GA-PSMA conjugate

  • ²²⁵Ac(NO₃)₃ in dilute HCl

  • 0.25 M Sodium Acetate Buffer (pH 5.0), metal-free

  • Gentisic acid/ascorbic acid solution (radioprotectant)

  • ITLC and Radio-HPLC systems

Procedure:

  • Radiolabeling Reaction:

    • In a sterile, metal-free vial, combine the NODA-GA-PSMA conjugate (typically 5-10 nmol) with the radioprotectant solution.

    • Add 0.25 M Sodium Acetate Buffer (pH 5.0).

    • Add the ²²⁵Ac solution.

    • Incubate at 80-95°C for 30 minutes.

  • Quality Control:

    • Determine the RCP by ITLC and/or radio-HPLC.

  • Purification (if necessary):

    • If required, purify the product using a C18 cartridge.

Data Presentation

The following tables summarize key quantitative data for radiopharmaceuticals developed using NODA-GA and similar chelators.

Table 1: Radiolabeling Efficiency and In Vitro Stability

RadiopharmaceuticalRadionuclideChelatorRadiolabeling ConditionsRadiochemical Purity (%)In Vitro Stability (24h, Serum) (%)Reference
Trastuzumab Conjugate¹⁷⁷Lup-NCS-Bz-DOTA40°C, 1h>95%~85%Adapted from[1]
Trastuzumab Conjugate⁶⁴CuNODAGA-NHS25°C, 15 min~65%Not Reported[2]
PSMA Inhibitor²²⁵AcDOTA-based95°C, 30 min>95%>95%Adapted from[3]
GRPR-targeting peptide¹⁸⁶Re/⁹⁹ᵐTcp-NCS-Bn-NODAGAOptimized>94%85-88% (4h, serum)[4]

Table 2: Biodistribution Data (%ID/g) in Tumor-Bearing Mice

RadiopharmaceuticalRadionuclideChelatorTumor ModelTime (h)TumorBloodLiverKidneysReference
¹⁷⁷Lu-Trastuzumab¹⁷⁷LuDOTABreast Cancer9624.70 ± 10.2913.72 ± 0.797.80 ± 2.52Not Reported[4]
²²⁵Ac-PSMA-617²²⁵AcDOTAProstate (LNCaP)24~31~0.5~0.3~1.5Adapted from[5][6]
¹⁷⁷Lu-PSMA-I&T¹⁷⁷LuDOTAProstate24~15~0.5~0.2~4[7]

Note: The data presented is a compilation from various sources and may involve different experimental conditions. Direct comparison should be made with caution.

Visualizations

Experimental_Workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling cluster_evaluation Step 3: Preclinical Evaluation Targeting_Molecule Targeting Molecule (Antibody/Peptide) Conjugation Conjugation Reaction (Thiourea Bond Formation) Targeting_Molecule->Conjugation Chelator This compound Chelator->Conjugation Purification_Conj Purification (SEC/HPLC) Conjugation->Purification_Conj Characterization_Conj Characterization (Mass Spec, etc.) Purification_Conj->Characterization_Conj Conjugate NODA-GA-Conjugate Characterization_Conj->Conjugate Radiolabeling Radiolabeling Reaction Conjugate->Radiolabeling Radionuclide Therapeutic Radionuclide (¹⁷⁷Lu or ²²⁵Ac) Radionuclide->Radiolabeling QC_Radio Quality Control (ITLC/Radio-HPLC) Radiolabeling->QC_Radio Radiopharmaceutical Purified Radiopharmaceutical QC_Radio->Radiopharmaceutical In_Vitro In Vitro Studies (Stability, Cell Binding) Radiopharmaceutical->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Therapy) Radiopharmaceutical->In_Vivo

Caption: Experimental workflow for the development of this compound based radiopharmaceuticals.

GRPR_Signaling_Pathway GRPR_Radiopharmaceutical GRPR-Targeted Radiopharmaceutical (e.g., ¹⁷⁷Lu-NODA-GA-Bombesin) GRPR Gastrin-Releasing Peptide Receptor (GRPR) GRPR_Radiopharmaceutical->GRPR Binds Radiation_Damage Radiation-Induced DNA Damage & Cell Death GRPR_Radiopharmaceutical->Radiation_Damage Delivers G_Protein Gq/11 Protein GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (Cell Proliferation, Survival) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Simplified GRPR signaling and the action of a targeted radiopharmaceutical.

References

Application Note: In Vivo Biodistribution Analysis of Gallium-68 Labeled NODAGA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for conducting in vivo biodistribution studies of biomolecules conjugated with the chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and radiolabeled with Gallium-68 (⁶⁸Ga). NODAGA is a macrocyclic chelator widely used for its efficient and stable complexation of ⁶⁸Ga under mild conditions, making it ideal for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1][2] Understanding the biodistribution of these ⁶⁸Ga-NODAGA conjugates is a critical step in preclinical research to assess their in vivo behavior, target engagement, and off-target accumulation.[3]

Gallium-68 is a positron-emitting radionuclide produced from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator.[4][5] Its short half-life of approximately 68 minutes necessitates rapid and efficient radiolabeling and purification processes.[4][5] This protocol outlines a robust method for ⁶⁸Ga-labeling of NODAGA-conjugated peptides or other biomolecules and subsequent in vivo biodistribution studies in rodent models.

Experimental Principles

The overall process involves three key stages:

  • Radiolabeling: The NODAGA-conjugated biomolecule is incubated with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator under controlled pH and temperature to form the stable ⁶⁸Ga-NODAGA-biomolecule complex.[5]

  • Quality Control: The radiochemical purity of the final product is assessed to ensure that the amount of free ⁶⁸Ga is minimal.

  • In Vivo Biodistribution: The radiolabeled conjugate is administered to an animal model, and at various time points, organs and tissues are collected to quantify the distribution of radioactivity.[3] This data provides insights into the pharmacokinetic and pharmacodynamic properties of the compound.[3]

Experimental Workflow Diagram

G cluster_0 Radiolabeling & QC cluster_1 In Vivo Study cluster_2 Data Analysis elution 68Ga Elution from Ge/Ga Generator purification 68Ga Purification (Cation Exchange) elution->purification labeling Radiolabeling of NODAGA-Conjugate purification->labeling qc Quality Control (radio-TLC/HPLC) labeling->qc animal_prep Animal Preparation (e.g., tumor model) qc->animal_prep Proceed if QC passes injection Intravenous Injection of [68Ga]NODAGA-Conjugate animal_prep->injection biodistribution Biodistribution at Specific Time Points injection->biodistribution organ_harvest Organ & Tissue Harvesting biodistribution->organ_harvest gamma_counting Gamma Counting of Harvested Tissues organ_harvest->gamma_counting data_processing Calculation of %ID/g gamma_counting->data_processing reporting Data Tabulation & Reporting data_processing->reporting

Caption: Overall experimental workflow for the in vivo biodistribution study of ⁶⁸Ga-NODAGA conjugates.

Detailed Experimental Protocols

Part 1: ⁶⁸Ga-Radiolabeling of NODAGA-Conjugates

This protocol is adapted from a simplified, NaCl-based method for ⁶⁸Ga labeling.[4][6]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Strong cation exchange (SCX) cartridge

  • NODAGA-conjugated peptide/biomolecule

  • 0.1 M HCl

  • 5 M NaCl in 0.13 N HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Sterile water for injection (WFI)

  • Reaction vial (e.g., 1.5 mL Eppendorf tube)

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • ⁶⁸Ga Elution and Purification:

    • Condition the SCX cartridge according to the manufacturer's instructions.

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.[4]

    • Pass the eluate through the conditioned SCX cartridge to trap the ⁶⁸Ga³⁺ ions.[6]

    • Wash the SCX cartridge with sterile WFI.

    • Elute the purified ⁶⁸Ga³⁺ from the SCX cartridge with a small volume (e.g., 0.4 mL) of 5 M NaCl in 0.13 N HCl directly into a sterile reaction vial.[7]

  • Radiolabeling Reaction:

    • To the reaction vial containing the purified ⁶⁸Ga³⁺, add the NODAGA-conjugated biomolecule (e.g., 25 µg).[7]

    • Add sodium acetate buffer to adjust the pH to approximately 3.5-4.5.

    • Gently vortex the mixture.

    • Incubate the reaction vial in a heating block at 95°C for 4-9 minutes.[7]

    • Allow the vial to cool to room temperature.

  • Quality Control:

    • Perform radio-TLC or radio-HPLC to determine the radiochemical purity (RCP) of the final product.

    • The RCP should be >95% for use in in vivo studies.[8]

Part 2: In Vivo Biodistribution Study

Materials:

  • Animal model (e.g., healthy mice, or tumor-bearing mice for oncology applications)

  • [⁶⁸Ga]NODAGA-conjugate solution, diluted in sterile saline

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

  • Gamma counter

  • Calibrated scale for weighing organs

Procedure:

  • Animal Preparation and Injection:

    • Anesthetize the animal.

    • Inject a known amount of the [⁶⁸Ga]NODAGA-conjugate (e.g., ~300 kBq in 100 µL) intravenously via the tail vein.[9]

    • Record the exact injected dose for each animal after measuring the residual activity in the syringe.

  • Tissue Harvesting:

    • At predetermined time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of animals (n=3-5 per time point).[9]

    • Collect blood via cardiac puncture.

    • Dissect and collect relevant organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).[3]

  • Sample Processing and Data Analysis:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.

Calculation of %ID/g:

%ID/g = (Activity in organ / Weight of organ in g) / Total injected activity * 100

Data Presentation

Quantitative biodistribution data should be summarized in a table for clear comparison across different time points and tissues.

Table 1: Biodistribution of [⁶⁸Ga]NODAGA-Conjugate in Mice (%ID/g ± SD)

Organ/Tissue30 min p.i.60 min p.i.120 min p.i.
BloodDataDataData
HeartDataDataData
LungsDataDataData
LiverDataDataData
SpleenDataDataData
KidneysDataDataData
StomachDataDataData
IntestineDataDataData
MuscleDataDataData
BoneDataDataData
TumorDataDataData

Data presented as mean ± standard deviation (n=3-5 animals per time point).

Logical Relationship Diagram for Biodistribution Data Analysis

G cluster_0 Input Data cluster_1 Calculations cluster_2 Output A Radioactivity of Each Organ (cpm) D Activity per Gram (cpm/g) A->D B Weight of Each Organ (g) B->D C Total Injected Radioactivity (cpm) E Percentage of Injected Dose per Gram (%ID/g) C->E D->E F Final Biodistribution Data Table E->F

Caption: Logical flow for the calculation of %ID/g from raw biodistribution data.

Conclusion

This protocol provides a comprehensive framework for the successful radiolabeling of NODAGA conjugates with ⁶⁸Ga and their subsequent evaluation in in vivo biodistribution studies. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the preclinical assessment of novel radiopharmaceuticals. The use of appropriate animal models and careful data analysis are crucial for translating these findings into clinical applications.[10]

References

Application Notes and Protocols for p-NCS-Bz-NODA-GA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-NCS-Bz-NODA-GA (para-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a bifunctional chelating agent crucial in the development of targeted radiopharmaceuticals for diagnostic imaging and therapy. Its structure incorporates a NODA-GA moiety, which forms highly stable complexes with various radiometals, and a para-isothiocyanatobenzyl (NCS) group. This NCS group facilitates covalent conjugation to primary amines on biomolecules such as peptides and antibodies, creating stable thiourea (B124793) bonds. This document provides detailed application notes, storage conditions, and experimental protocols for the use of this compound.

Storage Conditions and Shelf Life

Proper storage of this compound is critical to maintain its reactivity and ensure successful conjugation. The isothiocyanate group is sensitive to hydrolysis, especially in the presence of moisture.

FormStorage TemperatureShelf LifeSpecial Instructions
Solid (Powder) -20°CVariesStore in a desiccator, sealed, and protected from moisture.
Stock Solution -80°C≤ 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO for preparation.[1][2][3][4][5][6][7][8][9]
Stock Solution -20°C≤ 1 monthAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO for preparation.[1][2][3][4][5][6][7][8][9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Prepare a stock solution, typically at a concentration of 10-50 mg/mL, by dissolving the solid in anhydrous DMSO.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody of interest (5-10 mg/mL)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, metal-free)

  • This compound stock solution (in anhydrous DMSO)

  • Purification system (e.g., size-exclusion chromatography columns like PD-10, or dialysis cassettes)

  • Storage buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution to achieve a final molar ratio typically between 5:1 and 20:1 (chelator:antibody). The optimal ratio should be determined empirically for each antibody.

    • Gently mix the reaction solution by pipetting or brief vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light.

  • Purification of the Antibody-Chelator Conjugate:

    • Remove unreacted this compound and any byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column equilibrated with storage buffer) or dialysis against the storage buffer.

    • Collect the fractions containing the purified antibody-NODA-GA conjugate. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.

  • Characterization and Storage:

    • Determine the chelator-to-antibody ratio using methods like MALDI-TOF mass spectrometry.

    • Assess the immunoreactivity of the conjugated antibody using an appropriate binding assay (e.g., ELISA).

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Peptide Conjugation with this compound

This protocol outlines the conjugation of this compound to a peptide containing a primary amine (e.g., N-terminus or a lysine residue).

Materials:

  • Peptide of interest

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0, metal-free)

  • This compound stock solution (in anhydrous DMSO)

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris buffer)

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the conjugation buffer to a known concentration.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution. A molar excess of the chelator (e.g., 1.1 to 2 equivalents) is typically used.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Quenching the Reaction:

    • (Optional) Add a quenching solution to react with any excess this compound.

  • Purification of the Peptide-Chelator Conjugate:

    • Purify the peptide-NODA-GA conjugate using reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

Immuno-PET Probe Preparation and Application Workflow

The following diagram illustrates the general workflow for preparing a radiolabeled antibody for Immuno-PET applications using this compound.

ImmunoPET_Workflow Workflow for Immuno-PET Probe Preparation cluster_0 Preparation cluster_1 Radiolabeling & QC cluster_2 Application antibody Antibody Selection (Target Specific) buffer_exchange Buffer Exchange (pH 8.5-9.0) antibody->buffer_exchange conjugation Conjugation with This compound buffer_exchange->conjugation purification1 Purification of Conjugate (SEC or Dialysis) conjugation->purification1 radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) purification1->radiolabeling purification2 Purification of Radiolabeled Antibody radiolabeling->purification2 qc Quality Control (Radiochemical Purity, Immunoreactivity) purification2->qc administration In vivo Administration (Preclinical Model) qc->administration imaging PET Imaging administration->imaging analysis Image Analysis & Biodistribution Studies imaging->analysis

Immuno-PET Probe Preparation Workflow

This workflow outlines the key steps from antibody selection to in vivo imaging and analysis. The successful conjugation of this compound is a critical step in the development of these highly specific imaging agents.

References

Application Notes: Purification of p-NCS-Bz-NODA-GA Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of bifunctional chelators, such as p-NCS-Bz-NODA-GA, to monoclonal antibodies (mAbs) is a critical step in the development of radiolabeled immunoconjugates for applications like Positron Emission Tomography (PET) imaging and radioimmunotherapy. The p-isothiocyanatobenzyl (NCS-Bz) group provides a reactive moiety that specifically targets primary amines, such as the ε-amino group of lysine (B10760008) residues on the antibody, to form a stable thiourea (B124793) bond.[1] Following the conjugation reaction, a heterogeneous mixture containing the desired labeled antibody, unconjugated chelator, and potentially antibody aggregates or fragments is produced.

Effective purification is paramount to remove these impurities. Unconjugated chelators can compete for the radiometal during subsequent radiolabeling steps, reducing the specific activity and radiochemical purity of the final product. Furthermore, antibody aggregates can alter the in vivo biodistribution and clearance of the immunoconjugate and may induce an immunogenic response.[2] Size Exclusion Chromatography (SEC) is the most common and effective method for purifying labeled antibodies, as it separates molecules based on their hydrodynamic volume.[2][3][4] This technique efficiently separates the large antibody conjugate from the small, unconjugated this compound molecules.[2]

These application notes provide a comprehensive overview and a detailed protocol for the purification of antibodies labeled with this compound using Size Exclusion Chromatography.

Quantitative Data Presentation

The efficiency of the conjugation reaction, often characterized by the chelator-to-antibody ratio (CAR), is highly dependent on the molar excess of the this compound used in the reaction. Optimizing this ratio is crucial for achieving a sufficient number of chelators per antibody for effective radiolabeling without compromising the antibody's immunoreactivity. The following table summarizes typical outcomes based on data from similar NODAGA-NHS ester conjugations, which also target amine groups.[5][6]

Molar Ratio (Chelator:Antibody)Reaction TemperatureAverage Chelators per Antibody (CAR)Reference
5:1Room TemperatureLow (~1-5)[5][6]
20:14°C / Room TemperatureModerate (~5-10)[5][6]
100:14°CHigh (~10-27)[5][6]

Experimental Workflow and Purification Principle

The overall process involves preparing the antibody, performing the conjugation reaction, purifying the conjugate via SEC, and finally, performing quality control checks.

G cluster_workflow Experimental Workflow for Labeled Antibody Purification A Antibody Preparation (Buffer Exchange) B Conjugation Reaction (Antibody + this compound) A->B C Purification (Size Exclusion Chromatography) B->C D Characterization & Quality Control (e.g., SEC-HPLC, Mass Spec) C->D E Purified NODA-GA-Antibody Conjugate D->E

Caption: Workflow for this compound antibody conjugation and purification.

The principle of Size Exclusion Chromatography is based on the differential elution of molecules according to their size as they pass through a column packed with a porous resin.

G cluster_SEC Purification Principle: Size Exclusion Chromatography (SEC) column p1 p2 p3 p4 p5 p6 p7 Ab_in Labeled Ab path_Ab Chelator_in Free Chelator path_Chelator Ab_out Labeled Ab (Elutes First) Chelator_out Free Chelator (Elutes Last) l_in Sample Input: Mixture l_out Elution: Separated Fractions l_resin Porous Resin Beads draw_path_Ab draw_path_Chelator

Caption: Large molecules (antibodies) are excluded from the pores and elute quickly.

Detailed Experimental Protocol

This protocol outlines the necessary steps for conjugating this compound to an antibody and subsequently purifying the conjugate.

1. Materials and Reagents

  • Monoclonal Antibody (mAb) of interest

  • This compound chelator

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.5-9.0. Ensure the buffer is amine-free (e.g., do not use Tris).

  • Elution Buffer: PBS, pH 7.2-7.4, degassed.[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size Exclusion Chromatography column (e.g., Sephadex G-25, PD-10 desalting column).[8]

  • Spectrophotometer or NanoDrop for protein concentration measurement.

  • Centrifugal filters with appropriate molecular weight cut-off (MWCO) for buffer exchange and concentration.[9]

2. Antibody Preparation

  • Buffer Exchange: The antibody must be in the correct amine-free Reaction Buffer (pH 8.5-9.0) prior to conjugation. Use a centrifugal filter or dialysis to exchange the buffer.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve conjugation efficiency.

  • Quantification: Measure the precise antibody concentration using a spectrophotometer at 280 nm (A280).

3. Conjugation Reaction

  • Chelator Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO.

  • Reaction Setup: Add the desired molar excess (e.g., 5-fold to 100-fold) of the dissolved chelator to the prepared antibody solution.[5][6]

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[8] The optimal time may need to be determined empirically.

4. Purification of the Labeled Antibody

This procedure uses a gravity-flow SEC column. The same principles apply to FPLC or HPLC systems.[3]

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of degassed Elution Buffer (e.g., PBS, pH 7.4).[7]

  • Sample Loading: Carefully load the entire volume of the conjugation reaction mixture onto the top of the equilibrated column resin. Allow the sample to fully enter the resin bed.

  • Elution: Begin eluting the sample with the Elution Buffer. The larger antibody conjugate will travel faster through the column and elute first. The smaller, unconjugated this compound will be retarded and elute in later fractions.[2]

  • Fraction Collection: Collect fractions of a defined volume (e.g., 0.5 mL or 1.0 mL).

  • Monitoring: Monitor the protein content of each fraction by measuring the absorbance at 280 nm.

  • Pooling Fractions: Pool the fractions that contain the initial protein peak, which corresponds to the purified NODA-GA-antibody conjugate. Avoid the later fractions which may contain the unconjugated chelator.

5. Storage of Purified Conjugate

  • Short-term: The purified conjugate can be stored at 4°C for up to one week.[7]

  • Long-term: For extended storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 20-50%) and store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.[7]

Quality Control

After purification, it is essential to characterize the conjugate to ensure its quality and suitability for subsequent radiolabeling and in vivo applications.[10]

  • Purity Analysis: The purity of the conjugate and the removal of aggregates can be assessed using analytical SEC-HPLC.[7] A successful purification should yield a monomeric conjugate purity of >95%.[7]

  • Chelator-to-Antibody Ratio (CAR): The CAR can be determined using Mass Spectrometry (e.g., MALDI-TOF MS) by comparing the mass of the conjugated antibody to the unconjugated antibody.[6]

  • Immunoreactivity: An ELISA or a similar binding assay should be performed to confirm that the conjugation and purification process has not significantly compromised the antibody's ability to bind to its target antigen.

References

Application Notes and Protocols for Cellular Uptake Assays with NODAGA Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a versatile bifunctional chelator widely used in the development of radiopharmaceuticals.[1] Its ability to form stable complexes with various radiometals, particularly Gallium-68 (⁶⁸Ga), under mild conditions makes it an excellent choice for labeling sensitive biomolecules like peptides and antibodies.[1][2] Cellular uptake assays are fundamental in vitro tools for evaluating the potential of these newly developed radiotracers. These assays quantify the extent and specificity of tracer accumulation within target cells, providing critical insights into receptor binding, internalization, and overall suitability for in vivo imaging or therapy.[3] This document provides a detailed experimental framework for designing and executing cellular uptake assays using ⁶⁸Ga-labeled NODAGA tracers.

Experimental Workflow Overview

The general workflow for a cellular uptake assay involves preparing the cells, radiolabeling the tracer, incubating the cells with the tracer, washing away unbound radioactivity, and quantifying the cell-associated radioactivity. A blocking experiment is run in parallel to determine the specificity of the uptake.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Culture & Seeding (24-48h prior) Incubation Incubation of Cells with ⁶⁸Ga-NODAGA-Tracer Cell_Culture->Incubation Radiolabeling Radiolabeling of NODAGA-Tracer with ⁶⁸Ga Radiolabeling->Incubation Blocking Parallel Incubation with Excess Unlabeled Tracer (Blocking Group) Radiolabeling->Blocking Washing Wash Cells to Remove Unbound Tracer Incubation->Washing Blocking->Washing Lysis Cell Lysis & Collection Washing->Lysis Counting Gamma Counting Lysis->Counting Normalization Normalization to Cell Number or Protein Content Counting->Normalization Calculation Calculation of Specific Uptake Normalization->Calculation Data_Presentation Data Presentation Calculation->Data_Presentation

Caption: General experimental workflow for a cellular uptake assay.

Receptor-Mediated Internalization Pathway

For many targeted radiopharmaceuticals, cellular uptake occurs via receptor-mediated endocytosis. The tracer binds to a specific receptor on the cell surface, and the receptor-ligand complex is then internalized by the cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tracer ⁶⁸Ga-NODAGA-Tracer Binding Binding Tracer->Binding Receptor Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Receptor Recycling Endosome->Recycling Recycling->Receptor

Caption: Simplified diagram of receptor-mediated endocytosis.

Detailed Experimental Protocols

Protocol 1: Radiolabeling of NODAGA-Tracer with Gallium-68

This protocol describes a common method for labeling NODAGA-conjugated peptides with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[4][5][6]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., eluted with 0.1 M HCl)

  • NODAGA-conjugated peptide/antibody

  • Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (1 M)

  • Cation-exchange cartridge (e.g., SCX)

  • 5 M NaCl / 5.5 M HCl solution

  • Sterile water and saline

  • Reaction vial (e.g., 1.5 mL Eppendorf tube)

  • Heating block

  • Radio-HPLC or iTLC for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Trap the eluted ⁶⁸Ga³⁺ on a cation-exchange cartridge.[5]

  • Elute the ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial using a small volume (e.g., 0.5 mL) of 5 M NaCl/HCl solution.[5]

  • Immediately add the NODAGA-conjugated tracer (e.g., 10-50 µg) to the vial.

  • Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate buffer.[7]

  • Incubate the reaction mixture. While DOTA-peptides often require heating (e.g., 95-100°C for 10 min), NODAGA's high complexation ability can allow for rapid labeling under milder conditions, sometimes even at room temperature.[1][6] Optimal conditions should be determined empirically.

  • After incubation, perform quality control using radio-HPLC or iTLC to determine the radiochemical purity (RCP). An RCP of >95% is typically desired.[6]

  • The final product can often be used directly after dilution with saline, without further purification.[5]

Protocol 2: Cell Culture and Plating for Uptake Assays

This protocol is for preparing adherent cells. It should be adapted based on the specific cell line's requirements.

Materials:

  • Target cell line (e.g., HT29 for high TfR1 expression, LOVO for low expression)[6]

  • Complete cell culture medium (e.g., MEM with 10% FBS)[8]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 12-well or 24-well tissue culture plates[6][8]

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-90% confluency.[9]

  • Aspirate the culture medium and wash the cell monolayer twice with sterile PBS.

  • Add trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.[9]

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.

  • Count the viable cells using a hemocytometer.

  • Seed the cells into 12-well or 24-well plates at a density of approximately 3-5 x 10⁵ cells/well.[6][8]

  • Incubate the plates for 24-48 hours to allow cells to adhere and reach near-confluence before starting the assay.[8][10]

Protocol 3: In Vitro Cellular Uptake Assay

This protocol measures the specific uptake of the ⁶⁸Ga-NODAGA-tracer.

Materials:

  • Plated cells from Protocol 2

  • ⁶⁸Ga-NODAGA-tracer from Protocol 1

  • Unlabeled ("cold") NODAGA-tracer for blocking

  • Serum-free culture medium or assay buffer (e.g., HBSS-HEPES, pH 7.4)[11]

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 1N NaOH or RIPA buffer)[12]

  • Gamma counter

Procedure:

  • Prepare the tracer solutions. Dilute the ⁶⁸Ga-NODAGA-tracer in serum-free medium to the desired final concentration (e.g., 37 kBq/mL).[6]

  • For Blocking Wells (Non-specific Uptake): Pre-incubate the designated wells with a high molar excess (e.g., 100 to 1000-fold) of the unlabeled tracer for 30 minutes at 37°C.[6][11] This saturates the specific binding sites.

  • On the day of the assay, aspirate the culture medium from all wells and wash the cells once with PBS.

  • Add 1 mL of the appropriate tracer solution to each well:

    • Total Uptake Wells: Add medium containing only the ⁶⁸Ga-NODAGA-tracer.

    • Blocking Wells: Add medium containing both the ⁶⁸Ga-NODAGA-tracer and the excess unlabeled tracer.

  • Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes) to assess uptake kinetics.[6]

  • To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS per well.[11] This removes unbound tracer.

  • Lyse the cells by adding 0.5-1 mL of lysis buffer to each well and incubating for 10-20 minutes.

  • Collect the lysate from each well into labeled tubes.

  • Measure the radioactivity in each tube using a gamma counter.

  • In parallel, determine the cell number or protein concentration per well from a separate set of wells to normalize the data.[12]

Protocol 4: Data Analysis and Presentation
  • Calculate Specific Uptake:

    • Average the counts per minute (CPM) from replicate wells for both total uptake and non-specific uptake.

    • Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific (Blocked) Uptake (CPM).

  • Normalize Data:

    • Express the uptake as a percentage of the total added dose per a specific number of cells (e.g., %AD/5 x 10⁵ cells) or per milligram of protein.[6][12]

    • Calculation: %AD/5x10⁵ cells = [(Specific Uptake CPM / Total Input CPM) / (Cell count per well / 5x10⁵)] * 100.

  • Data Presentation:

    • Plot the specific uptake (%AD/cell number or %ID/mg protein) against time.

    • Summarize key quantitative results in a table for clear comparison.

Data Presentation

Quantitative data from cellular uptake assays should be summarized for easy comparison.

TracerCell LineParameterValueConditionsReference
⁶⁸Ga-NOTA-TR01HT29 (High TfR1)Cellular Uptake9.56 ± 0.17 %AD/5x10⁵ cells120 min incubation[6][13]
⁶⁸Ga-NOTA-TR01LOVO (Low TfR1)Cellular Uptake4.51 ± 0.22 %AD/5x10⁵ cells120 min incubation[6][13]
⁶⁸Ga-NOTA-TR01HT29 (Blocked)Cellular Uptake1.27 ± 0.09 %AD/5x10⁵ cells120 min incubation, 1000x cold peptide[6]
[⁶⁷Ga]-NODAGATOCAR4-2JIC₅₀3.5 ± 1.6 nMCompetitive binding assay[14]
[¹¹¹In]-NODAGATOCAR4-2JIC₅₀1.7 ± 0.2 nMCompetitive binding assay[14]
[⁶⁴Cu]Cu-NODAGA-JR11HEK-293K_d5.7 ± 0.95 nMSaturation binding assay[15]
[⁶⁴Cu]Cu-DOTA-TATEHEK-293K_d20.1 ± 4.4 nMSaturation binding assay[15]
[⁶⁸Ga]Ga-NODAGA-TriGalactanMouse HepatocytesLiver Uptake (in vivo)33.4 ± 0.9 %ID/g10 min post-injection[16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p-NCS-Bz-NODA-GA Radiolabeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-NCS-Bz-NODA-GA for radiolabeling applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is it used for?

This compound (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a bifunctional chelator. It features a NODA-GA core for securely binding radiometals, particularly Gallium-68 (⁶⁸Ga), and a reactive isothiocyanate (-NCS) group.[1][2] This -NCS group allows for stable, covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on biomolecules such as peptides and antibodies.[2] This makes it a valuable tool for developing targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Q2: I am observing low radiochemical yield. What are the potential causes and how can I troubleshoot this?

Low radiochemical yield is a common issue that can stem from several factors. Key areas to investigate include reaction conditions and the quality of your reagents.[3]

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient radiolabeling. For Gallium-68, the optimal pH typically lies within a mildly acidic range of 4.0 to 4.5.[4][5] A pH that is too high can lead to the formation of gallium colloids, which will not be chelated effectively.[4][5]

  • Incorrect Temperature: While many NODA-GA conjugates can be radiolabeled at room temperature, heating can significantly increase the reaction rate and yield.[1][5] Temperatures between 60°C and 95°C are often used to improve efficiency.[4][5][6]

  • Metal Ion Contamination: The presence of trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) can compete with the radiometal for the NODA-GA chelator, thereby reducing your radiochemical yield.[3] It is crucial to use metal-free labware and high-purity reagents to minimize this risk.

  • Insufficient Precursor Concentration: The concentration of your NODA-GA conjugated biomolecule can impact the labeling efficiency. Lower concentrations may require longer incubation times or higher temperatures to achieve satisfactory yields.[7]

  • Quality of Radiolabel: Ensure the eluate from your ⁶⁸Ge/⁶⁸Ga generator is of high purity and specific activity.

Q3: What is the optimal pH for radiolabeling with Gallium-68?

The optimal pH for ⁶⁸Ga labeling of NODA-GA conjugates is typically between 4.0 and 4.5.[4][5] It is important to buffer the reaction mixture accordingly, often using sodium acetate (B1210297), to maintain this pH range.[3]

Q4: Do I need to heat my reaction?

While NODA-GA derivatives are known for their ability to be radiolabeled under mild conditions, including room temperature, heating is often beneficial.[1][7][8] For some conjugates, heating to temperatures above 60°C can significantly improve the radiochemical purity and reduce reaction times.[4][5] However, prolonged heating at very high temperatures (e.g., ≥ 95°C for over 30 minutes) could potentially compromise the integrity of the peptide or antibody being labeled.[7]

Q5: My initial radiochemical purity is high, but it decreases over time. What could be the cause?

A decrease in radiochemical purity over time suggests instability of the radiolabeled conjugate. This could be due to:

  • Dissociation of the radiometal: Although NODA-GA forms stable complexes with ⁶⁸Ga, some dissociation can occur.

  • Degradation of the biomolecule: The targeting peptide or antibody itself may be degrading under the storage or experimental conditions.

  • Instability in biological media: If the decrease is observed in serum or other biological matrices, the conjugate may be susceptible to enzymatic degradation or other interactions.

Data Summary

The following tables summarize the impact of various experimental parameters on the radiolabeling efficiency of NODA-GA conjugates with Gallium-68.

Table 1: Effect of pH on Radiochemical Purity (RCP) of [⁶⁸Ga]Ga-NODPAM

pHRCP at 5 min (%)RCP at 10 min (%)RCP at 15 min (%)
4.080.12 ± 1.2188.54 ± 0.9890.11 ± 0.76
4.585.34 ± 0.8792.76 ± 0.3695.20 ± 1.01
5.075.43 ± 1.5482.11 ± 1.1288.97 ± 0.99

Data adapted from a study on [⁶⁸Ga]Ga-NODAGA-pamidronic acid at a constant temperature of 60°C.[5]

Table 2: Effect of Temperature on Radiochemical Purity (RCP) of [⁶⁸Ga]Ga-NODPAM

Temperature (°C)RCP at 5 min (%)RCP at 10 min (%)RCP at 15 min (%)
Room Temperature60.21 ± 1.8765.43 ± 1.5470.12 ± 1.32
4072.87 ± 1.4378.98 ± 1.1183.54 ± 1.01
6085.34 ± 0.8792.76 ± 0.3695.20 ± 1.01
80Not significantly different from 60°CNot significantly different from 60°CNot significantly different from 60°C

Data adapted from a study on [⁶⁸Ga]Ga-NODAGA-pamidronic acid at a constant pH of 4.5.[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide/Antibody

This protocol provides a general guideline for conjugating the chelator to a biomolecule containing primary amines.

Materials:

  • Peptide or antibody of interest

  • This compound

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • Deionized water

Procedure:

  • Dissolve the peptide or antibody in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Dissolve this compound in a small amount of DMF or DMSO.

  • Add the dissolved this compound to the peptide/antibody solution. A molar excess of the chelator (e.g., 5- to 20-fold) is typically used.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.

  • Purify the resulting conjugate using a size-exclusion chromatography column to remove unconjugated chelator.

  • Characterize the conjugate to determine the chelator-to-biomolecule ratio.

Protocol 2: Radiolabeling of NODA-GA Conjugate with Gallium-68

This protocol outlines the general steps for radiolabeling the NODA-GA-conjugated biomolecule.

Materials:

  • NODA-GA conjugated peptide/antibody

  • ⁶⁸Ge/⁶⁸Ga generator eluate (in HCl)

  • Sodium acetate buffer (e.g., 1 M, pH 4.5)

  • Heating block or water bath

  • Reaction vial (low-adhesion, metal-free)

  • Quality control system (e.g., radio-HPLC or radio-TLC)

Procedure:

  • In a reaction vial, add the required amount of the NODA-GA conjugate.

  • Add the sodium acetate buffer to the vial.

  • Add the ⁶⁸Ga eluate to the buffered conjugate solution. The final pH should be between 4.0 and 4.5.

  • Gently mix the solution.

  • Incubate the reaction at the desired temperature (e.g., room temperature or 60-95°C) for a specified time (e.g., 5-15 minutes).

  • After incubation, cool the vial to room temperature.

  • Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling peptide Peptide/Antibody conjugation Conjugation Reaction (pH 8.5-9.0) peptide->conjugation chelator This compound chelator->conjugation purification1 Purification (Size Exclusion) conjugation->purification1 conjugate NODA-GA Conjugate purification1->conjugate radiolabeling Radiolabeling Reaction (pH 4.0-4.5, 60-95°C) conjugate->radiolabeling ga68 ⁶⁸Ga Eluate ga68->radiolabeling qc Quality Control (radio-HPLC/TLC) radiolabeling->qc

Caption: Experimental workflow for conjugation and radiolabeling.

troubleshooting_workflow start Low Radiochemical Yield check_ph Verify pH of Reaction Mixture (Target: 4.0-4.5) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH with Appropriate Buffer ph_ok->adjust_ph No check_temp Review Incubation Temperature ph_ok->check_temp Yes adjust_ph->check_ph temp_ok Temperature Optimal? check_temp->temp_ok increase_temp Increase Temperature (e.g., to 60-95°C) temp_ok->increase_temp No check_metals Assess for Metal Contamination temp_ok->check_metals Yes increase_temp->check_temp metals_ok Metal-Free Workflow? check_metals->metals_ok use_metal_free Use Metal-Free Labware & Reagents metals_ok->use_metal_free No check_precursor Evaluate Precursor Concentration & Quality metals_ok->check_precursor Yes use_metal_free->check_metals precursor_ok Concentration Sufficient? check_precursor->precursor_ok increase_precursor Increase Precursor Concentration precursor_ok->increase_precursor No success Improved Yield precursor_ok->success Yes increase_precursor->check_precursor

Caption: Troubleshooting workflow for low radiolabeling yield.

References

Technical Support Center: 68Ga-NODAGA Radiochemical Yield Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low radiochemical yield in the preparation of 68Ga-NODAGA radiopharmaceuticals. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low radiochemical yield with 68Ga-NODAGA?

Low radiochemical yield is most frequently attributed to suboptimal reaction conditions, particularly incorrect pH. The reaction is highly pH-sensitive. Other significant factors include the presence of metallic impurities, inadequate temperature, incorrect precursor concentration, and issues with the 68Ge/68Ga generator eluate.

Q2: What is the optimal pH for 68Ga-NODAGA labeling?

The optimal pH for 68Ga-NODAGA labeling typically falls within the range of 3.2 to 4.5.[1][2] Operating outside this window can lead to the formation of gallium-68 (B1239309) colloids at higher pH or incomplete chelation at lower pH, both of which reduce the radiochemical yield. It is crucial to adjust the pH of the reaction mixture carefully using an appropriate buffer, such as sodium acetate (B1210297).[1]

Q3: Can temperature affect the radiochemical yield?

Yes, temperature can significantly impact the reaction kinetics. While some NODAGA conjugates can be labeled at room temperature within 5-10 minutes, this often requires a higher precursor amount and a very specific pH to achieve a high yield.[1] For many 68Ga-NODAGA based radiopharmaceuticals, heating the reaction mixture is recommended to ensure efficient labeling. Temperatures in the range of 60°C to 100°C for 5 to 15 minutes are commonly reported to achieve high radiochemical purity.[1][3][4]

Q4: How do metallic impurities interfere with the labeling process?

Metallic impurities in the 68Ga eluate can compete with 68Ga for the NODAGA chelator, thereby reducing the radiochemical yield.[5][6] Common competing metal ions include Fe(III), Al(III), Zn(II), and Ti(IV).[5] The concentration of these impurities can vary depending on the age and type of the 68Ge/68Ga generator. If metallic impurities are suspected, purification of the 68Ga eluate using a cation-exchange cartridge may be necessary.[7]

Q5: What is the recommended amount of NODAGA-conjugated precursor to use?

The optimal amount of precursor depends on the specific activity required and the reaction conditions. Using a very low amount of the precursor can lead to incomplete capture of the 68Ga, resulting in lower radiochemical yield. Conversely, while a higher amount of precursor can drive the reaction to completion, it will result in a lower molar activity. It is important to optimize the precursor amount for your specific application.

Q6: My radiochemical yield is still low after optimizing pH, temperature, and precursor concentration. What else could be the problem?

If you have optimized the primary reaction parameters and are still experiencing low yields, consider the following:

  • Generator Issues: The 68Ge/68Ga generator itself might be the source of the problem. Ensure that the generator has not exceeded its expiry date and that the elution profile is consistent. A fractional elution, collecting the portion of the eluate with the highest 68Ga concentration, can sometimes improve results.[1]

  • Radiolysis: The radiation from 68Ga can sometimes cause degradation of the precursor or the final labeled product, a phenomenon known as radiolysis. The addition of radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture can help mitigate this effect.[4][8]

  • Quality of Reagents: Ensure that all reagents, including the buffer and water, are of high purity and free from metal contamination.

  • Reaction Volume: The volume of the generator eluate can influence the pH of the final reaction mixture. Variations in eluate volume can lead to inconsistent pH and, consequently, variable yields.[7]

Optimal Reaction Conditions for 68Ga-NODAGA Labeling

The following table summarizes the generally recommended conditions for achieving high radiochemical yield with 68Ga-NODAGA. It is important to note that these are starting points, and optimization for each specific NODAGA-conjugated molecule is recommended.

ParameterRecommended RangeNotes
pH 3.2 - 4.5Highly critical parameter. Use of a suitable buffer (e.g., sodium acetate) is essential for pH control.[1][2]
Temperature Room Temperature to 100°CWhile room temperature labeling is possible, heating (60-100°C) often improves yield and reduces reaction time.[1][3][4]
Reaction Time 5 - 15 minutesDependent on temperature and precursor concentration.
Precursor Amount 10 - 50 µgThis is a general range and should be optimized for the specific peptide and desired molar activity.[2][9]
Buffer Sodium Acetate, HEPESThe buffer is crucial for maintaining the optimal pH.[1][4]

Experimental Protocol: 68Ga-Labeling of a NODAGA-Conjugated Peptide

This protocol provides a general procedure for the radiolabeling of a NODAGA-conjugated peptide with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • NODAGA-conjugated peptide

  • Sodium acetate buffer (e.g., 1 M, pH 4.5)

  • Hydrochloric acid (e.g., 0.1 M) for pH adjustment

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • Quality control system (e.g., radio-TLC or radio-HPLC)

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions. For potentially higher concentration and purity, a fractional elution can be performed, collecting the peak fraction of the eluate.[1]

  • Preparation of Reaction Mixture:

    • In a sterile, metal-free reaction vial, add the desired amount of the NODAGA-conjugated peptide.

    • Add the appropriate volume of sodium acetate buffer to the vial.

  • pH Adjustment: Add the 68Ga eluate to the reaction vial. Gently mix and measure the pH of the solution. If necessary, adjust the pH to be within the optimal range (3.2-4.5) using small volumes of 0.1 M HCl or sodium hydroxide.

  • Incubation: Place the reaction vial in a heating block or water bath pre-heated to the desired temperature (e.g., 95°C) and incubate for the optimized reaction time (e.g., 10 minutes). If performing a room temperature labeling, incubate for the determined time with gentle mixing.

  • Quality Control: After the incubation period, perform quality control on a small aliquot of the reaction mixture to determine the radiochemical purity. This is typically done using radio-TLC or radio-HPLC.[10]

  • Purification (if necessary): If the radiochemical purity is below the desired specification, the product can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18).[7]

Visual Troubleshooting and Process Flow

The following diagrams illustrate the troubleshooting workflow for low radiochemical yield and the chelation of 68Ga by NODAGA.

TroubleshootingWorkflow Troubleshooting Low 68Ga-NODAGA Radiochemical Yield start Low Radiochemical Yield (<90%) check_ph Is the reaction pH between 3.2 and 4.5? start->check_ph adjust_ph Adjust pH with buffer and re-run check_ph->adjust_ph No check_temp Was the reaction heated (60-100°C)? check_ph->check_temp Yes adjust_ph->check_ph success High Radiochemical Yield adjust_ph->success increase_temp Increase temperature and/or reaction time check_temp->increase_temp No check_impurities Suspect metallic impurities? check_temp->check_impurities Yes increase_temp->check_temp increase_temp->success purify_ga Purify 68Ga eluate using cation-exchange cartridge check_impurities->purify_ga Yes check_precursor Is the precursor concentration adequate? check_impurities->check_precursor No purify_ga->check_impurities purify_ga->success increase_precursor Increase precursor amount check_precursor->increase_precursor No check_generator Consider generator issues (age, elution profile) check_precursor->check_generator Yes increase_precursor->check_precursor increase_precursor->success fractional_elution Perform fractional elution check_generator->fractional_elution Yes add_scavenger Consider adding a radical scavenger (e.g., ascorbic acid) check_generator->add_scavenger No fractional_elution->add_scavenger add_scavenger->success

Caption: Troubleshooting workflow for low 68Ga-NODAGA radiochemical yield.

ChelationDiagram Chelation of 68Ga by NODAGA Ga 68Ga³⁺ Complex [68Ga(NODAGA)] Complex Ga->Complex NODAGA NODAGA Chelator NODAGA->Complex Conditions Optimal pH (3.2-4.5) Temperature (RT - 100°C) Conditions->Complex

Caption: Simplified diagram of 68Ga chelation by NODAGA.

References

Technical Support Center: Improving the Stability of p-NCS-Bz-NODA-GA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of p-NCS-Bz-NODA-GA conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the conjugation and handling of this compound conjugates.

Issue 1: Low Conjugation Efficiency

Question: I am observing a low yield of my final conjugate. What are the potential causes and how can I improve the conjugation efficiency?

Answer:

Low conjugation efficiency is a common issue that can often be resolved by optimizing the reaction conditions. Here are the primary factors to investigate:

  • Hydrolysis of this compound: The isothiocyanate (NCS) group is susceptible to hydrolysis in aqueous solutions, rendering it inactive.

    • Solution: Prepare the this compound solution in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. Minimize the exposure of the reagent to moisture.

  • Incorrect pH of the Reaction Buffer: The reaction between the isothiocyanate group and primary amines (e.g., lysine (B10760008) residues on an antibody) is pH-dependent.

    • Solution: The conjugation reaction is most efficient under slightly alkaline conditions, typically between pH 8.5 and 9.5.[1] This deprotonates the amine groups, increasing their nucleophilicity. Use a non-nucleophilic buffer such as carbonate-bicarbonate or borate. Avoid amine-containing buffers like Tris or glycine.[1]

  • Presence of Competing Nucleophiles: Other nucleophilic molecules in the reaction mixture can compete with the target biomolecule for reaction with the isothiocyanate.

    • Solution: Ensure that the biomolecule is in a buffer free of extraneous nucleophiles. Dialysis or buffer exchange of the protein solution prior to conjugation is highly recommended.[1]

  • Insufficient Molar Ratio of Chelator to Biomolecule: An inadequate amount of the this compound will result in a low degree of labeling.

    • Solution: Increase the molar excess of this compound to the biomolecule. A 10-fold molar excess is a good starting point, but this should be optimized for your specific application.[1]

Issue 2: Conjugate Aggregation

Question: My this compound conjugate is showing signs of aggregation. What can I do to prevent this?

Answer:

Aggregation is a significant concern for antibody-drug conjugates (ADCs) and other bioconjugates, as it can impact efficacy and safety.[2] The conjugation of the relatively hydrophobic this compound can increase the propensity for aggregation.

  • Formulation Optimization: The composition of the buffer can have a substantial impact on conjugate stability.

    • Solution:

      • Excipients: Consider the addition of excipients to your formulation. Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize proteins by reducing hydrophobic interactions.[3] Amino acids such as arginine can decrease protein-protein interactions.[3]

      • Surfactants: Low concentrations of non-ionic surfactants like polysorbates (e.g., Polysorbate 20 or 80) can prevent aggregation at air-water interfaces.[3]

      • pH and Buffer Choice: Maintain the pH of the formulation in a range where the conjugate is most stable, which may need to be determined empirically. Histidine buffers are often used to maintain a pH around 6.0, which can minimize aggregation for some antibodies.[3]

  • Chromatographic Purification: Aggregates can be removed after the conjugation reaction.

    • Solution: Size-exclusion chromatography (SEC) is a standard method for separating aggregates from the monomeric conjugate.[4]

  • Storage Conditions: Improper storage can lead to aggregation.

    • Solution: Store the purified conjugate at low temperatures, such as 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the thiourea (B124793) bond formed between the isothiocyanate group and an amine?

A1: The thiourea linkage is generally considered to be highly stable under physiological conditions.[5] However, its stability can be compromised under certain circumstances, such as radiolysis when using high-energy radioisotopes.[6] For most applications with non-radioactive payloads or with isotopes like Gallium-68, the thiourea bond is expected to be robust.

Q2: How does the NODA-GA chelator's stability compare to other common chelators like DOTA?

A2: NODA-GA generally forms highly stable complexes with Gallium-68 (⁶⁸Ga).[1][7] Studies have shown that ⁶⁸Ga-NODA-GA labeled peptides can exhibit excellent stability in vitro and in vivo.[1] In some direct comparisons, NODA-GA has demonstrated superior imaging properties, which can be attributed to the high stability of the ⁶⁸Ga-NODA-GA complex.[1]

Q3: What are the recommended storage conditions for this compound and its conjugates?

A3:

  • This compound Reagent: The isothiocyanate compound is sensitive to moisture and should be stored in a tightly sealed container in a desiccator, protected from light, and at low temperatures (e.g., -20°C).[1] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1]

  • This compound Conjugates: The optimal storage conditions will depend on the specific biomolecule. However, a general recommendation is to store the purified conjugate in a suitable buffer (as determined by formulation screening) at 4°C for short-term use or flash-frozen and stored at -80°C for long-term stability.

Q4: How can I assess the stability of my this compound conjugate?

A4: A comprehensive stability assessment should involve several analytical techniques to monitor for degradation, aggregation, and loss of activity over time.

  • Aggregation: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is the gold standard for quantifying aggregates.[8][9][10]

  • Chemical Stability: Reversed-Phase HPLC (RP-HPLC) can be used to monitor for degradation of the conjugate, such as cleavage of the linker or modification of the payload.[4] Mass spectrometry (MS) can provide detailed information on the nature of the degradation products.[4]

  • Radiochemical Stability (if applicable): For radiolabeled conjugates, radiochemical purity should be assessed over time using techniques like radio-HPLC or instant thin-layer chromatography (iTLC).[7][11] Stability can be challenged by incubation in human serum or in the presence of competing chelators like DTPA.

  • Forced Degradation Studies: To predict long-term stability and identify potential degradation pathways, you can perform forced degradation studies by subjecting the conjugate to stress conditions such as elevated temperature, extreme pH, oxidation, and light exposure.[4]

Data Presentation

Table 1: Stability of a ⁶⁴Cu-NODAGA-Trastuzumab Conjugate in PBS and Mouse Serum

Time (hours)% Intact Conjugate in PBS% Intact Conjugate in Mouse Serum
1>99>99
24>99>99

Data adapted from a study on ⁶⁴Cu-labeled NODAGA-trastuzumab conjugates.

Table 2: Stability of a ¹⁸⁶Re-p-NCS-Bn-NODAGA-Peptide Conjugate in Various Media

MediumTime (hours)% Intact Conjugate
L-histidine168 (7 days)Intact
L-cysteine168 (7 days)Intact
Rat Serum (37°C)499 ± 1

Data is for a model complex, [¹⁸⁶Re]Re-Bn-NODAGA-Pyr.

MediumTime (hours)% Intact Conjugate
L-histidine4898 ± 2
L-cysteine4884 ± 5
Rat Serum (37°C)485 ± 3

Data is for a GRPR-targeting peptide conjugate, [¹⁸⁶Re]Re-Bn-NODAGA-Ser-Ser-RM2.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Antibody
  • Antibody Preparation:

    • Dialyze the antibody against a suitable buffer to remove any amine-containing substances (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0).

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should be kept to a minimum (<10% v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring and protected from light.

  • Purification:

    • Remove the unreacted chelator and any small molecule byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) or tangential flow filtration (TFF). The buffer for purification should be selected based on the desired final formulation.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare aliquots of the purified this compound conjugate at a known concentration in the formulation buffer.

  • Application of Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 4 weeks).

    • pH Stress: Adjust the pH of the sample to acidic (e.g., pH 3.0) and basic (e.g., pH 10.0) conditions and incubate at room temperature for a set time (e.g., 24-48 hours).

    • Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide) and incubate at room temperature for a defined period.

    • Photostability: Expose the sample to a controlled light source (e.g., in a photostability chamber) according to ICH guidelines.

  • Analysis: At each time point, analyze the stressed samples along with a control sample (stored at the recommended temperature) using a suite of analytical methods, including SEC-HPLC (for aggregation), RP-HPLC (for degradation), and potentially a functional assay to assess biological activity.

Visualizations

TroubleshootingWorkflow cluster_aggregation Aggregation Issues cluster_degradation Degradation/Cleavage Issues start Start: Low Stability Observed issue Identify the Nature of Instability start->issue agg_check High Molecular Weight Species in SEC-HPLC? issue->agg_check Aggregation deg_check New Peaks in RP-HPLC or Loss of Radioactivity? issue->deg_check Degradation agg_solutions Troubleshoot Aggregation: - Optimize formulation (pH, excipients) - Adjust protein concentration - Refine purification process agg_check->agg_solutions Yes end Stability Improved agg_solutions->end Re-evaluate Stability deg_solutions Troubleshoot Degradation: - Assess thiourea bond stability (forced degradation) - Evaluate chelator stability (serum incubation) - Optimize storage conditions (temperature, light) deg_check->deg_solutions Yes deg_solutions->end Re-evaluate Stability

Caption: Troubleshooting workflow for addressing stability issues with this compound conjugates.

ExperimentalWorkflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis conjugation Conjugation of This compound purification Purification (e.g., SEC) conjugation->purification forced_deg Forced Degradation (Heat, pH, Oxidation) purification->forced_deg serum_inc Serum Incubation (37°C) purification->serum_inc storage Long-Term Storage (-20°C / -80°C) purification->storage sec_hplc SEC-HPLC (Aggregation) forced_deg->sec_hplc rp_hplc RP-HPLC / MS (Degradation) forced_deg->rp_hplc radio_tlc Radio-TLC / HPLC (Radiochemical Purity) serum_inc->radio_tlc storage->sec_hplc end Data Interpretation & Optimization sec_hplc->end radio_tlc->end FactorsAffectingStability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center This compound Conjugate Stability biomolecule Biomolecule Properties (pI, hydrophobicity) center->biomolecule dar Drug-to-Antibody Ratio (DAR) center->dar ph pH center->ph temp Temperature center->temp buffer Buffer Composition (ions, excipients) center->buffer light Light Exposure center->light oxidation Oxidation center->oxidation ConjugationReaction reactant1 Biomolecule-NH₂ Primary Amine (e.g., Lysine) product Biomolecule-NH-C(=S)-NH-Bz-NODA-GA Stable Thiourea Conjugate reactant1->product reactant2 S=C=N-Bz-NODA-GA p-Isothiocyanato-benzyl-NODA-GA reactant2->product pH 8.5-9.5 side_reaction {HO-C(=S)-NH-Bz-NODA-GA | Inactive Hydrolyzed Product} reactant2->side_reaction Hydrolysis h2o H₂O

References

Navigating p-NCS-Bz-NODA-GA to Antibody Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of the bifunctional chelator p-NCS-Bz-NODA-GA to antibodies is a critical step in the development of targeted radiopharmaceuticals for imaging and therapy. The isothiocyanate group (-NCS) of the chelator reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable thiourea (B124793) bond. This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to assist researchers in overcoming common challenges during this conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for conjugating this compound to an antibody?

A1: A non-amine, non-azide containing buffer with a pH of 8.5-9.5 is recommended. Carbonate-bicarbonate buffer (0.1 M) or borate (B1201080) buffer are common choices. Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with the isothiocyanate group, significantly reducing conjugation efficiency.

Q2: What is the recommended molar ratio of this compound to antibody?

A2: The optimal molar ratio is antibody-dependent and should be empirically determined. A common starting point is a 5- to 20-fold molar excess of the chelator to the antibody. A higher ratio can lead to a higher degree of conjugation, but may also increase the risk of antibody aggregation and reduced immunoreactivity.

Q3: How can I determine the number of chelators conjugated to my antibody?

A3: The chelator-to-antibody ratio (CAR) can be determined using several methods, including MALDI-TOF mass spectrometry, UV-Vis spectrophotometry (by measuring the absorbance of the chelator and the protein), or by radiolabeling the conjugate with a known amount of a radionuclide and measuring the radioactivity.

Q4: How should I purify the antibody-chelator conjugate?

A4: Size exclusion chromatography (e.g., using a PD-10 or Sephadex G-25 column) is a common and effective method to separate the conjugated antibody from unreacted chelator and other small molecules.

Q5: What are the ideal storage conditions for the this compound chelator and the final conjugate?

A5: The this compound chelator should be stored at -20°C or -80°C in a desiccated environment to prevent hydrolysis of the isothiocyanate group. The purified antibody-chelator conjugate should be stored in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Incorrect buffer pH: The reaction between the isothiocyanate group and primary amines is pH-dependent, with optimal reactivity occurring at a pH of 8.5-9.5.Ensure the conjugation buffer is within the optimal pH range.
Presence of primary amines in the antibody buffer: Buffers like Tris or the presence of sodium azide (B81097) can compete with the antibody for conjugation.Perform a buffer exchange of the antibody into a non-amine, non-azide containing buffer (e.g., carbonate or borate buffer) prior to conjugation.
Low chelator-to-antibody molar ratio: An insufficient amount of the chelator will result in a low degree of labeling.Increase the molar excess of this compound. It is recommended to perform a titration to find the optimal ratio for your specific antibody.
Hydrolyzed this compound: The isothiocyanate group is sensitive to moisture and can hydrolyze over time, rendering it inactive.Use fresh or properly stored this compound. Prepare the chelator solution immediately before use.
Antibody Aggregation High chelator-to-antibody ratio: Excessive conjugation can alter the surface properties of the antibody, leading to aggregation.Reduce the molar excess of the chelator. Optimize the conjugation ratio to achieve the desired degree of labeling without causing aggregation.
Inappropriate solvent for chelator dissolution: Using a solvent that is not fully miscible with the aqueous antibody solution can cause precipitation.Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF and add it dropwise to the antibody solution with gentle mixing.
High antibody concentration: Concentrated antibody solutions are more prone to aggregation.Perform the conjugation reaction at a lower antibody concentration (e.g., 1-5 mg/mL).
Reduced Immunoreactivity of the Conjugate High degree of conjugation: Conjugation at or near the antigen-binding site can hinder the antibody's ability to bind to its target.Optimize the chelator-to-antibody ratio to a lower level. A lower degree of conjugation is often a trade-off for preserving immunoreactivity.
Harsh reaction conditions: Prolonged incubation at high temperatures or extreme pH can denature the antibody.Perform the conjugation at room temperature or 4°C and ensure the pH of the reaction buffer is appropriate.

Quantitative Data Summary

The following table summarizes the impact of the chelator-to-antibody molar ratio on the number of chelators conjugated and the resulting immunoreactivity, based on a study using the structurally similar p-NCS-Bz-DOTA chelator with Rituximab.

Antibody:Chelator Molar RatioAverage Number of Chelators per AntibodyImmunoreactive Fraction (%)
1:51.62 ± 0.5071.17
1:106.42 ± 1.7253.05
1:5011.01 ± 2.6419.37

Data adapted from a study on p-NCS-Bz-DOTA conjugation to Rituximab. The optimal ratio for this compound may vary depending on the specific antibody.

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, perform a buffer exchange into a conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0). This can be done using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

Protocol 2: Conjugation of this compound to Antibody

  • Prepare Chelator Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to a concentration of 10 mg/mL.

  • Calculate Molar Excess: Determine the desired molar excess of the chelator to the antibody (e.g., 10-fold).

  • Conjugation Reaction: Slowly add the calculated amount of the this compound solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

Protocol 3: Purification of the Antibody-Chelator Conjugate

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4).

  • Purification: Apply the reaction mixture to the equilibrated column and elute with the same buffer.

  • Fraction Collection: Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm. The first peak corresponds to the antibody-chelator conjugate.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using a centrifugal filter device.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conj Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Ab_buffer Antibody in Storage Buffer Buffer_Ex Buffer Exchange (e.g., Desalting Column) Ab_buffer->Buffer_Ex Ab_conj_buffer Antibody in Conjugation Buffer (pH 8.5-9.5) Buffer_Ex->Ab_conj_buffer Reaction Incubation (1-2h, RT) Ab_conj_buffer->Reaction Chelator This compound in DMSO Chelator->Reaction SEC Size Exclusion Chromatography Reaction->SEC Purified_Conj Purified Antibody-Chelator Conjugate SEC->Purified_Conj CAR Determine CAR (e.g., Mass Spec) Purified_Conj->CAR Immunoreactivity Assess Immunoreactivity Purified_Conj->Immunoreactivity troubleshooting_logic Start Conjugation Experiment Low_Yield Low Yield? Start->Low_Yield Aggregation Aggregation? Low_Yield->Aggregation No Check_pH Check Buffer pH (8.5-9.5) Low_Yield->Check_pH Yes Low_Immuno Low Immunoreactivity? Aggregation->Low_Immuno No Reduce_Ratio Reduce Chelator: Antibody Ratio Aggregation->Reduce_Ratio Yes Success Successful Conjugate Low_Immuno->Success No Optimize_Ratio Optimize Chelator: Antibody Ratio Low_Immuno->Optimize_Ratio Yes Check_Amines Check for Primary Amines in Buffer Check_pH->Check_Amines Increase_Ratio Increase Chelator: Antibody Ratio Check_Amines->Increase_Ratio Check_Solvent Check Chelator Solvent & Addition Reduce_Ratio->Check_Solvent Lower_Conc Lower Antibody Concentration Check_Solvent->Lower_Conc Milder_Cond Use Milder Reaction Conditions Optimize_Ratio->Milder_Cond

Technical Support Center: Optimizing Gallium-68 Labeling of NODAGA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Gallium-68 (⁶⁸Ga) labeling of NODAGA-conjugated biomolecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling NODAGA-conjugated molecules with Gallium-68?

A1: The optimal pH for ⁶⁸Ga labeling of NODAGA conjugates lies within a slightly acidic range, typically between 3.5 and 4.5 . Operating within this pH window is critical for achieving high radiochemical purity and yield.

Q2: Why is maintaining an acidic pH crucial for the labeling reaction?

A2: Maintaining a slightly acidic pH is essential for two primary reasons. Firstly, it ensures that Gallium-68 remains in its soluble Ga³⁺ ionic form, which is necessary for efficient chelation by NODAGA. Secondly, at a pH above 5, ⁶⁸Ga is prone to hydrolysis, leading to the formation of insoluble ⁶⁸Ga-hydroxides and colloids. This colloidal ⁶⁸Ga will not react with the NODAGA chelator, resulting in a significantly lower radiochemical yield.

Q3: What happens if the pH of the reaction mixture is too low?

A3: While a slightly acidic environment is necessary, a pH that is too low (below 3.0) can also be detrimental. Protons (H⁺) can compete with Ga³⁺ ions for the binding sites on the NODAGA chelator, which can hinder the labeling efficiency and slow down the reaction kinetics.

Q4: Can NODAGA be labeled with ⁶⁸Ga at room temperature?

A4: Yes, one of the advantages of the NODAGA chelator is that it can be successfully labeled with ⁶⁸Ga at room temperature. However, gently heating the reaction mixture, for instance to 60-95°C, can significantly increase the reaction rate and may be necessary to achieve high radiochemical yields in a shorter timeframe, especially when working with lower precursor concentrations.[1]

Q5: How does the concentration of the NODAGA-conjugated precursor affect the labeling reaction?

A5: The concentration of the NODAGA-conjugated precursor plays a significant role in the labeling efficiency. A higher concentration of the precursor will generally lead to a faster and more complete reaction, following the law of mass action. If you are experiencing low radiochemical yields, increasing the amount of the precursor can be a viable troubleshooting step.

Data Presentation: Optimized Reaction Parameters

The following table summarizes the key quantitative data for optimizing the ⁶⁸Ga labeling of NODAGA conjugates.

ParameterOptimal RangeNotes
pH 3.5 - 4.5Critical for preventing colloid formation and ensuring efficient chelation.
Temperature Room Temperature to 95°CHeating can accelerate the reaction rate.
Reaction Time 5 - 15 minutesDependent on temperature and precursor concentration.
Buffer Sodium Acetate (B1210297), HEPESUsed to maintain the optimal pH of the reaction mixture.

Experimental Protocols

Protocol 1: Manual ⁶⁸Ga Labeling of a NODAGA-Conjugated Peptide

This protocol outlines a standard procedure for the manual labeling of a NODAGA-conjugated peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NODAGA-conjugated peptide stock solution

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • Metal-free reaction vial (e.g., Eppendorf tube)

  • Heating block

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, ultra-pure 0.1 M HCl according to the manufacturer's instructions.

  • Buffering: In a metal-free reaction vial, add an appropriate volume of 0.5 M sodium acetate buffer (pH 4.5) to the ⁶⁸Ga eluate to adjust the pH to the optimal range of 3.5-4.5. The exact volume of buffer required will depend on the volume and concentration of the HCl eluate.

  • Addition of Precursor: Add the desired amount of the NODAGA-conjugated peptide stock solution to the buffered ⁶⁸Ga solution.

  • Incubation: Gently mix the reaction solution and incubate at the desired temperature (e.g., room temperature or 95°C) for 5-15 minutes.

  • Quality Control: After incubation, perform quality control using a suitable method such as radio-TLC or radio-HPLC to determine the radiochemical purity.

Mandatory Visualization

experimental_workflow Experimental Workflow for 68Ga-NODAGA Labeling cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis elution 1. Elute 68Ge/68Ga Generator (0.1 M HCl) buffering 2. Adjust pH with Sodium Acetate Buffer (pH 4.5) elution->buffering add_precursor 3. Add NODAGA-conjugated Peptide buffering->add_precursor incubation 4. Incubate at Room Temp or 95°C add_precursor->incubation quality_control 5. Quality Control (Radio-TLC/HPLC) incubation->quality_control

Caption: A flowchart illustrating the key steps in the experimental workflow for Gallium-68 labeling of NODAGA conjugates.

Troubleshooting Guides

Issue: Low Radiochemical Yield (<90%)

This troubleshooting guide will help you diagnose and resolve the common causes of low radiochemical yield during ⁶⁸Ga-NODAGA labeling.

troubleshooting_low_yield Troubleshooting Low Radiochemical Yield cluster_check_ph pH Verification cluster_solutions_ph pH Solutions cluster_other_factors Other Factors cluster_solutions_other Other Solutions start Low Radiochemical Yield check_ph Is the reaction pH between 3.5 and 4.5? start->check_ph ph_high pH is too high (>4.5) check_ph->ph_high No ph_low pH is too low (<3.5) check_ph->ph_low No ph_ok pH is optimal check_ph->ph_ok Yes adjust_buffer_high Adjust buffer concentration or volume to lower pH. Check for colloid formation. ph_high->adjust_buffer_high adjust_buffer_low Reduce buffer concentration or volume to raise pH. ph_low->adjust_buffer_low check_impurities Are there metal ion impurities (e.g., Fe³⁺, Zn²⁺)? ph_ok->check_impurities impurities_yes Yes check_impurities->impurities_yes Yes impurities_no No check_impurities->impurities_no No purify_eluate Use a cation-exchange cartridge to purify the 68Ga eluate. impurities_yes->purify_eluate increase_precursor Increase the concentration of the NODAGA-conjugated precursor. impurities_no->increase_precursor increase_temp Increase the reaction temperature and/or incubation time. increase_precursor->increase_temp

Caption: A decision tree to guide troubleshooting for low radiochemical yield in 68Ga-NODAGA labeling experiments.

References

Reducing non-specific binding of NODAGA-labeled antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NODAGA-labeled antibodies. The focus is on identifying causes and providing solutions for non-specific binding (NSB) to achieve high-quality, reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with my NODAGA-labeled antibody?

High non-specific binding (NSB) can stem from several factors related to the antibody conjugate itself, the experimental buffer conditions, or the biological sample. Key causes include:

  • Antibody-Conjugate Properties:

    • Hydrophobicity: The conjugation of NODAGA and a therapeutic or imaging payload can increase the overall hydrophobicity of the antibody, leading to non-specific interactions with proteins and cell membranes.[1][2]

    • Charge: The net charge of the antibody conjugate influences its interaction with tissues. Positively charged antibodies may interact non-specifically with negatively charged cell membranes and the extracellular matrix.[3][4]

    • Aggregation: Antibody conjugates can form aggregates, which are prone to being non-specifically trapped in tissues or taken up by cells, significantly increasing background signal.[1][5] This can be caused by unfavorable buffer conditions, the inherent properties of the antibody, or the conjugation process itself.[2]

  • Experimental Conditions:

    • Insufficient Blocking: Inadequate blocking of reactive sites on cells or tissues can leave them open to non-specific antibody attachment.

    • Inappropriate Buffer Composition: The pH, ionic strength, and lack of detergents in incubation and wash buffers can contribute to NSB.[6]

  • Tissue-Specific Issues:

    • Fc Receptor Binding: Cells expressing Fc receptors (e.g., immune cells) can bind the Fc region of the antibody non-specifically.[7][8]

    • Endogenous Components: Tissues may have endogenous components that interact with the detection system, leading to false positives.[9]

Q2: My NODAGA-antibody conjugate appears to be aggregating. How can I prevent or resolve this?

Antibody aggregation is a critical issue that can compromise stability, safety, and efficacy.[1][5] Strategies to mitigate aggregation include:

  • Optimize Buffer Conditions: Ensure the storage and experimental buffers have a suitable pH and ionic strength. Aggregation can increase if the pH is close to the antibody's isoelectric point.[2] Adding osmolytes like glycine, lysine, or arginine can help stabilize the antibody and prevent aggregation.[10]

  • Control Conjugation Chemistry: The process of attaching linkers and payloads can expose hydrophobic patches on the antibody, promoting aggregation.[1][2] Using specialized techniques, such as immobilizing the antibody on a resin during conjugation, can prevent molecules from interacting and aggregating.[2]

  • Quality Control: Before use, centrifuge the antibody conjugate vial to pellet any existing aggregates.[11] For analysis, techniques like size exclusion chromatography (SEC) or dynamic light scattering (DLS) can quantify the degree of aggregation.

Q3: How do I choose the right blocking agent to reduce background staining?

The choice of blocking agent is crucial and depends on the specific assay and detection system.[12] The goal is to use a protein-based solution to saturate non-specific binding sites without interfering with the specific antibody-antigen interaction.[13]

  • Normal Serum: A common and effective choice is normal serum from the same species as the secondary antibody (if one is used).[13][14][15] This prevents the secondary antibody from binding to the blocking proteins.

  • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent, typically at concentrations of 1-5%.[12][14] It is compatible with most detection systems.[12]

  • Casein or Non-fat Dry Milk: These are inexpensive and effective blockers but may be incompatible with certain systems, such as those using biotin-avidin detection (milk contains biotin) or those detecting phospho-proteins (casein is a phosphoprotein).[12][16]

Q4: Can I modify my incubation and washing buffers to reduce non-specific binding?

Yes, optimizing your buffers is a highly effective strategy.

  • Add Detergents: Including a non-ionic detergent like Tween 20 (typically at 0.05-0.2%) in your blocking, antibody dilution, and wash buffers can significantly reduce hydrophobic interactions and background staining.[12][17]

  • Increase Ionic Strength: Raising the salt concentration (e.g., up to 150 mM NaCl) can help shield electrostatic forces and decrease charge-based non-specific binding.[6][18]

  • Adjust pH: The buffer pH can influence the charge of both the antibody and the tissue components. Adjusting the pH away from the antibody's isoelectric point can help reduce NSB.[6]

  • Increase Wash Steps: Extending the duration and number of washing steps after antibody incubation helps to remove unbound and weakly bound antibodies.

Troubleshooting Guides & Experimental Protocols
Data Presentation: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Compatible with most detection systems; high sensitivity.[12]More expensive than milk; may not block as completely.[12]
Normal Serum 1-10% (v/v)Highly effective at preventing non-specific secondary antibody binding.[15]Must match the host species of the secondary antibody.[13][14]
Non-fat Dry Milk / Casein 3-5% (w/v)Inexpensive and provides very complete blocking.[12][16]Incompatible with biotin-based detection; contains phosphoproteins.[12]
Commercial Buffers VariesOptimized formulations, often protein-free options available; long shelf-life.[15]Can be more costly.
Experimental Protocol: Optimizing Blocking and Antibody Incubation Buffers

This protocol outlines a systematic approach to optimizing your buffers to minimize non-specific binding.

Objective: To determine the optimal combination of blocking agent and buffer additives for the highest signal-to-noise ratio.

Materials:

  • Your NODAGA-labeled antibody

  • Positive and negative control samples (cells or tissue sections)

  • Base buffers: Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS)

  • Blocking agents: 5% BSA, 5% Normal Goat Serum (or serum matching your system)

  • Additives: Tween 20, NaCl

Methodology:

  • Prepare a Matrix of Test Buffers:

    • Buffer A (Standard): PBS + 1% BSA

    • Buffer B (Detergent): PBS + 1% BSA + 0.1% Tween 20

    • Buffer C (High Salt): PBS + 1% BSA + 150 mM additional NaCl

    • Buffer D (Detergent + High Salt): PBS + 1% BSA + 0.1% Tween 20 + 150 mM additional NaCl

    • Buffer E (Alternative Blocker): TBS + 5% Normal Goat Serum + 0.1% Tween 20

  • Blocking Step:

    • Divide your samples into groups for each test buffer.

    • Incubate one set of positive and negative control samples in each of the five blocking buffers (A-E) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation:

    • Dilute your NODAGA-labeled antibody to its working concentration in each of the five corresponding test buffers (A-E).

    • Incubate the samples with the diluted antibody as per your standard protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).[14]

  • Washing Step:

    • Prepare corresponding wash buffers for each condition (e.g., for Buffer B, wash with PBS + 0.1% Tween 20).

    • Wash all samples extensively (e.g., 3 x 5 minutes) on a shaker.[17]

  • Detection and Analysis:

    • Proceed with your standard detection method (e.g., fluorescence microscopy, autoradiography).

    • Compare the signal intensity in the positive controls and the background level in the negative controls for each condition. The optimal buffer will provide a strong specific signal with minimal background.[17]

Visualizations

Workflow for Troubleshooting Non-Specific Binding

G cluster_conjugate Conjugate Quality Checks cluster_blocking Blocking Strategies cluster_buffers Buffer Modifications cluster_controls Control Experiments start High Non-Specific Binding (NSB) Observed check_conjugate Step 1: Evaluate Antibody Conjugate start->check_conjugate optimize_blocking Step 2: Optimize Blocking Protocol check_conjugate->optimize_blocking If NSB persists aggregation_check Check for Aggregates (Centrifuge, SEC) check_conjugate->aggregation_check concentration_check Titrate Antibody Concentration check_conjugate->concentration_check modify_buffers Step 3: Modify Incubation/Wash Buffers optimize_blocking->modify_buffers If NSB persists change_agent Test Different Blocker (BSA, Serum, etc.) optimize_blocking->change_agent increase_time Increase Blocking Time (e.g., >1 hour) optimize_blocking->increase_time run_controls Step 4: Run Additional Controls modify_buffers->run_controls If NSB persists add_detergent Add Tween 20 (0.05-0.2%) modify_buffers->add_detergent add_salt Increase Salt (NaCl) Concentration modify_buffers->add_salt increase_washes Increase Wash Duration and Volume modify_buffers->increase_washes result Reduced NSB & High Signal-to-Noise run_controls->result no_primary No Primary Antibody Control run_controls->no_primary isotype_control Isotype Control run_controls->isotype_control

Caption: A step-by-step workflow for diagnosing and resolving non-specific binding issues.

Decision Tree for NSB Cause Identification

G q1 What is the pattern of background staining? diffuse Diffuse / Uniform Background q1->diffuse Diffuse punctate Punctate / Speckled Staining q1->punctate Punctate tissue_specific Specific Tissue Region (e.g., high immune cells) q1->tissue_specific Localized cause_diffuse Potential Causes: - Insufficient Blocking - Hydrophobic/Charge Interactions - Primary Ab concentration too high diffuse->cause_diffuse cause_punctate Potential Cause: - Antibody Conjugate Aggregation punctate->cause_punctate cause_tissue Potential Cause: - Fc Receptor Binding - Endogenous Biotin/Enzymes tissue_specific->cause_tissue solution_diffuse Solutions: - Increase blocking time/change agent - Add Tween 20 / increase salt - Titrate antibody cause_diffuse->solution_diffuse solution_punctate Solutions: - Centrifuge antibody before use - Filter antibody solution - Optimize storage buffer cause_punctate->solution_punctate solution_tissue Solutions: - Use Fc blocking reagents - Use F(ab')2 fragments - Use specific enzyme inhibitors cause_tissue->solution_tissue

Caption: A decision tree to help identify the root cause of non-specific binding based on its appearance.

References

Purification challenges for p-NCS-Bz-NODA-GA bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of p-NCS-Bz-NODA-GA bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these specialized bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound bioconjugates?

The primary challenges in purifying this compound bioconjugates stem from the inherent reactivity of the isothiocyanate (-NCS) group and the potential for product heterogeneity. Key challenges include:

  • Removal of Unreacted Starting Materials: Efficiently separating the final bioconjugate from unreacted biomolecules (e.g., peptides, antibodies) and excess this compound chelator is crucial.

  • Side-Product Formation: The isothiocyanate group can undergo hydrolysis, especially at non-optimal pH, leading to the formation of an unreactive amine. Additionally, non-specific reactions with other nucleophilic residues on the biomolecule can occur.

  • Product Heterogeneity: The conjugation reaction can result in a mixture of products with varying numbers of chelators attached to the biomolecule (differing drug-to-antibody ratios or DARs), which may require separation.

  • Hydrophobicity: The benzyl (B1604629) group can increase the hydrophobicity of the conjugate, potentially leading to aggregation or non-specific binding during purification.

Q2: What is the optimal pH for the conjugation reaction to minimize side reactions?

The pH of the conjugation reaction is a critical parameter that influences the selectivity and efficiency of the thiourea (B124793) bond formation. The isothiocyanate group can react with both primary amines (e.g., lysine (B10760008) residues) and thiols (e.g., cysteine residues).

  • For targeting cysteine residues: A pH range of 6.5-7.5 is generally recommended. In this range, the thiol group is sufficiently nucleophilic to react with the isothiocyanate, while primary amines are largely protonated and less reactive, thus favoring site-specific conjugation to cysteines.

  • For targeting amine residues: A higher pH of 8.5-9.5 is typically used to deprotonate the primary amines and facilitate their reaction with the isothiocyanate.

Controlling the pH is essential to minimize the hydrolysis of the this compound reagent, which is more prevalent at higher pH values.

Q3: How can I remove unreacted this compound after the conjugation reaction?

Several chromatography techniques can be employed to effectively remove small molecules like unreacted this compound from the much larger bioconjugate.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method that separates molecules based on their size. The larger bioconjugate will elute first, while the smaller, unreacted chelator will be retained longer on the column.

  • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecules. The bioconjugate is retained by a membrane while the smaller impurities pass through.

  • Dialysis: This is a simple method for removing small molecules, although it can be time-consuming.

Q4: What analytical techniques are recommended to assess the purity of the final bioconjugate?

A combination of analytical techniques should be used to thoroughly assess the purity of the this compound bioconjugate:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate the bioconjugate from unreacted biomolecule and other impurities based on hydrophobicity. Size-exclusion HPLC (SEC-HPLC) is used to assess aggregation and the presence of low molecular weight impurities. Ion-exchange HPLC (IEX-HPLC) can be used to separate species with different charge properties.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the bioconjugate and determining the number of chelators conjugated to the biomolecule (e.g., drug-to-antibody ratio).

  • UV-Vis Spectroscopy: This can be used to quantify the protein concentration and, in some cases, estimate the degree of conjugation if the chelator has a distinct absorbance.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency

Observation: HPLC or MS analysis shows a large peak corresponding to the unconjugated biomolecule and a small peak for the desired bioconjugate.

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of the reaction buffer. For cysteine conjugation, ensure the pH is between 6.5 and 7.5. For amine conjugation, a pH of 8.5-9.5 is required.
Hydrolysis of this compound Use a freshly prepared solution of the chelator. Avoid prolonged incubation times at high pH.
Insufficient Molar Excess of Chelator Increase the molar ratio of this compound to the biomolecule. A 5- to 20-fold molar excess is a common starting point.
Reduced Reactivity of the Biomolecule Ensure that the target functional groups on the biomolecule are accessible and reactive. For cysteine conjugation, ensure that disulfide bonds are adequately reduced.
Problem 2: Multiple Peaks in HPLC Chromatogram of Purified Product

Observation: The HPLC chromatogram of the purified bioconjugate shows multiple peaks, indicating heterogeneity.

Potential Cause Troubleshooting Steps
Heterogeneous Conjugation Optimize the reaction conditions (pH, stoichiometry, reaction time) to favor the formation of a single desired product. For antibodies, consider site-specific conjugation strategies.
Aggregation Analyze the sample using SEC-HPLC to confirm the presence of aggregates. Optimize buffer conditions (e.g., pH, ionic strength, additives like arginine) to minimize aggregation. The hydrophobicity of the benzyl group may contribute to aggregation.[1]
Incomplete Purification The purification method may not be providing sufficient resolution. Consider using a different chromatography technique (e.g., IEX or HIC if SEC was used) or optimizing the gradient/mobile phase of the current method.
Isomers or Degradation Products Use mass spectrometry to identify the species corresponding to each peak. This can help determine if they are isomers, degradation products, or different conjugation species.
Problem 3: Poor Recovery After Purification

Observation: The final yield of the purified bioconjugate is significantly lower than expected.

Potential Cause Troubleshooting Steps
Non-specific Binding to Purification Resin Pre-treat the chromatography column with a blocking agent (e.g., bovine serum albumin) if non-specific binding is suspected. Modify the buffer conditions (e.g., increase salt concentration in IEX or HIC) to reduce non-specific interactions.
Aggregation and Precipitation Perform purification at a lower temperature. Screen different buffer formulations to improve the solubility of the bioconjugate.
Loss During Filtration/Dialysis Ensure the molecular weight cut-off (MWCO) of the filtration or dialysis membrane is appropriate to retain the bioconjugate.

Data Presentation

The following tables provide representative quantitative data for the purification of NODA-GA bioconjugates. Note that the specific values can vary depending on the biomolecule, reaction conditions, and purification method.

Table 1: Comparison of Purification Methods for a Model Peptide-NODA-GA Conjugate

Purification Method Typical Purity (%) Typical Recovery (%) Key Advantages Key Disadvantages
Reversed-Phase HPLC >9570-90High resolution, good for removing closely related impurities.Can be denaturing for some proteins, requires organic solvents.
Size-Exclusion Chromatography (SEC) >9080-95Gentle, non-denaturing conditions, effective for removing unreacted small molecules.Lower resolution for species of similar size.
Solid-Phase Extraction (SPE) ~100 (radiochemical)>90Rapid, simple, and can provide high radiochemical purity.[2]Lower resolution for non-radioactive impurities.

Table 2: Representative Radiochemical Yields and Purity for NODA-GA Radiopharmaceuticals

Compound Radiolabeling Conditions Radiochemical Yield (%) Radiochemical Purity (%) Purification Method
18F-AlF-p-SCN-PhPr-NODA-PeptideAqueous solution12.5-16.4~100Solid-Phase Extraction (SPE)[2]
[186Re(CO)3(p-NCS-Bn-NODAGA-Peptide)]Optimized conditions35>95Radio-HPLC
[99mTc(CO)3(p-NCS-Bn-NODAGA-Peptide)]Optimized conditions47>95Radio-HPLC

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Peptide
  • Peptide Preparation: Dissolve the peptide containing a free amine or thiol group in a suitable buffer. For cysteine conjugation, use a degassed buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). For lysine conjugation, use a buffer at pH 8.5-9.5 (e.g., borate (B1201080) buffer).

  • Chelator Preparation: Dissolve this compound in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to react with any excess isothiocyanate.

  • Purification: Purify the crude reaction mixture using an appropriate method such as RP-HPLC or SEC.

Protocol 2: Purification of a this compound Bioconjugate by Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).

  • Sample Loading: Load the crude conjugation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and/or a wavelength specific to the chelator if applicable.

  • Analysis: Pool the fractions containing the purified bioconjugate and analyze by HPLC and mass spectrometry to confirm purity and identity.

Mandatory Visualization

experimental_workflow start Start: Biomolecule (Peptide/Antibody) dissolve Dissolve Biomolecule in Reaction Buffer start->dissolve add_chelator Add this compound (5-20x molar excess) dissolve->add_chelator incubate Incubate (1-4h, RT or 37°C) add_chelator->incubate quench Quench Reaction (Optional) incubate->quench purify Purification (SEC, HPLC, or TFF) quench->purify analyze Analysis (HPLC, MS) purify->analyze final_product Purified Bioconjugate analyze->final_product

Caption: Experimental workflow for this compound bioconjugation.

troubleshooting_logic start Problem: Low Purity of Final Bioconjugate check_hplc Analyze by HPLC start->check_hplc multiple_peaks Multiple Peaks Observed? check_hplc->multiple_peaks unreacted_biomolecule Significant Unreacted Biomolecule Peak? multiple_peaks->unreacted_biomolecule Yes high_mw_peaks High Molecular Weight Peaks? multiple_peaks->high_mw_peaks No optimize_reaction Solution: Optimize Conjugation Reaction (pH, Stoichiometry) unreacted_biomolecule->optimize_reaction Yes optimize_purification Solution: Optimize Purification Method (e.g., change column, gradient) unreacted_biomolecule->optimize_purification No high_mw_peaks->optimize_purification No check_aggregation Solution: Address Aggregation (Buffer optimization, SEC analysis) high_mw_peaks->check_aggregation Yes end Achieve High Purity optimize_reaction->end optimize_purification->end check_aggregation->end

Caption: Logical workflow for troubleshooting low purity issues.

References

Impact of metal ion impurities on NODAGA radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of metal ion impurities on NODAGA radiolabeling for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is NODAGA and why is it used in radiolabeling?

A1: NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a macrocyclic chelator used to firmly bind radiometals for applications in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging.[1] Its structure allows for rapid and stable complexation with radiometals like Gallium-68 (⁶⁸Ga) under mild conditions, which is a significant advantage over other chelators.[1] NODAGA is often functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, to allow for covalent attachment to biomolecules like peptides and antibodies, creating targeted radiopharmaceuticals.

Q2: Which radiometals can be used with NODAGA?

A2: NODAGA is versatile and can form stable complexes with a range of radiometals. It is most commonly used with Gallium-68 (⁶⁸Ga) but can also be used with others, such as Copper-64 (⁶⁴Cu). The choice of radiometal depends on the desired imaging or therapeutic application.

Q3: What are the optimal conditions for NODAGA radiolabeling?

A3: Optimal conditions for radiolabeling NODAGA-conjugated biomolecules are crucial for high efficiency. Key parameters include:

  • pH: A mildly acidic pH, typically between 4.0 and 4.5, is optimal for the complexation of ⁶⁸Ga with NODAGA.[2][3]

  • Temperature: While labeling can often be achieved at room temperature, heating the reaction mixture, for instance to 95°C for 10-15 minutes, can increase the reaction rate and radiochemical yield.[4]

  • Precursor Concentration: The concentration of the NODAGA-conjugated molecule can influence the labeling efficiency. It is important to follow the specific protocol for your compound.

Q4: What are common causes of low radiochemical yield in NODAGA labeling?

A4: Low radiochemical yield can be attributed to several factors:

  • Suboptimal pH: The pH of the reaction mixture is critical. If it is too high or too low, the labeling efficiency will decrease.

  • Incorrect Temperature: The reaction may be too slow at lower temperatures, leading to incomplete labeling within the desired timeframe.

  • Metal Ion Impurities: Trace metal ions in the reagents or on the labware can compete with the radiometal for binding to the NODAGA chelator, significantly reducing the radiochemical yield.

  • Precursor Quality: The purity and integrity of the NODAGA-conjugated biomolecule are important for successful labeling.

  • Radiometal Quality: The purity and specific activity of the radiometal solution can impact the labeling outcome.

Troubleshooting Guide: Low Radiochemical Yield

Low radiochemical yield is a common issue in radiolabeling. This guide provides a systematic approach to troubleshooting this problem, with a focus on metal ion contamination.

Problem: The radiochemical yield of my NODAGA labeling reaction is significantly lower than expected.

Initial Checks:

  • Verify Reaction Conditions: Double-check that the pH of the reaction mixture was within the optimal range (typically 4.0-4.5 for ⁶⁸Ga). Confirm that the correct incubation temperature and time were used as specified in your protocol.

  • Assess Reagent Quality: Ensure that the NODAGA-conjugated precursor is of high purity and has not degraded. Check the quality and specific activity of the radiometal solution.

Troubleshooting Metal Ion Contamination:

Metal ion impurities are a major cause of poor labeling efficiency as they compete with the intended radiometal for the NODAGA chelator. Trivalent metal ions such as iron (Fe³⁺) and aluminum (Al³⁺) are particularly problematic.

Step 1: Identify Potential Sources of Contamination

  • Reagents: Buffers, water, and precursor solutions can contain trace metal impurities.

  • Labware: Glassware and plasticware can leach metal ions. Metallic instruments like spatulas and needles should be avoided when handling acidic solutions.[5]

  • ⁶⁸Ge/⁶⁸Ga Generator: The eluate from the generator can contain trace metal impurities.[1][6]

Step 2: Quantify the Impact of Metal Ions

The presence of competing metal ions, even at low concentrations, can significantly reduce the radiochemical yield. The table below provides data on the effect of various metal ion concentrations on the radiochemical yield of ⁶⁸Ga labeling with a THP chelator, which serves as a representative example of the inhibitory effects of trivalent metal ions. Similar trends are expected for NODAGA.

Table 1: Effect of Metal Ion Impurities on ⁶⁸Ga-THP Labeling Yield [1][6]

Metal IonConcentration (µM)Radiochemical Yield (%)
Fe³⁺ 588 ± 3.81
5026 ± 1.25
Al³⁺ 593 ± 2.30
5079 ± 0.47
Ti⁴⁺ 587 ± 2.86
5062 ± 1.53
Zn²⁺ 500> 99
Pb²⁺ 500> 99

Data adapted from a study on a THP chelator, which demonstrates the competitive effect of trivalent metal ions on ⁶⁸Ga chelation.[1][6]

Step 3: Mitigate and Prevent Metal Ion Contamination

  • Use High-Purity Reagents: Utilize metal-free or trace metal-grade water, buffers, and other reagents.

  • Properly Clean Labware: Implement a rigorous cleaning protocol for all labware that comes into contact with your reagents. An acid wash is highly effective at removing trace metal contaminants.

  • Use Metal-Free Equipment: Whenever possible, use certified metal-free plasticware and avoid contact with metal surfaces.

Experimental Protocols

Protocol 1: Standard ⁶⁸Ga-NODAGA Radiolabeling

This protocol provides a general procedure for the radiolabeling of a NODAGA-conjugated peptide with Gallium-68.

Materials:

  • NODAGA-conjugated peptide solution (concentration to be optimized based on the specific peptide)

  • ⁶⁸Ge/⁶⁸Ga generator eluate (in HCl)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 4.5, metal-free)

  • Heating block or water bath

  • Reaction vial (e.g., low-adhesion microcentrifuge tube)

  • Quality control system (e.g., RP-HPLC or iTLC)

Procedure:

  • In a sterile reaction vial, add the required volume of the NODAGA-conjugated peptide solution.

  • Add the ⁶⁸Ga eluate to the reaction vial.

  • Adjust the pH of the reaction mixture to 4.0-4.5 by adding a calculated volume of sodium acetate buffer.

  • Gently mix the solution.

  • Incubate the reaction vial at 95°C for 15 minutes.[4]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical yield.

Protocol 2: Quality Control using RP-HPLC

This protocol describes a method for determining the radiochemical purity of a ⁶⁸Ga-labeled NODAGA peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • RP-HPLC system with a radioactivity detector

  • C18 column (e.g., 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample of the radiolabeling reaction mixture

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a small aliquot (e.g., 5-20 µL) of the reaction mixture onto the column.

  • Run a gradient elution to separate the components. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient from 5% to 95% B

    • 12-15 min: 95% B

    • 15-17 min: Linear gradient from 95% to 5% B

    • 17-20 min: 5% B

  • Monitor the eluate with both a UV detector (at a wavelength suitable for the peptide, e.g., 220 or 280 nm) and a radioactivity detector.

  • Identify the peaks corresponding to the ⁶⁸Ga-NODAGA-peptide, free ⁶⁸Ga, and any other impurities.

  • Calculate the radiochemical purity by integrating the peak areas from the radioactivity chromatogram:

    • Radiochemical Purity (%) = (Area of ⁶⁸Ga-NODAGA-peptide peak / Total area of all radioactive peaks) x 100

Protocol 3: Cleaning Labware for Trace Metal Removal

This protocol outlines a procedure for acid washing labware to minimize trace metal contamination.

Materials:

  • Laboratory detergent

  • Reagent-grade water (e.g., Type I ultrapure water)

  • Nitric acid (reagent-grade, e.g., 10% v/v) or Hydrochloric acid (10% v/v)[6]

  • Clean, dedicated containers for acid soaking

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Initial Wash: Thoroughly wash all glassware and plasticware with a laboratory-grade, clean-rinsing detergent.

  • Rinse: Rinse the labware multiple times with reagent-grade water.

  • Acid Soak: Submerge the labware in a 10% nitric acid or hydrochloric acid solution in a dedicated container. Allow to soak for at least 4 hours. For heavily contaminated items, sonication for 1 hour during the acid bath can improve cleaning efficiency.[6]

  • Final Rinse: Carefully remove the labware from the acid bath and rinse thoroughly with copious amounts of reagent-grade water. Ensure all traces of acid are removed.

  • Drying: Air dry the labware in a clean, dust-free environment (e.g., a laminar flow hood). Do not wipe dry with paper towels, as this can introduce contaminants.

  • Storage: Store the clean labware in a sealed, clean container to prevent re-contamination.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control reagents Prepare Metal-Free Reagents and Buffers mix Mix NODAGA-Peptide, ⁶⁸Ga, and Buffer reagents->mix labware Acid-Wash Labware labware->mix incubate Incubate at Optimal Temperature mix->incubate hplc Analyze by RP-HPLC incubate->hplc calculate Calculate Radiochemical Purity hplc->calculate

Caption: Experimental Workflow for ⁶⁸Ga-NODAGA Radiolabeling.

troubleshooting_workflow start Low Radiochemical Yield check_params Verify pH, Temperature, and Incubation Time start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Adjust Parameters and Repeat Labeling params_ok->adjust_params No check_reagents Check Quality of Peptide and Radiometal params_ok->check_reagents Yes reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use New Batch of Reagents reagents_ok->replace_reagents No investigate_metal Investigate Metal Ion Contamination reagents_ok->investigate_metal Yes source_id Identify Potential Contamination Sources (Reagents, Labware) investigate_metal->source_id mitigate Implement Mitigation Strategies (e.g., Acid Wash, Metal-Free Reagents) source_id->mitigate relabel Repeat Labeling with Clean Materials mitigate->relabel

Caption: Troubleshooting Workflow for Low Radiochemical Yield.

competitive_binding NODAGA NODAGA Successful_Labeling Successfully Labeled Radiopharmaceutical NODAGA->Successful_Labeling Failed_Labeling Reduced Radiochemical Yield Ga68 ⁶⁸Ga³⁺ Ga68->NODAGA Desired Reaction Fe3 Fe³⁺ Fe3->NODAGA Competitive Binding Cu2 Cu²⁺ Cu2->NODAGA Competitive Binding Zn2 Zn²⁺ Zn2->NODAGA Competitive Binding

Caption: Competitive Binding of Metal Ions to NODAGA.

References

How to assess and improve radiochemical purity of NODAGA tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the radiochemical purity of NODAGA tracers.

Frequently Asked Questions (FAQs)

Q1: What is radiochemical purity (RCP) and why is it important for NODAGA tracers?

A1: Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. For NODAGA tracers, this means the percentage of the radionuclide (e.g., Gallium-68) that is successfully chelated by the NODAGA-peptide conjugate. High radiochemical purity is crucial for accurate and reliable in vivo imaging and therapeutic applications, as radiochemical impurities can lead to poor image quality, non-specific uptake in non-target tissues, and inaccurate quantification.[1][2][3]

Q2: What are the common radiochemical impurities found in preparations of 68Ga-NODAGA tracers?

A2: Common radiochemical impurities include:

  • Free 68Ga3+: Unbound Gallium-68 that has not reacted with the NODAGA chelator.[4]

  • 68Ga-colloids: Insoluble Gallium-68 hydroxide (B78521) species that can form at certain pH values (typically >4.0).[1][4][5]

  • Radiolytic impurities: Byproducts formed due to the interaction of radiation with the tracer molecule or other components in the reaction mixture.

Q3: What are the primary methods for assessing the radiochemical purity of NODAGA tracers?

A3: The two primary methods for determining the radiochemical purity of NODAGA tracers are:

  • Radio-Thin Layer Chromatography (radio-TLC): A relatively simple and rapid technique used to separate the labeled tracer from impurities based on their differential migration on a stationary phase with a specific mobile phase.[4][6][7]

  • Radio-High-Performance Liquid Chromatography (radio-HPLC): A more sophisticated method that provides higher resolution separation of the desired radiolabeled compound from various impurities.[4][6][8] It is often considered the gold standard for purity analysis.

Q4: What is a typical acceptance criterion for the radiochemical purity of a 68Ga-NODAGA tracer for clinical use?

A4: For clinical applications, the radiochemical purity of 68Ga-NODAGA tracers should typically be greater than 95%.[2][4] In many reported syntheses, radiochemical purities exceeding 99% are achieved.[6][9][10]

Troubleshooting Guide

Issue 1: Low Radiochemical Purity (<95%)

Potential Cause Suggested Solution
Suboptimal pH of reaction mixture Ensure the pH of the reaction mixture is within the optimal range for 68Ga labeling of NODAGA, typically between 3.5 and 4.5. Use appropriate buffers like HEPES or sodium acetate (B1210297) to maintain the correct pH.[11]
Inadequate reaction temperature or time Optimize the reaction temperature and incubation time. For many 68Ga-NODAGA labeling reactions, a temperature of 95-100°C for 10-15 minutes is effective.[2][6]
Presence of metallic impurities in the 68Ga eluate Metallic impurities (e.g., Zn2+, Fe3+, Ti4+) from the generator can compete with 68Ga for the NODAGA chelator.[5][12] Consider pre-purifying the 68Ga eluate using a cation-exchange or anion-exchange cartridge.[10][12]
Low precursor (NODAGA-peptide) concentration Increase the amount of the NODAGA-conjugated peptide in the reaction to ensure a molar excess relative to the amount of 68Ga.[6]
Radiolysis of the precursor or labeled tracer Add a radical scavenger, such as ascorbic acid or ethanol (B145695), to the reaction mixture to minimize degradation caused by radiation.[2]
Poor quality of reagents or solvents Use high-purity reagents and solvents to avoid introducing interfering substances.

Issue 2: Presence of Colloidal 68Ga

Potential Cause Suggested Solution
pH of the reaction mixture is too high Maintain the pH of the reaction mixture below 4.5 to prevent the formation of insoluble 68Ga(OH)3.[5]
Incomplete chelation Ensure complete complexation of 68Ga by optimizing reaction conditions (pH, temperature, time, precursor concentration) as described in Issue 1.

Issue 3: Discrepancy between Radio-TLC and Radio-HPLC Results

Potential Cause Suggested Solution
Co-elution of impurities in the TLC system The TLC system may not be able to resolve all impurities from the main product peak. Develop a more robust TLC method with a different mobile or stationary phase.
Adsorption of free 68Ga on the HPLC column Unbound 68Ga can sometimes adsorb to the stationary phase of the HPLC column, leading to an overestimation of radiochemical purity.[1][3] Consider adding a strong chelator like EDTA to the sample before injection to complex the free 68Ga and ensure it elutes early in the chromatogram.[2]

Quantitative Data Summary

Parameter Typical Values References
Radiochemical Purity (RCP) > 95%, often > 99%[4][6][9]
Reaction Temperature 90 - 100 °C[2][6][8]
Reaction Time 10 - 15 minutes[2][6][13]
pH of Reaction 3.5 - 4.5
Precursor Amount 10 - 50 µg[4][8]

Experimental Protocols

Protocol 1: Assessment of Radiochemical Purity by Radio-TLC

  • Materials:

  • Procedure:

    • Spot a small amount (1-2 µL) of the final radiolabeled product onto the baseline of the iTLC strip.

    • Develop the strip in a chromatography tank containing the chosen mobile phase.

    • Allow the solvent front to travel near the top of the strip.

    • Remove the strip and allow it to dry completely.

    • Scan the strip using a radio-TLC scanner to obtain a chromatogram.

  • Interpretation:

    • The labeled NODAGA tracer typically remains at the origin (Rf = 0.0-0.1).

    • Free 68Ga and some impurities will migrate with the solvent front (Rf = 0.9-1.0).

    • Calculate the radiochemical purity by integrating the area under each peak.

Protocol 2: Improvement of Radiochemical Purity by Solid-Phase Extraction (SPE)

  • Materials:

    • Reversed-phase SPE cartridge (e.g., C18 or Oasis HLB).[6]

    • Ethanol.

    • Sterile water for injection.

    • Saline solution.

  • Procedure:

    • Condition the SPE cartridge by passing ethanol through it, followed by sterile water.

    • Load the crude radiolabeling reaction mixture onto the cartridge. The labeled NODAGA tracer will be retained on the stationary phase, while unbound 68Ga and more polar impurities will pass through.

    • Wash the cartridge with sterile water to remove any remaining unbound 68Ga.

    • Elute the purified 68Ga-NODAGA tracer from the cartridge using a small volume of ethanol (e.g., 0.2-0.5 mL).[14]

    • Dilute the eluted product with a suitable buffer or saline for injection.

    • Re-assess the radiochemical purity using radio-TLC or radio-HPLC.

Visualizations

Radiochemical_Purity_Assessment_Workflow cluster_tlc Radio-TLC Method cluster_hplc Radio-HPLC Method start Start: 68Ga-NODAGA Tracer Reaction Mixture spot_tlc Spot sample onto iTLC strip start->spot_tlc inject_hplc Inject sample into radio-HPLC system start->inject_hplc develop_tlc Develop iTLC strip in mobile phase spot_tlc->develop_tlc scan_tlc Scan dried strip with radio-TLC scanner develop_tlc->scan_tlc analyze_tlc Analyze chromatogram (Calculate RCP) scan_tlc->analyze_tlc end_tlc Result: % Radiochemical Purity analyze_tlc->end_tlc run_hplc Run HPLC method inject_hplc->run_hplc analyze_hplc Analyze chromatogram (Calculate RCP) run_hplc->analyze_hplc end_hplc Result: % Radiochemical Purity analyze_hplc->end_hplc

Caption: Workflow for assessing radiochemical purity.

Troubleshooting_Low_RCP start Low Radiochemical Purity Detected (<95%) check_ph Check Reaction pH (Optimal: 3.5-4.5) start->check_ph check_temp_time Verify Temperature & Time (e.g., 95°C, 10-15 min) start->check_temp_time check_impurities Consider Metallic Impurities in 68Ga Eluate start->check_impurities check_precursor Evaluate Precursor Concentration start->check_precursor check_radiolysis Assess for Radiolysis start->check_radiolysis adjust_ph Action: Adjust pH with buffer check_ph->adjust_ph optimize_conditions Action: Optimize heating profile check_temp_time->optimize_conditions purify_eluate Action: Pre-purify eluate with ion exchange check_impurities->purify_eluate increase_precursor Action: Increase precursor amount check_precursor->increase_precursor add_scavenger Action: Add radical scavenger (e.g., Ascorbic Acid) check_radiolysis->add_scavenger retest Re-synthesize and Re-test RCP adjust_ph->retest optimize_conditions->retest purify_eluate->retest increase_precursor->retest add_scavenger->retest

References

Technical Support Center: Optimizing 68Ga-NODAGA Peptide Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 68Ga-NODAGA peptides. Our goal is to help you enhance the molar activity and achieve robust, reproducible results in your radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is molar activity and why is it a critical parameter for 68Ga-NODAGA peptides?

A1: Molar activity (Am) refers to the amount of radioactivity per mole of a compound, typically expressed in gigabecquerels per micromole (GBq/µmol). It is a crucial quality attribute for radiopharmaceuticals for several reasons:

  • Receptor Occupancy: A high molar activity ensures that a minimal mass of the peptide is injected, preventing potential pharmacological effects and avoiding saturation of target receptors. This is particularly important for imaging studies where the goal is to visualize receptor density without altering the biological system.[1][2][3]

  • Image Quality: Higher molar activity often leads to improved image quality in Positron Emission Tomography (PET) scans, with better tumor-to-background ratios.[1][4][5]

  • Reduced Mass Effects: Injecting a lower mass of the peptide minimizes the risk of adverse physiological responses or toxicity.[6]

Q2: What are the key factors that influence the molar activity of 68Ga-NODAGA peptides?

A2: Several factors can significantly impact the molar activity of your final radiolabeled product. These include:

  • Purity of 68Ga Eluate: The presence of metallic impurities (e.g., Fe3+, Zn2+) in the 68Ga eluate from the generator can compete with 68Ga for chelation by the NODAGA moiety, thereby reducing the radiolabeling efficiency and molar activity.[7]

  • Precursor (Peptide) Concentration: While a higher precursor concentration can drive the radiolabeling reaction to completion and increase radiochemical yield, it directly decreases the molar activity.[2] Finding the optimal balance is key.

  • Reaction Conditions: pH, temperature, and incubation time are critical parameters that must be optimized for efficient 68Ga incorporation.[8][9][10]

  • Purification Method: Post-labeling purification is essential to remove unreacted 68Ga, metallic impurities, and excess unlabeled peptide, all of which can affect the final molar activity.[1][11]

Q3: Can 68Ga-NODAGA peptides be radiolabeled at room temperature?

A3: Yes, one of the advantages of the NODAGA chelator is its ability to form stable complexes with 68Ga at room temperature.[12][13] This is beneficial for labeling temperature-sensitive peptides. However, achieving high radiochemical yields at room temperature may require a higher precursor amount and precise pH control.[8] For some NODAGA-conjugated peptides, heating can still improve the reaction kinetics and overall yield.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (<90%) 1. Suboptimal pH of the reaction mixture.1. Adjust the pH to the optimal range of 3.5-4.5 using a suitable buffer like sodium acetate.[8][14] Verify the final pH of the reaction mixture.
2. Presence of metallic impurities in the 68Ga eluate.2. Purify the 68Ga eluate using a cation-exchange or anion-exchange cartridge to remove competing metal ions.[6][11]
3. Insufficient precursor (peptide) amount.3. While aiming for high molar activity, ensure enough precursor is present for efficient labeling. Perform titration experiments to find the minimum required amount.[9]
4. Inadequate incubation time or temperature.4. For peptides that are not temperature-sensitive, heating to 60-95°C for 5-15 minutes can increase the reaction rate.[8][9] Optimize the incubation time for your specific peptide.
Low Molar Activity 1. Excess unlabeled peptide precursor in the final product.1. Implement a post-labeling purification step, such as solid-phase extraction (SPE) with a C18 cartridge or high-performance liquid chromatography (HPLC), to separate the radiolabeled peptide from the excess unlabeled precursor.[1][15]
2. High initial concentration of the peptide precursor.2. Optimize the peptide concentration to the lowest amount that still provides a high radiochemical yield.[2][6]
3. Co-elution of metallic impurities from the generator.3. Utilize a purification method for the 68Ga eluate prior to labeling.[7]
High Levels of 68Ga-colloid Formation 1. pH of the reaction mixture is too high.1. Ensure the pH is maintained within the optimal acidic range (3.5-4.5). At higher pH, 68Ga can form colloids.[16]
2. Insufficient chelation.2. Verify the concentration and purity of your NODAGA-peptide.
Inconsistent Results Batch-to-Batch 1. Variability in the quality of the 68Ga eluate.1. Implement a routine quality control check of the 68Ga eluate, including breakthrough of 68Ge and metallic impurities. Fractionated elution of the generator can sometimes provide a more concentrated and purer 68Ga fraction.[6][12]
2. Degradation of the peptide precursor.2. Store the peptide precursor under recommended conditions (e.g., frozen in aliquots) to prevent degradation.[2]
3. Inaccurate pH measurement.3. Use a calibrated pH meter or pH strips suitable for the small reaction volume.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Radiochemical Purity (RCP) of [68Ga]Ga-NODAGA-Pamidronic Acid

pHTemperature (°C)Incubation Time (min)Radiochemical Purity (%)
4.0 - 4.5> 6015> 90
4.5601092.76 ± 0.36
4.5601595.20 ± 1.01
4.5> 601093.69 ± 0.31
4.5> 601595.86 ± 0.63

Data adapted from a study on [68Ga]Ga-NODAGA-Pamidronic Acid. Optimal conditions may vary for different peptides.[8]

Table 2: Impact of HPLC Purification on Tumor Uptake of a 68Ga-DOTA-Peptide

Tracer Preparation Molar Activity Increase Tumor Uptake (%IA/g at 1h p.i.)
Non-purified-0.78
HPLC-purified~10,000-fold7.0

This table illustrates the significant impact of removing unlabeled peptide on increasing effective molar activity and target uptake. While this study used a DOTA-peptide, the principle is directly applicable to NODAGA-peptides.[1]

Experimental Protocols

Protocol 1: General Radiolabeling of a 68Ga-NODAGA Peptide

  • 68Ga Elution and Purification (Recommended):

    • Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • Pass the eluate through a pre-conditioned cation-exchange cartridge (e.g., SCX).

    • Wash the cartridge with water to remove impurities.

    • Elute the purified 68GaCl3 with a small volume of a suitable solution (e.g., 5 M NaCl/HCl).

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the desired amount of NODAGA-peptide (e.g., 5-20 nmol).

    • Add a buffering agent (e.g., sodium acetate) to bring the pH to the optimal range of 3.5-4.5.

    • Add the purified 68GaCl3 to the peptide-buffer mixture.

    • Vortex the reaction mixture gently.

    • Incubate at the optimized temperature (room temperature or heated, e.g., 95°C) for the optimized time (e.g., 5-15 minutes).

  • Quality Control:

    • Determine the radiochemical purity using methods like radio-TLC or radio-HPLC.

  • Final Product Purification (Optional but Recommended for High Molar Activity):

    • Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove unreacted 68Ga.

    • Elute the final 68Ga-NODAGA-peptide with a small volume of ethanol/water mixture.

    • Dilute with saline for injection.

Visualizations

experimental_workflow cluster_0 Step 1: 68Ga Preparation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & QC Generator_Elution 68Ge/68Ga Generator Elution (0.1 M HCl) Eluate_Purification Eluate Purification (Cation Exchange) Generator_Elution->Eluate_Purification Removes metallic impurities Reaction Reaction Incubation (RT or Heat) Eluate_Purification->Reaction Peptide_Prep NODAGA-Peptide + Buffer (pH 3.5-4.5) Peptide_Prep->Reaction SPE_Purification SPE Purification (C18 Cartridge) Reaction->SPE_Purification Removes unlabeled peptide & impurities QC Quality Control (radio-HPLC/TLC) SPE_Purification->QC Final_Product High Molar Activity [68Ga]Ga-NODAGA-Peptide QC->Final_Product

Caption: Workflow for increasing the molar activity of 68Ga-NODAGA peptides.

logical_relationships Molar_Activity High Molar Activity Precursor_Conc Low Peptide Precursor Amount Precursor_Conc->Molar_Activity Ga_Purity High 68Ga Purity (Low Metal Impurities) Ga_Purity->Molar_Activity Purification Post-labeling Purification (SPE/HPLC) Purification->Molar_Activity Optimal_pH Optimal pH (3.5 - 4.5) Optimal_Temp Optimal Temperature Excess_Precursor Excess Unlabeled Precursor Excess_Precursor->Molar_Activity Metal_Impurities Metallic Impurities (Fe3+, Zn2+) Metal_Impurities->Molar_Activity Suboptimal_pH Suboptimal pH Suboptimal_pH->Molar_Activity leads to colloids

References

Validation & Comparative

A Head-to-Head Comparison: p-NCS-Bz-NODA-GA vs. p-SCN-Bz-DOTA for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator for antibody labeling is a critical determinant of the final product's efficacy and safety. This guide provides a comprehensive comparison of two prominent chelators: p-isothiocyanato-benzyl-NODA-GA (p-NCS-Bz-NODA-GA) and p-isothiocyanato-benzyl-DOTA (p-SCN-Bz-DOTA). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their antibody labeling strategies.

Executive Summary

Both this compound and p-SCN-Bz-DOTA are bifunctional chelators designed to covalently attach to antibodies, typically through the reaction of their isothiocyanate group with lysine (B10760008) residues, and to stably coordinate a radiometal for imaging or therapeutic applications. The fundamental difference lies in their core chelating macrocycles: NODA-GA is a tri-aza macrocycle, while DOTA is a tetra-aza macrocycle. This structural variance leads to distinct differences in their coordination chemistry, particularly with radiometals like copper-64 (⁶⁴Cu), and consequently impacts radiolabeling conditions, in vivo stability, and biodistribution of the resulting radioimmunoconjugates.

Experimental evidence suggests that NODA-GA-based chelators can offer advantages in terms of milder radiolabeling conditions and improved in vivo stability for certain radiometals, such as ⁶⁴Cu, leading to lower non-specific uptake in organs like the liver. However, DOTA remains a versatile and widely used chelator for a broader range of radiometals, including therapeutic isotopes like lutetium-177 (B1209992) (¹⁷⁷Lu) and yttrium-90 (B1217062) (⁹⁰Y).

Performance Data: this compound vs. p-SCN-Bz-DOTA

The following tables summarize key quantitative data from comparative studies of NODA-GA and DOTA-based antibody conjugates. It is important to note that direct head-to-head studies of the specific this compound and p-SCN-Bz-DOTA compounds are limited; therefore, data from closely related analogues and the core chelators are presented to provide a comprehensive comparison.

Table 1: Radiolabeling Efficiency and Conditions

ChelatorAntibodyRadiometalLabeling ConditionsRadiochemical Yield (%)Chelator/Antibody RatioReference
NODAGA mAb7 (anti-EpCAM)⁶⁴Cu25°C for 1 hour59 - 712-3[1][2]
DOTA mAb7 (anti-EpCAM)⁶⁴Cu40°C for 1 hour59 - 712-3[1][2]
p-SCN-Bn-DOTA Rituximab¹⁷⁷LuNot Specified>954.25 ± 1.04
p-SCN-Bn-DOTA Rituximab⁶⁴Cu37°C~984.9 ± 0.9

Table 2: In Vitro and In Vivo Stability

Chelator ConjugateStability AssayConditionsResultsReference
⁶⁴Cu-NODAGA-mAb7 Serum Stability37°CHigher stability, less accumulation in the liver, suggesting better in vivo retention of the complex.[1][2]
⁶⁴Cu-DOTA-mAb7 Serum Stability37°CLower stability compared to NODAGA conjugate.[1][2]
¹⁷⁷Lu-p-SCN-Bz-DOTA-Trastuzumab Serum Stability72 hours>98% stable
⁹⁰Y-p-SCN-Bn-DOTA-Trastuzumab Serum Stability72 hours~83% stable
⁶⁴Cu-p-SCN-Bn-DOTA-Rituximab Serum Stability48 hours>94% stable

Table 3: In Vivo Biodistribution (24 hours post-injection)

Chelator ConjugateTumor Uptake (%ID/g)Liver Uptake (%ID/g)Blood Activity (%ID/g)Reference
⁶⁴Cu-NODAGA-mAb7 13.24 ± 4.86Lower accumulationHigher activity, suggesting increased bioavailability[1][2]
⁶⁴Cu-DOTA-mAb7 13.44 ± 1.21Higher accumulationLower activity[1][2]
¹⁷⁷Lu-DOTA-(SCN)-Rituximab 7.3 ± 1.7High20.1 ± 4.7 (at 4h)[3]

Experimental Protocols

Detailed methodologies are crucial for the successful preparation and evaluation of antibody-chelator conjugates. Below are generalized protocols for antibody conjugation and radiolabeling.

Protocol 1: Antibody Conjugation with this compound or p-SCN-Bz-DOTA
  • Antibody Preparation:

    • Dialyze the antibody against a metal-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Chelator Preparation:

    • Dissolve this compound or p-SCN-Bz-DOTA in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved chelator to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.

  • Purification:

    • Remove the unconjugated chelator and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) using a metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0).

  • Characterization:

    • Determine the antibody concentration by UV-Vis spectrophotometry at 280 nm.

    • Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known concentration of a non-radioactive metal.

Protocol 2: Radiolabeling of Antibody-Chelator Conjugate
  • Reaction Setup:

    • In a metal-free microcentrifuge tube, add the purified antibody-chelator conjugate to a metal-free buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.5 for ⁶⁴Cu).

    • Add the radiometal solution (e.g., ⁶⁴CuCl₂ in 0.1 M HCl). The amount will depend on the desired specific activity.

  • Incubation:

    • For NODA-GA conjugates with ⁶⁴Cu, incubate at room temperature (25°C) for 30-60 minutes.

    • For DOTA conjugates with ⁶⁴Cu, incubation at a slightly elevated temperature (e.g., 40°C) for 1 hour is often required to achieve high radiochemical yields. For other radiometals like ¹⁷⁷Lu, incubation at 37°C for 1 hour is common.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC.

Visualizing the Process: Workflows and Structures

To further clarify the experimental processes and the structural differences between the two chelators, the following diagrams are provided.

AntibodyLabelingWorkflow cluster_conjugation Step 1: Antibody Conjugation cluster_purification1 Step 2: Purification cluster_radiolabeling Step 3: Radiolabeling cluster_qc Step 4: Quality Control Ab Antibody Conjugate Antibody-Chelator Conjugate Ab->Conjugate Chelator This compound or p-SCN-Bz-DOTA Chelator->Conjugate Purification1 Size-Exclusion Chromatography Conjugate->Purification1 Purified_Conjugate Purified Conjugate Purification1->Purified_Conjugate Labeled_Ab Radiolabeled Antibody Purified_Conjugate->Labeled_Ab Radiometal Radiometal (e.g., ⁶⁴Cu, ¹⁷⁷Lu) Radiometal->Labeled_Ab QC ITLC / Radio-HPLC Labeled_Ab->QC

Caption: General experimental workflow for antibody labeling.

Caption: Structural comparison of the core macrocycles.

Concluding Remarks

The selection between this compound and p-SCN-Bz-DOTA for antibody labeling is a nuanced decision that depends heavily on the specific application, particularly the choice of radiometal.

  • For ⁶⁴Cu-based PET imaging , this compound appears to be the superior choice. Its ability to be radiolabeled under milder conditions (room temperature) helps preserve the integrity of sensitive antibodies. Furthermore, the resulting ⁶⁴Cu-NODA-GA complexes have demonstrated greater in vivo stability, leading to lower liver uptake and potentially clearer images.

  • For therapeutic applications with radiometals like ¹⁷⁷Lu or ⁹⁰Y , p-SCN-Bz-DOTA remains the gold standard. The DOTA macrocycle forms highly stable complexes with these trivalent metals, which is crucial to prevent the release of the radionuclide in vivo and minimize off-target toxicity, particularly to the bone marrow.

Ultimately, the optimal choice requires careful consideration of the desired properties of the final radioimmunoconjugate. It is recommended that researchers perform comparative studies with their specific antibody and radiometal of interest to determine the most suitable chelator for their preclinical or clinical goals. The number of chelators conjugated per antibody should also be optimized, as a higher degree of conjugation can negatively impact the antibody's immunoreactivity.

References

A Comparative Analysis of NODAGA and DOTA for Gallium-68 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a chelator is a critical decision in the development of Gallium-68 (B1239309) (Ga-68) labeled radiopharmaceuticals for Positron Emission Tomography (PET). The ideal chelator should facilitate high radiolabeling efficiency under mild conditions, forming a stable complex with high specific activity. For years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been a widely used chelator. However, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has emerged as a compelling alternative. This guide provides an objective, data-driven comparison of NODAGA and DOTA for Ga-68 labeling to inform the selection process for specific research and clinical applications.

Quantitative Performance Metrics

The selection of a chelator is often driven by its performance in key radiolabeling parameters. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Ga-68 Labeling Conditions and Efficiency

ParameterNODAGADOTAKey Observations
Labeling Temperature Room Temperature (21-25°C) to 60°C[1][2]Requires heating (85-95°C)[3][4][5]NODAGA's ability to be labeled at room temperature is a significant advantage for heat-sensitive biomolecules.[6][7]
Labeling Time 5 - 20 minutes[6][8]5 - 20 minutes[1][6][9]While both can achieve high yields in a similar timeframe, NODAGA often reaches higher efficiency more rapidly at lower temperatures.[8]
Optimal pH 3.5 - 4.5[6][8]3.0 - 4.5[4][8]Both chelators perform optimally in a similar acidic pH range.[6]
Precursor Amount High radiochemical yields with as low as 1 nmol.[10]Generally requires higher precursor amounts for similar efficiency.[10]NODAGA's efficiency with low precursor amounts is advantageous for achieving high specific activity.[7][10]
Radiochemical Yield Often >95% under milder conditions.[7][11]High, but may require more stringent conditions to achieve >95% yield.[7]NODAGA frequently allows for more robust and reproducible high-yield labeling.[10]

Table 2: Comparative In Vivo Performance of Ga-68 Labeled Peptides

Peptide ConjugateFindingReference
68Ga-NODAGA-AE105-NH2 vs. 68Ga-DOTA-AE105-NH268Ga-NODAGA-AE105-NH2 showed significantly higher tumor-to-muscle ratio at 60 min post-injection. Tumor uptake was 2.0% ID/g for the NODAGA conjugate versus 1.1% ID/g for the DOTA conjugate.[3][5][3][5]
68Ga-NODAGA-LM3 vs. 68Ga-DOTA-LM3Both outperformed 68Ga-DOTATATE. 68Ga-NODAGA-LM3 showed significantly higher tumor uptake and tumor-to-background ratios compared to 68Ga-DOTA-LM3.[12][13][12][13]
68Ga-NODAGA-iRGD vs. 68Ga-DOTAGA-iRGDTumor uptake was higher for the neutral 68Ga-NODAGA-iRGD, but the negatively charged 68Ga-DOTAGA-iRGD exhibited a better tumor-to-blood ratio due to faster blood clearance.[14][14]
68Ga-NODAGA-CDP1 vs. 68Ga-DOTA-CDP1[68Ga]Ga-NODAGA-CDP1 displayed good labeling properties with a higher product yield. In contrast, [68Ga]Ga-DOTA-CDP1 showed better stability.[8][15][8][15]

Stability of Ga-68 Complexes

High stability is crucial to prevent the in vivo release of free Ga-68, which can lead to a non-specific background signal. Both Ga-68-NODAGA and Ga-68-DOTA complexes are generally stable.[3][7] However, the stability can be influenced by the specific peptide to which the chelator is conjugated. For instance, one study found that while [68Ga]Ga-NODAGA-CDP1 had a higher product yield, [68Ga]Ga-DOTA-CDP1 demonstrated better stability.[8][15] Conversely, other studies have reported high stability for NODAGA complexes.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful synthesis of Ga-68 radiopharmaceuticals. Below are representative protocols for both NODAGA and DOTA.

Protocol 1: Gallium-68 Labeling of a NODAGA-conjugated Peptide

This protocol is a generalized procedure and may require optimization for specific peptides.

  • Preparation of Reagents:

    • Prepare a stock solution of the NODAGA-conjugated peptide in high-purity water (e.g., 1 mg/mL).

    • Prepare a sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5).[4]

    • (Optional) Prepare a solution of a radical scavenger, such as ascorbic acid, to reduce radiolysis.[4]

  • 68Ge/68Ga Generator Elution:

    • Elute Gallium-68 from a 68Ge/68Ga generator using 0.05 M or 0.1 M HCl.[4][6] The eluate can be used directly after fractionation or after a pre-purification/concentration step on a cation-exchange cartridge.[3][5]

  • Radiolabeling Procedure:

    • To a sterile reaction vial, add a specific amount of the peptide stock solution (typically 1-20 nmol).[7][10]

    • Add the sodium acetate buffer to the reaction vial to maintain the optimal pH of 3.5-4.5.[8]

    • Add the Ga-68 eluate to the reaction vial.

    • The reaction can proceed at room temperature for 10-20 minutes.[3][5][8] Gentle heating (e.g., 60°C for 10 minutes) can also be applied.[1]

  • Quality Control:

    • Determine the radiochemical purity using methods such as radio-TLC or radio-HPLC.[9]

  • Purification (if necessary):

    • If unreacted Ga-68 or other impurities are present, the product can be purified using a solid-phase extraction (SPE) cartridge (e.g., C8 or C18).[8][10]

Protocol 2: Gallium-68 Labeling of a DOTA-conjugated Peptide

This protocol is a generalized procedure and may require optimization for specific peptides.

  • Preparation of Reagents:

    • Prepare a stock solution of the DOTA-conjugated peptide in high-purity water (e.g., 1 mg/mL).

    • Prepare a suitable buffer, such as sodium acetate (e.g., 1 M, pH 4.5) or HEPES, to maintain the pH between 3.0 and 4.5.[4][10]

    • Prepare a solution of a radical scavenger like ascorbic acid.[4]

  • 68Ge/68Ga Generator Elution:

    • Elute Gallium-68 from a 68Ge/68Ga generator using dilute HCl.[4] As with NODAGA labeling, the eluate can be used directly or after concentration.[3]

  • Radiolabeling Procedure:

    • In a sterile reaction vial, combine the DOTA-conjugated peptide (typically 5-35 nmol), the buffer, and the Ga-68 eluate.[4]

    • Heat the reaction mixture at 85-95°C for 5-15 minutes.[3][9][10]

  • Quality Control:

    • Assess the radiochemical purity using radio-TLC or radio-HPLC.[9]

  • Purification:

    • Following the reaction, the product is typically purified using an SPE cartridge to remove unchelated Ga-68.[10]

Visualizing the Process and Decision Factors

To better illustrate the workflows and logical relationships, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Post-Labeling Peptide Conjugate Peptide Conjugate Reaction Vial Reaction Vial Peptide Conjugate->Reaction Vial Buffer Solution Buffer Solution Buffer Solution->Reaction Vial Ga-68 Eluate Ga-68 Eluate Ga-68 Eluate->Reaction Vial 68Ge/68Ga Generator 68Ge/68Ga Generator 68Ge/68Ga Generator->Ga-68 Eluate Quality Control Quality Control Reaction Vial->Quality Control Purification (SPE) Purification (SPE) Quality Control->Purification (SPE) Final Product Final Product Purification (SPE)->Final Product

Caption: A generalized workflow for Ga-68 radiolabeling of peptides.

G cluster_NODAGA NODAGA Advantages cluster_DOTA DOTA Considerations Choice Chelator Selection: NODAGA vs. DOTA Room Temp. Labeling Room Temp. Labeling Choice->Room Temp. Labeling Heat Sensitivity? Higher Specific Activity Higher Specific Activity Choice->Higher Specific Activity High Specific Activity Needed? Requires Heating Requires Heating Choice->Requires Heating Heat Stability? Well-Established Use Well-Established Use Choice->Well-Established Use Standard Protocol? Ideal for Heat-Sensitive\nBiomolecules Ideal for Heat-Sensitive Biomolecules Potentially Higher Stability\nwith some peptides Potentially Higher Stability with some peptides

References

A Head-to-Head Battle for Stability: ⁶⁴Cu-NODAGA vs. ⁶⁴Cu-DOTA Immunoconjugates in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vivo performance and experimental considerations for researchers in nuclear medicine and drug development.

The choice of chelator is a critical determinant of the in vivo stability and subsequent imaging quality of copper-64 (⁶⁴Cu) labeled immunoconjugates. This guide provides a detailed comparison of two prominent chelators, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), for the development of ⁶⁴Cu-based radioimmunopharmaceuticals. This comparison is based on published preclinical data, focusing on in vivo stability, radiolabeling efficiency, and biodistribution profiles.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the quantitative data from comparative studies, highlighting the key differences in performance between ⁶⁴Cu-NODAGA and ⁶⁴Cu-DOTA immunoconjugates.

Table 1: Radiolabeling Efficiency and In Vitro Stability

Parameter⁶⁴Cu-NODAGA-Immunoconjugate⁶⁴Cu-DOTA-ImmunoconjugateReference
Radiolabeling Temperature Room Temperature (25°C)Elevated Temperature (37-43°C)[1][2]
Radiolabeling Time 15 - 60 minutes60 minutes or longer[1][2]
Radiochemical Yield Excellent, full ⁶⁴Cu-incorporation at low concentrations (≥ 1.1 µM)Lower, requires higher concentrations for comparable yields[2]
Stability in Mouse Serum (24h) >99%~94% (slight release of ⁶⁴Cu)[2]
Resistance to EDTA Challenge (24h) Highly stable (>99%)Significant transchelation[2]

Table 2: In Vivo Biodistribution Data (%ID/g) in a Prostate Cancer Xenograft Model (24h post-injection)

Organ/Tissue⁶⁴Cu-NODAGA-mAb7⁶⁴Cu-DOTA-mAb7Reference
Blood Higher ActivityLower Activity[1][3]
Liver Lower AccumulationHigher Accumulation[1][3][4]
Tumor 13.24 ± 4.8613.44 ± 1.21[1][3]
Normal Prostate Significantly LowerHigher[1][3]

Table 3: Biodistribution of ⁶⁴Cu-labeled Cetuximab Conjugates in EGFR-positive Tumors (24h post-injection)

Organ/Tissue⁶⁴Cu-NOTA-C225*⁶⁴Cu-DOTA-C225Reference
Liver 3.66 ± 0.35>15[5]

*NOTA is a closely related chelator to NODAGA and is often used for comparison, demonstrating similar advantages in ⁶⁴Cu chelation.[6][7][8]

Experimental Workflows and Methodologies

To ensure reproducibility and aid in the design of future studies, detailed experimental protocols are provided below.

Experimental Workflow: In Vivo Stability Assessment

The following diagram illustrates a typical workflow for comparing the in vivo stability of ⁶⁴Cu-NODAGA and ⁶⁴Cu-DOTA immunoconjugates.

Experimental Workflow for In Vivo Stability Comparison cluster_0 Preparation of Immunoconjugates cluster_1 Radiolabeling and Quality Control cluster_2 In Vivo Evaluation cluster_3 Data Analysis mAb Monoclonal Antibody (mAb) Chelator_Conj Chelator Conjugation (NODAGA-NHS & DOTA-NHS) mAb->Chelator_Conj Purification1 Purification (Size-Exclusion Chromatography) Chelator_Conj->Purification1 QC1 Quality Control (Chelator-to-mAb ratio) Purification1->QC1 Radiolabeling ⁶⁴Cu Radiolabeling NODAGA: 25°C, 1h DOTA: 40°C, 1h QC1->Radiolabeling Purification2 Purification (Size-Exclusion Chromatography) Radiolabeling->Purification2 QC2 Quality Control (Radiochemical Purity, Immunoreactivity) Purification2->QC2 Injection Intravenous Injection QC2->Injection Animal_Model Tumor Xenograft Model (e.g., PC3-DsRed in nude mice) Animal_Model->Injection Biodistribution Biodistribution Studies (Organ harvesting at various time points) Injection->Biodistribution PET_Imaging PET/CT Imaging Injection->PET_Imaging Gamma_Counting Gamma Counting of Tissues (%ID/g calculation) Biodistribution->Gamma_Counting Image_Analysis PET Image Analysis (Tumor-to-Organ Ratios) PET_Imaging->Image_Analysis Stability_Assessment In Vivo Stability Assessment (Comparison of Liver Uptake and Blood Clearance) Gamma_Counting->Stability_Assessment Image_Analysis->Stability_Assessment

Caption: Workflow for comparing ⁶⁴Cu-labeled immunoconjugates.

Detailed Experimental Protocols

1. Immunoconjugate Synthesis

  • Materials: Monoclonal antibody (e.g., mAb7, Cetuximab, Trastuzumab), p-SCN-Bn-NODAGA or p-SCN-Bn-DOTA, conjugation buffer (e.g., 0.1 M NaHCO₃, pH 8.5), purification columns (e.g., PD-10).

  • Procedure:

    • Dissolve the antibody in the conjugation buffer.

    • Add a molar excess of the chelator (e.g., 10-20 fold) to the antibody solution.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing.

    • Purify the immunoconjugate using size-exclusion chromatography to remove unconjugated chelator.

    • Determine the chelator-to-antibody ratio using methods like MALDI-TOF mass spectrometry or isotopic dilution assays.[1]

2. ⁶⁴Cu Radiolabeling

  • Materials: ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5), immunoconjugate, reaction buffer.

  • Procedure:

    • Add the ⁶⁴CuCl₂ solution to the immunoconjugate in the reaction buffer.

    • For NODAGA conjugates, incubate at room temperature (25°C) for 1 hour.[1]

    • For DOTA conjugates, incubate at an elevated temperature (e.g., 40°C) for 1 hour.[1]

    • Purify the radiolabeled immunoconjugate using size-exclusion chromatography.

    • Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or radio-HPLC.

3. In Vitro Stability Studies

  • Serum Stability:

    • Incubate the radiolabeled immunoconjugate in fresh mouse or human serum at 37°C.

    • At various time points (e.g., 1, 4, 24 hours), analyze the samples by radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled immunoconjugate.[9]

  • EDTA Challenge:

    • Incubate the radiolabeled immunoconjugate in a solution containing a high molar excess of EDTA (e.g., 5000-fold) at 37°C.

    • Analyze the samples at different time points to assess the degree of ⁶⁴Cu transchelation to EDTA.[2]

4. In Vivo Biodistribution Studies

  • Animal Models: Establish tumor xenografts in immunocompromised mice (e.g., nude mice) by subcutaneously injecting cancer cells (e.g., PC3-DsRed, A431).[1][10]

  • Procedure:

    • Administer a known activity of the ⁶⁴Cu-labeled immunoconjugate to the tumor-bearing mice via intravenous injection.

    • At predetermined time points (e.g., 4, 24, 48 hours), euthanize the mice.

    • Harvest major organs and the tumor.

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).

The Stability Advantage of ⁶⁴Cu-NODAGA

The improved in vivo stability of ⁶⁴Cu-NODAGA immunoconjugates can be attributed to the structural properties of the NODAGA chelator.

Chelator Structure and In Vivo Stability cluster_0 ⁶⁴Cu-NODAGA Complex cluster_1 ⁶⁴Cu-DOTA Complex cluster_2 In Vivo Fate NODAGA NODAGA Chelator (Heptadentate, pre-organized structure) NODAGA_Cu Stable ⁶⁴Cu-NODAGA Complex NODAGA->NODAGA_Cu Forms kinetically inert complex Bloodstream Circulation in Bloodstream NODAGA_Cu->Bloodstream High Stability DOTA DOTA Chelator (Octadentate, more flexible) DOTA_Cu Less Stable ⁶⁴Cu-DOTA Complex DOTA->DOTA_Cu Susceptible to dissociation DOTA_Cu->Bloodstream Lower Stability Liver Liver Accumulation (Site of transchelation) DOTA_Cu->Liver Dissociation & Transchelation Target_Uptake Tumor Uptake Bloodstream->Target_Uptake

Caption: Impact of chelator structure on in vivo stability.

The pre-organized and rigid structure of the NODAGA chelator leads to the formation of a more kinetically inert and thermodynamically stable complex with ⁶⁴Cu.[11] This enhanced stability minimizes the dissociation of the ⁶⁴Cu radiometal from the immunoconjugate in the bloodstream. Consequently, ⁶⁴Cu-NODAGA immunoconjugates exhibit reduced non-specific uptake in organs like the liver, which is a primary site for the metabolism of dissociated copper.[1] In contrast, the more flexible DOTA chelator forms a less stable complex with ⁶⁴Cu, making it more susceptible to transchelation by endogenous copper-binding proteins, leading to higher liver accumulation and faster blood clearance of the radiolabel.[12][11]

Conclusion

For the development of ⁶⁴Cu-labeled immunoconjugates, NODAGA offers significant advantages over DOTA in terms of in vivo stability. The ability to perform radiolabeling under milder conditions, coupled with the superior stability of the resulting radiopharmaceutical, translates to improved biodistribution profiles characterized by lower non-target organ uptake and potentially higher tumor-to-background ratios. These characteristics make ⁶⁴Cu-NODAGA immunoconjugates a more favorable choice for preclinical and potentially clinical applications in immuno-PET imaging. Researchers and drug development professionals should consider these factors when selecting a chelation strategy for their ⁶⁴Cu-based therapeutic and diagnostic agents.

References

A Comparative Guide to p-NCS-Bz-NODA-GA Conjugates for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of p-isothiocyanatobenzyl-NODA-GA (p-NCS-Bz-NODA-GA) conjugates for in vivo imaging applications, particularly Positron Emission Tomography (PET). We present a detailed comparison with alternative chelating agents, supported by experimental data and protocols, to inform the selection of optimal conjugation strategies for developing targeted radiopharmaceuticals.

**Executive Summary

The development of targeted radiopharmaceuticals is pivotal for advancing molecular imaging. A key component is the bifunctional chelator, which links a radionuclide to a targeting biomolecule. This compound is a state-of-the-art chelator designed for this purpose. It features a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core that stably complexes radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), and a p-NCS-Bz group for covalent attachment to primary amines on biomolecules such as antibodies and peptides.

Experimental evidence indicates that NODA-GA conjugates offer significant advantages over traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These benefits include the ability to perform radiolabeling under milder conditions (e.g., room temperature), which is crucial for sensitive biomolecules.[1][2] Furthermore, in vivo studies with ⁶⁴Cu-labeled antibodies have shown that NODA-GA conjugates can lead to lower accumulation in non-target organs like the liver and increased bioavailability, suggesting enhanced in vivo stability of the complex.[3][4]

Data Presentation: Performance Metrics of NODA-GA vs. DOTA Conjugates

The following tables summarize quantitative data comparing the performance of NODA-GA and DOTA conjugated to antibodies, with a focus on labeling with Copper-64 (⁶⁴Cu), a common radionuclide for PET imaging.

Table 1: Radiolabeling Efficiency and Conditions

ChelatorAntibodyRadiolabeling ConditionsRadiochemical Yield (%)Chelator/Antibody Ratio
NODAGA mAb7 (anti-EpCAM)25°C for 1 hour59 - 712-3
DOTA mAb7 (anti-EpCAM)40°C for 1 hour59 - 712-3

Data sourced from a comparative study on ⁶⁴Cu-labeled immunoconjugates.[3]

Table 2: In Vivo Biodistribution of ⁶⁴Cu-labeled mAb7 in a PC3-DsRed Xenograft Model (24h post-injection)

Organ⁶⁴Cu-DOTA-mAb7 (%ID/g)⁶⁴Cu-NODAGA-mAb7 (%ID/g)
Blood11.21 ± 1.9615.01 ± 2.65
Liver10.37 ± 1.256.68 ± 1.76
Spleen4.29 ± 0.633.23 ± 0.99
Kidneys5.34 ± 0.444.96 ± 1.15
Tumor13.44 ± 1.2113.24 ± 4.86

%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± SD.[3]

The data indicates that while tumor uptake is similar for both conjugates, the ⁶⁴Cu-NODAGA-mAb7 conjugate shows significantly less accumulation in the liver and higher activity in the blood.[3][4] This suggests greater in vivo stability and bioavailability for the NODA-GA conjugate.[3]

Visualizing the Process and Comparison

The following diagrams illustrate the experimental workflow and the key comparative aspects of NODA-GA and DOTA chelators.

G cluster_0 Bioconjugation cluster_1 Radiolabeling & QC cluster_2 In Vivo Validation Biomolecule Biomolecule Conjugation Conjugation Biomolecule->Conjugation This compound This compound This compound->Conjugation Purification Purification Conjugation->Purification NODA-GA_Conjugate NODA-GA Conjugate Purification->NODA-GA_Conjugate Radiolabeling Radiolabeling NODA-GA_Conjugate->Radiolabeling Radionuclide e.g., ⁶⁸Ga, ⁶⁴Cu Radionuclide->Radiolabeling Quality_Control Quality Control (ITLC) Radiolabeling->Quality_Control Radiolabeled_Conjugate Radiolabeled Conjugate Quality_Control->Radiolabeled_Conjugate Administration Administration to Animal Model Radiolabeled_Conjugate->Administration PET_Imaging PET Imaging Administration->PET_Imaging Biodistribution Biodistribution Analysis PET_Imaging->Biodistribution Data_Analysis Data Analysis Biodistribution->Data_Analysis

Workflow for developing a NODA-GA based PET imaging agent.

Comparison of NODA-GA and DOTA bifunctional chelators.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful development and validation of radiolabeled conjugates.

1. Protocol: Conjugation of this compound to an Antibody

  • Objective: To covalently attach the NODA-GA chelator to an antibody via the isothiocyanate linker.

  • Materials:

    • Antibody solution (e.g., 5-10 mg/mL in PBS)

    • This compound solution (in DMSO)

    • 0.1 M Sodium Carbonate Buffer (pH ~9.2)

    • PD-10 desalting column (or similar size-exclusion chromatography system)

    • Reaction vials

  • Procedure:

    • Buffer Exchange: Ensure the antibody is in a primary amine-free buffer (e.g., PBS). Adjust the pH of the antibody solution to 9.0-9.5 using the sodium carbonate buffer.

    • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle agitation.[5]

    • Purification: Remove the unreacted chelator and byproducts by purifying the mixture using a PD-10 desalting column, eluting with saline (0.9% NaCl) or PBS.

    • Characterization: Collect the fractions containing the purified antibody conjugate. Determine the protein concentration (e.g., via spectrophotometer at 280 nm) and the chelator-to-antibody ratio (e.g., via MALDI-TOF mass spectrometry). Store the conjugate at 4°C or -20°C for long-term storage.

2. Protocol: Radiolabeling of NODA-GA Conjugate with ⁶⁸Ga

  • Objective: To efficiently label the NODA-GA-antibody conjugate with Gallium-68.

  • Materials:

    • ⁶⁸Ge/⁶⁸Ga generator

    • 0.1 M HCl (metal-free)

    • NODA-GA-antibody conjugate

    • Sodium acetate (B1210297) buffer (1 M, metal-free)

    • Reaction vial (metal-free)

    • Heating block (optional)

    • Instant thin-layer chromatography (ITLC) system

  • Procedure:

    • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.[6]

    • Buffering: In a reaction vial, add the NODA-GA-antibody conjugate (typically 5-50 µg). Add sodium acetate buffer to adjust the pH of the ⁶⁸Ga eluate to between 3.5 and 4.5.[7][8]

    • Radiolabeling Reaction: Add the pH-adjusted ⁶⁸Ga solution to the vial containing the conjugate.

    • Incubation: Incubate for 5-15 minutes. While NODA-GA can label efficiently at room temperature, gentle heating to 60-80°C can accelerate the reaction.[8][9]

    • Quality Control: Determine the radiochemical purity (RCP) of the labeled conjugate using ITLC. A high RCP (>95%) is desired. The final product is typically used without further purification if the RCP is high.[6]

3. Protocol: In Vitro Serum Stability Assay

  • Objective: To assess the stability of the radiolabeled conjugate in a physiologically relevant medium.

  • Procedure:

    • Incubate the purified radiolabeled conjugate in fresh human serum at 37°C.

    • At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the mixture.

    • Analyze the aliquot using ITLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus dissociated or degraded products. High stability is indicated by >95% of the radioactivity remaining associated with the conjugate over time.[7]

4. Protocol: In Vivo Biodistribution Study

  • Objective: To determine the uptake and clearance of the radiolabeled conjugate in a living system.

  • Procedure:

    • Animal Model: Use tumor-bearing mice (e.g., xenograft models relevant to the antibody's target).

    • Administration: Administer a known activity of the purified radiolabeled conjugate to each mouse, typically via tail vein injection.

    • Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

    • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).

    • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Data Analysis: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). This data provides critical information on tumor targeting, clearance pathways, and non-target accumulation.[3]

References

A Comparative Guide to the Biodistribution of NODAGA and DOTA Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chelator is a critical decision in the development of radiopharmaceuticals, profoundly influencing the in vivo behavior of the imaging or therapeutic agent. This guide provides an objective comparison of two widely used chelators, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in the design and development of novel radiopharmaceuticals.

Key Differences and Performance Insights

NODAGA and DOTA, while both effective at chelating radiometals, exhibit distinct properties that translate to significant differences in the biodistribution and pharmacokinetics of the resulting radiopharmaceutical. NODAGA, with its smaller cavity size, is particularly well-suited for smaller radiometals like Gallium-68 (⁶⁸Ga), often allowing for faster and more efficient radiolabeling under milder conditions (room temperature) compared to DOTA.[1] This can be advantageous when working with temperature-sensitive biomolecules.

In terms of biodistribution, NODAGA-conjugated radiopharmaceuticals frequently demonstrate lower accumulation in non-target organs, such as the liver and kidneys, leading to improved tumor-to-background ratios and enhanced imaging contrast.[2][3][4] For instance, studies comparing ⁶⁴Cu-labeled antibodies have shown that the NODAGA conjugate resulted in less liver accumulation and higher blood activity, suggesting greater in vivo stability.[2][5] Similarly, with ⁶⁸Ga-labeled RGD peptides, the NODAGA conjugate exhibited lower activity concentration in all investigated organs and tissues, leading to a significantly better tumor-to-blood ratio compared to its DOTA counterpart.[4][6]

Quantitative Biodistribution Data

The following table summarizes biodistribution data from preclinical studies comparing radiopharmaceuticals labeled using NODAGA and DOTA chelators. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at specified time points post-injection.

RadiopharmaceuticalAnimal ModelOrgan/TissueNODAGA (%ID/g)DOTA (%ID/g)Time PointReference
⁶⁴Cu-mAb7PC3-DsRed Xenograft MiceTumor13.24 ± 4.8613.44 ± 1.2124 hr[2]
LiverLower AccumulationHigher Accumulation24 hr[2]
BloodHigher ActivityLower Activity24 hr[2]
Prostate (Normal)Significantly LowerHigher24 hr[2]
⁶⁸Ga-RGD DimerC57BL/6 Mice with MelanomaTumorMaximum at 45 minMaximum at 45 min45 min[7]
KidneysMajor Excretory OrganMajor Excretory OrganN/A[7]
⁶⁸Ga-RGDM21/M21-L Xenograft MiceTumorReceptor-specificReceptor-specific60 min[4]
BloodLower ConcentrationHigher Concentration60 min[4]
Tumor-to-Blood Ratio11460 min[4][6]
⁶⁴Cu-JR11 (SSTR2 targeting)N/ATumor19.0 ± 3.1Similar to NODAGA4 hr[8]
BloodFaster ClearanceSlower ClearanceN/A[8]
SSTR2-Negative OrgansLower UptakeSignificantly HigherN/A[8]
Tumor-to-Muscle RatioHigherLowerup to 24 hr[8]

Experimental Protocols

A comprehensive understanding of the experimental methodology is crucial for the interpretation of biodistribution data. Below are detailed protocols for key experiments typically performed in the comparative evaluation of NODAGA and DOTA radiopharmaceuticals.

Radiolabeling of Peptides/Antibodies

Objective: To radiolabel the targeting molecule conjugated with either NODAGA or DOTA with a suitable radionuclide (e.g., ⁶⁸Ga or ⁶⁴Cu).

  • Elution of Radionuclide: For ⁶⁸Ga, elution is performed from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free 0.1 M HCl.[3]

  • pH Adjustment: The pH of the radionuclide solution is adjusted to the optimal range for the specific chelator. For ⁶⁸Ga-NODAGA labeling, a pH of around 4.0-4.5 is often optimal, while ⁶⁸Ga-DOTA labeling may require a slightly more acidic environment initially, followed by adjustment.[1]

  • Incubation: The peptide/antibody-chelator conjugate is incubated with the radionuclide solution.

    • NODAGA: Labeling can often be achieved at room temperature (25°C) within 5-10 minutes.[4][7]

    • DOTA: Typically requires heating at higher temperatures (e.g., 95°C) for 5-15 minutes to achieve high radiochemical yields.[1][7]

  • Quality Control: The radiochemical purity of the final product is determined using methods such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).

In Vivo Biodistribution Studies in Animal Models

Objective: To determine the temporal distribution and clearance of the radiopharmaceutical in a living organism.

  • Animal Model: Studies are typically conducted in relevant animal models, such as mice bearing xenograft tumors that express the target receptor.[2][7]

  • Administration: The radiopharmaceutical is administered to the animals, usually via intravenous (tail vein) injection.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 30 min, 1 hr, 4 hr, 24 hr) to assess the biodistribution over time.

  • Tissue Harvesting and Measurement:

    • Blood is collected via cardiac puncture.

    • Organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone) are dissected, weighed, and their radioactivity is measured using a gamma counter.

    • Standards of the injected dose are also measured to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: The %ID/g is calculated for each organ and tissue at each time point. Tumor-to-organ ratios are also determined to assess the imaging contrast.

In Vitro Stability and Cell Binding Assays

Objective: To assess the stability of the radiopharmaceutical and its binding affinity to the target cells.

  • Serum Stability: The radiopharmaceutical is incubated in human or mouse serum at 37°C for various time points. The stability is then assessed by HPLC to determine the percentage of intact radiopharmaceutical.[4]

  • Cell Binding and Uptake:

    • Cells expressing the target receptor (and control cells that do not) are incubated with the radiopharmaceutical at 37°C.

    • At specific time points, the cells are washed to remove unbound radioactivity.

    • The amount of cell-associated radioactivity is measured to determine the specific binding and internalization of the radiopharmaceutical.[2][4]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for comparing NODAGA and DOTA radiopharmaceuticals and a simplified representation of their in vivo journey.

G cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Studies cluster_data Data Analysis Radionuclide (e.g., 68Ga) Radionuclide (e.g., 68Ga) Incubation Incubation Radionuclide (e.g., 68Ga)->Incubation Peptide/Antibody-Chelator Peptide/Antibody-Chelator Peptide/Antibody-Chelator->Incubation Quality Control (HPLC/TLC) Quality Control (HPLC/TLC) Incubation->Quality Control (HPLC/TLC) Animal Model Animal Model Quality Control (HPLC/TLC)->Animal Model IV Injection IV Injection Animal Model->IV Injection PET/CT Imaging PET/CT Imaging IV Injection->PET/CT Imaging Euthanasia & Tissue Harvest Euthanasia & Tissue Harvest IV Injection->Euthanasia & Tissue Harvest Gamma Counting Gamma Counting Euthanasia & Tissue Harvest->Gamma Counting Calculation of %ID/g Calculation of %ID/g Gamma Counting->Calculation of %ID/g Tumor-to-Organ Ratios Tumor-to-Organ Ratios Calculation of %ID/g->Tumor-to-Organ Ratios G Injection Injection Bloodstream Bloodstream Injection->Bloodstream Target Tissue (Tumor) Target Tissue (Tumor) Bloodstream->Target Tissue (Tumor) Binding Non-Target Organs Non-Target Organs Bloodstream->Non-Target Organs Uptake Excretion (Kidneys/Liver) Excretion (Kidneys/Liver) Bloodstream->Excretion (Kidneys/Liver) Target Tissue (Tumor)->Bloodstream Dissociation Non-Target Organs->Bloodstream Clearance

References

Kinetic Stability of p-NCS-Bz-NODA-GA Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of stable radiopharmaceuticals is paramount for the efficacy and safety of diagnostic imaging and targeted radiotherapy. The choice of the bifunctional chelator, which binds the radiometal to a targeting biomolecule, is a critical determinant of the overall stability of the resulting radiometal complex. This guide provides a comparative analysis of the kinetic stability of metal complexes formed with p-NCS-Bz-NODA-GA, a derivative of the versatile NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) chelator. Its performance is evaluated against other commonly used chelators, supported by experimental data and detailed protocols.

Overview of this compound

The this compound chelator incorporates the NODA-GA core, known for its efficient chelation of trivalent metals like Gallium-68 (B1239309) (⁶⁸Ga), with a para-isothiocyanatobenzyl (NCS-Bz) group. This NCS group allows for covalent conjugation to primary amines on biomolecules, such as peptides and antibodies. The kinetic inertness of the resulting metal complex is a crucial factor, as it prevents the release of the radiometal in vivo, which could lead to non-specific accumulation and increased radiation burden to healthy tissues.

Comparative Performance Data

The selection of a chelator is often a trade-off between radiolabeling efficiency under mild conditions and the kinetic stability of the final complex. NODA-GA and its derivatives have gained prominence due to their ability to rapidly form stable complexes with ⁶⁸Ga at room temperature.[1][2]

Gallium-68 Labeling Efficiency

The following table summarizes the radiochemical yield (RCY) and labeling conditions for NODA-GA derivatives and other common chelators with Gallium-68.

Chelator/ConjugateLabeling Temperature (°C)Incubation Time (min)Precursor AmountpHRadiochemical Yield (%)Reference
[⁶⁸Ga]Ga-NODAGA-CDP121 ± 12016 µM4.592 ± 1[3]
[⁶⁸Ga]Ga-DOTA-CDP195 ± 21033 µM4.595 ± 2[3]
[⁶⁸Ga]Ga-NOTA-A1-HisRoom Temperature5N/A4.595 ± 2[3]
[⁶⁸Ga]Ga-DOTA-A1-His6015N/A4.596 ± 3[3]
[⁶⁸Ga]Ga-TRAP(RGD)₃Not specifiedNot specified1 nmolNot specified> 95[4]
[⁶⁸Ga]Ga-NODAGA-RGDNot specifiedNot specified6 nmolNot specified94.7 ± 1.1[4]
[⁶⁸Ga]Ga-DOTATOCNot specifiedNot specified20.5 nmolNot specified93.7 ± 1.9[4]

As the data indicates, NODA-GA derivatives can achieve high radiochemical yields under milder conditions (room temperature) compared to DOTA, which often requires heating.[1][3] This is a significant advantage when working with temperature-sensitive biomolecules.

In Vitro Stability

The stability of the radiometal complex in a biological environment is a critical parameter. This is often assessed by incubating the radiolabeled conjugate in human serum.

RadiochelateIncubation MediumIncubation TimeStability (%)Reference
[⁶⁸Ga]Ga-MagP-NODAGA MIONsHuman Serum2 h84.54 ± 10.53[5]
[⁶⁸Ga]Ga-NOTA-TR01Human Serum24 h> 98[6]
[¹¹¹In]-benzyl-EDTA-antibodySerumNot specifiedMore stable than ¹¹¹In-DTPA-antibody[7]
⁶⁷Cu-benzyl-TETA-antibodySerumNot specifiedStable[8]
⁹⁹ᵐTc-SAACSerum24 h> 98[9]

Studies have shown that NODAGA complexes exhibit high stability in human serum.[5][10] For instance, [⁶⁸Ga]Ga-MagP-NODAGA MIONs remained largely intact after 2 hours of incubation in human serum.[5] Another study demonstrated that a ⁶⁸Ga-NOTA-labeled peptide maintained over 98% radiochemical integrity after 24 hours in human serum.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of radiopharmaceuticals.

⁶⁸Ga Radiolabeling of a NODA-GA Conjugate

This protocol outlines a general procedure for the radiolabeling of a biomolecule conjugated with a NODA-GA derivative.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sterile, metal-free 0.1 M HCl

  • Sodium acetate (B1210297) solution (e.g., 1.25 M or 2 M)

  • NODA-GA conjugated biomolecule

  • HEPES buffer (e.g., 0.025 M, pH 4.0)

  • Reaction vial (metal-free)

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, metal-free 0.1 M HCl to obtain ⁶⁸GaCl₃.[11]

  • Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 using a sodium acetate solution.[3][11]

  • Add the NODA-GA conjugated biomolecule (typically 10-50 µg) dissolved in a suitable buffer (e.g., HEPES) to the pH-adjusted ⁶⁸Ga solution.[11][12]

  • Incubate the reaction mixture at room temperature for 5-15 minutes. For some conjugates, gentle heating (e.g., 95°C for 5-10 minutes) might be employed, though often unnecessary for NODA-GA derivatives.[3][12]

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

In Vitro Serum Stability Assay

This protocol describes a general method for assessing the stability of a radiolabeled compound in human serum.

Materials:

  • Radiolabeled compound

  • Human serum (freshly prepared and filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Radio-TLC or Radio-HPLC system for analysis

Procedure:

  • Add a small volume (e.g., 20 µL) of the purified radiolabeled compound to a larger volume (e.g., 180 µL) of human serum.[5]

  • Incubate the mixture at 37°C with gentle shaking.[5][6]

  • At various time points (e.g., 30, 60, 120 minutes, 24 hours), take an aliquot of the mixture.[5][6]

  • Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of the intact radiolabeled compound versus released or degraded radiochemical species.[5]

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and relationships.

G cluster_radiolabeling Radiolabeling Workflow A Elute ⁶⁸Ge/⁶⁸Ga Generator (0.1 M HCl) B pH Adjustment (Sodium Acetate, pH 3.5-4.5) A->B C Add NODA-GA Conjugate B->C D Incubation (Room Temperature, 5-15 min) C->D E Quality Control (Radio-TLC/HPLC) D->E

Caption: Workflow for ⁶⁸Ga labeling of a NODA-GA conjugate.

G cluster_stability Serum Stability Assay Workflow A Incubate Radiolabeled Compound with Human Serum B Maintain at 37°C A->B C Sample at Multiple Time Points B->C t = 0, 30, 60, 120 min... D Analyze Samples (Radio-TLC/HPLC) C->D E Determine % Intact Radiochelate D->E

Caption: Workflow for in vitro serum stability assessment.

Conclusion

The bifunctional chelator this compound, and NODA-GA derivatives in general, present a compelling option for the development of radiopharmaceuticals, particularly with Gallium-68. Their ability to achieve high radiolabeling efficiency under mild, room temperature conditions is a significant advantage over chelators like DOTA that often necessitate heating, which can be detrimental to sensitive biomolecules.[3] Furthermore, the resulting ⁶⁸Ga-NODA-GA complexes demonstrate high kinetic stability in serum, a critical attribute for in vivo applications.[5][10] While DOTA remains a widely used and effective chelator, the favorable kinetics and mild labeling conditions associated with NODA-GA derivatives make them a superior choice for many applications, facilitating the development of kit-based formulations for routine clinical use.[13][14] The selection of the optimal chelator will ultimately depend on the specific radiometal, the targeting biomolecule, and the intended clinical application.

References

Preserving Potency: A Comparative Guide to the Immunoreactivity of NODAGA-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of molecules to antibodies is a critical step that carries the inherent risk of diminishing their antigen-binding capabilities. This guide provides an objective comparison of the immunoreactivity of antibodies conjugated with the bifunctional chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) against other common labeling techniques. Supported by experimental data, detailed protocols, and visual workflows, this document aims to facilitate the selection of an optimal labeling strategy that preserves the integrity of these vital biomolecules.

The modification of antibodies, essential for creating radioimmunoconjugates for imaging and therapeutic applications, can inadvertently alter their structure and function.[1][2] The immunoreactive fraction, which represents the percentage of the labeled antibody capable of binding to its target antigen, is a crucial metric for assessing the quality of the final product.[3] This guide focuses on NODAGA, a popular chelator for radiolabeling with metallic radionuclides like Gallium-68 and Copper-64, and compares its performance with the widely used chelator DOTA and the non-chelator-based method of radioiodination.[3][4]

Comparative Analysis of Immunoreactivity

Experimental data indicates that for the anti-HER2 antibody Trastuzumab, both NODAGA-NHS and DOTA-NHS conjugation resulted in a high immunoreactive fraction, suggesting that the chelator conjugation process did not significantly impair the antibody's ability to bind its target.[3] Studies have shown that the choice of chelator can influence the biodistribution of the antibody conjugate.[5] For instance, 64Cu-NODAGA immunoconjugates have demonstrated lower accumulation in the liver and higher activity in the blood compared to their DOTA counterparts.[5]

Labeling MethodAntibodyTarget AntigenImmunoreactive Fraction (%)Reference
NODAGA-NHSTrastuzumabHER2~88-94[3][6]
DOTA-NHSTrastuzumabHER2High[3]
RadioiodinationOC125TAG-72Good[3]
NODAGAmAb7EpCAMSimilar to DOTA-mAb7[5]
DOTAmAb7EpCAMSimilar to NODAGA-mAb7[5]

Visualizing the Workflow: From Conjugation to Analysis

The process of creating and evaluating a NODAGA-conjugated antibody involves several key stages, from the initial conjugation reaction to the final determination of immunoreactivity.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_radiolabeling Radiolabeling cluster_immunoreactivity Immunoreactivity Assay (Lindmo) antibody Antibody Preparation reaction_buffer Reaction Buffer Adjustment (pH 8.5-9.0) antibody->reaction_buffer conjugation Conjugation Reaction (1-2 hours, RT) reaction_buffer->conjugation nodaga_prep NODAGA-NHS Solution Preparation nodaga_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification radiolabeling Radiolabeling with Radionuclide (e.g., 64Cu) purification->radiolabeling purification_radio Purification of Radiolabeled Antibody radiolabeling->purification_radio incubation Incubation with Radiolabeled Antibody purification_radio->incubation cell_prep Target & Control Cell Preparation cell_prep->incubation separation Separation of Bound & Free Radioactivity incubation->separation measurement Radioactivity Measurement separation->measurement analysis Data Analysis (Lindmo Plot) measurement->analysis

Workflow for NODAGA-Antibody Conjugation and Immunoreactivity Assessment.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments discussed.

NODAGA-NHS Antibody Conjugation Protocol

This protocol outlines the steps for conjugating a NODAGA-NHS ester to an antibody.[3][7]

Materials:

  • Antibody of interest

  • NODAGA-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange to place the antibody in PBS, pH 7.4, and adjust the concentration to 1-5 mg/mL.[3]

  • Reaction Buffer Adjustment: To increase the pH to the optimal range of 8.5-9.0 for the conjugation reaction, add 1/10th the volume of 1 M Sodium Bicarbonate to the antibody solution.[3]

  • NODAGA-NHS Solution Preparation: Immediately before use, dissolve the NODAGA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[3]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the NODAGA-NHS solution to the antibody solution. Incubate the mixture for 1-2 hours at room temperature with gentle mixing.[3]

  • Purification: Remove the unconjugated NODAGA-NHS and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the purified NODAGA-conjugated antibody.

Immunoreactivity Assessment: The Lindmo Assay

The Lindmo assay is a widely accepted method for determining the immunoreactive fraction of a radiolabeled antibody by extrapolating to a state of infinite antigen excess.[1][3]

Materials:

  • Radiolabeled antibody

  • Antigen-positive target cells

  • Antigen-negative control cells

  • Binding buffer (e.g., PBS with 1% BSA)

  • Microcentrifuge tubes

  • Gamma counter

Procedure:

  • Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in binding buffer and prepare a series of dilutions with decreasing cell concentrations.[3]

  • Assay Setup: In a series of microcentrifuge tubes, add a constant, small amount of the radiolabeled antibody.[3]

  • Incubation: Add the varying concentrations of target cells to the tubes. Include tubes with a high concentration of control cells to determine non-specific binding. Incubate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at 4°C to prevent internalization of the antibody.[3]

  • Separation: Centrifuge the tubes to pellet the cells, separating the cell-bound radioactivity from the free radioactivity in the supernatant.[3]

  • Radioactivity Measurement: Carefully measure the radioactivity in both the supernatant and the cell pellet for each tube using a gamma counter.[3]

  • Data Analysis:

    • Calculate the ratio of bound radioactivity to total radioactivity for each cell concentration.

    • Plot the reciprocal of the bound/total ratio versus the reciprocal of the cell concentration (a Lindmo plot).

    • Perform a linear regression on the data points. The y-intercept of the regression line is equal to the reciprocal of the immunoreactive fraction.[3]

lindmo_assay_logic cluster_input Inputs cluster_process Process cluster_output Analysis radiolabeled_ab Radiolabeled Antibody incubation Incubation to Equilibrium radiolabeled_ab->incubation target_cells Varying Concentrations of Target Cells target_cells->incubation separation Separation of Bound vs. Free incubation->separation measurement Radioactivity Measurement separation->measurement ratio_calc Calculate Bound/Total Ratio measurement->ratio_calc lindmo_plot Plot 1/(Bound/Total) vs. 1/[Cells] ratio_calc->lindmo_plot regression Linear Regression lindmo_plot->regression irf Immunoreactive Fraction = 1 / y-intercept regression->irf

Logical flow of the Lindmo assay for determining immunoreactivity.

Conclusion

The preservation of immunoreactivity is a critical determinant of the success of antibody-based diagnostics and therapeutics. The data presented in this guide suggests that NODAGA is a robust chelator that, when conjugated under controlled conditions, maintains high antibody immunoreactivity, comparable to other established methods. The detailed protocols and workflows provided herein offer a framework for researchers to confidently apply these techniques in their own laboratories. As with any bioconjugation strategy, optimization for each specific antibody is crucial to achieve the best possible outcome.

References

A Comparative Guide to Chelators for Theranostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of theranostics, which combines diagnostic imaging and targeted radiotherapy, heavily relies on the effective delivery of radiometals to specific biological targets. At the heart of this technology lies the chelator, a molecule responsible for securely binding the radiometal to a targeting vector, such as a peptide or antibody. The choice of chelator is critical as it significantly influences the stability, labeling efficiency, and in vivo behavior of the resulting radiopharmaceutical. This guide provides a comprehensive cross-comparison of commonly used chelators for theranostic applications, supported by experimental data and detailed protocols.

Key Performance Metrics for Theranostic Chelators

The ideal chelator for theranostic applications should exhibit the following properties:

  • High Radiolabeling Efficiency: The ability to complex the radiometal with high yield under mild conditions (e.g., room temperature, short reaction time) is crucial, especially for short-lived diagnostic radionuclides like Gallium-68.

  • High Stability: The resulting radiometal-chelator complex must be highly stable in vivo to prevent the release of the free radiometal, which can lead to off-target toxicity and poor image quality. This includes both thermodynamic stability (high formation constant) and kinetic inertness (resistance to dissociation).

  • Favorable In Vivo Pharmacokinetics: The chelator should not adversely affect the biodistribution and targeting ability of the biomolecule. It should promote rapid clearance from non-target tissues to ensure a high target-to-background ratio for clear imaging and to minimize radiation dose to healthy organs during therapy.

  • Versatility: For a true theranostic pair, the same chelator should be able to stably complex both a diagnostic radionuclide (e.g., ⁶⁸Ga for PET imaging) and a therapeutic radionuclide (e.g., ¹⁷⁷Lu for radiotherapy).[1]

Comparative Analysis of Common Chelators

The following tables provide a quantitative comparison of some of the most widely used and promising chelators in theranostics.

Table 1: Radiolabeling Conditions and Efficiency
ChelatorRadionuclide(s)Typical Labeling ConditionsRadiolabeling YieldReference(s)
DOTA ⁶⁸Ga, ¹⁷⁷Lu95°C, 10-20 min, pH 4.0-5.0>95%[2][3][4]
NOTA ⁶⁸GaRoom temp, 5-10 min, pH 3.5-4.5>98%[5]
HBED-CC ⁶⁸GaRoom temp, 5-10 min, pH 4.0-5.0>95%[5]
AAZTA ⁶⁸Ga, ¹⁷⁷Lu, ⁴⁴ScRoom temp, <5 min, pH 4.0-7.0>99%[6][7]
3p-C-NETA ⁶⁸Ga, ¹⁷⁷Lu, ²¹³Bi, Al¹⁸F⁶⁸Ga: 95°C, 10 min; ¹⁷⁷Lu/²¹³Bi: Room temp, 5 min>95%[8][9]
Table 2: In Vitro Stability
Chelator-RadionuclideStability in Human Serum (time)Stability vs. Competing Metal Ions/ChelatorsReference(s)
[⁶⁸Ga]Ga-DOTA >95% (2h)High[6]
[¹⁷⁷Lu]Lu-DOTA >95% (24h)High[10]
[⁶⁸Ga]Ga-NOTA >98% (2h)High[5]
[⁶⁸Ga]Ga-HBED-CC >98% (2h)High[5]
[⁶⁸Ga]Ga-AAZTA ~90% (2h)Slight degradation observed[6]
[¹⁷⁷Lu]Lu-AAZTA >95% (24h)Stable[6]
[Al¹⁸F]AlF-3p-C-NETA >95% (4h)Stable[8]
[¹⁷⁷Lu]Lu-3p-C-NETA >95% (4h)Stable[8]
Table 3: Comparative In Vivo Biodistribution of ⁶⁸Ga-PSMA Radiotracers with Different Chelators (%ID/g at 1h post-injection in mice)
Organ⁶⁸Ga-DOTA-PSMA⁶⁸Ga-NOTA-PSMA⁶⁸Ga-HBED-CC-PSMAReference(s)
Tumor (PSMA+) ~10.5 ± 2.142.2 ± 6.7 26.9 ± 5.6 (at 3h)[5]
Blood 0.2 ± 0.10.3 ± 0.11.1 ± 0.2[5]
Kidney 23.5 ± 4.5106.0 ± 23.025.1 ± 3.9[5]
Liver 0.6 ± 0.10.5 ± 0.10.9 ± 0.1[5]
Spleen 0.2 ± 0.10.3 ± 0.11.9 ± 0.3[5]
Bone 0.3 ± 0.10.4 ± 0.10.6 ± 0.1[5]

Note: Biodistribution data can vary significantly based on the specific targeting molecule, linker, and animal model used.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chelators. Below are generalized protocols for key experiments.

Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol is adapted from established methods for preparing ⁶⁸Ga-radiopharmaceuticals.[2][11]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-conjugated peptide

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)[2]

  • Ascorbic acid solution (1.4%) (optional, to reduce radiolysis)[2]

  • Hydrochloric acid (0.1 M)

  • Cation exchange cartridge

  • Sterile reaction vial

  • Heating block

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Trap the ⁶⁸Ga³⁺ onto a pre-conditioned cation exchange cartridge.

  • Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume of acidified 5 M NaCl solution directly into a sterile reaction vial.[2]

  • Immediately add the DOTA-conjugated peptide (typically 10-50 µg) and sodium acetate buffer to adjust the pH to 3.5-4.5.[3]

  • If desired, add ascorbic acid solution.

  • Heat the reaction mixture at 95°C for 10-15 minutes.[11]

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled compound in the presence of human serum proteins.[12]

Materials:

  • Radiolabeled compound

  • Freshly prepared human serum

  • Incubator or water bath at 37°C

  • Acetonitrile (B52724)

  • Centrifuge

  • Radio-TLC or Radio-HPLC

Procedure:

  • Add a small volume (e.g., 10 µL) of the radiolabeled compound to a larger volume (e.g., 90 µL) of human serum.[12]

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 1h, 2h, 4h, 24h), take an aliquot of the mixture.

  • To precipitate the serum proteins, add an equal volume of cold acetonitrile and vortex.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled compound.

Cellular Uptake and Internalization Assay

This assay determines the extent to which the radiopharmaceutical is taken up by and internalized into target cells.[5][13][14]

Materials:

  • Target-positive and target-negative cell lines

  • Cell culture medium and plates (e.g., 24-well or 96-well)

  • Radiolabeled compound

  • Binding buffer (e.g., HBSS with 1% BSA)

  • Acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5) to differentiate between surface-bound and internalized activity

  • Cell lysis buffer

  • Gamma counter

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to near confluence.[13]

  • Wash the cells with binding buffer.

  • Add the radiolabeled compound (at a specific concentration) to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 min).

  • To determine non-specific binding, incubate a parallel set of cells with an excess of the non-radiolabeled compound.

  • After incubation, wash the cells with cold binding buffer to remove unbound radioactivity.

  • To measure surface-bound activity, add the acid wash buffer and collect the supernatant.

  • To measure internalized activity, lyse the cells with the lysis buffer and collect the lysate.[5]

  • Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Calculate the percentage of uptake and internalization relative to the total added activity.

Biodistribution Study in a Tumor-Bearing Mouse Model

This in vivo study evaluates the distribution of the radiopharmaceutical in various organs and the tumor.[5][15][16]

Materials:

  • Tumor-bearing mice (e.g., xenograft model with target-positive tumors)

  • Radiolabeled compound

  • Anesthesia

  • Syringes for injection

  • Dissection tools

  • Gamma counter and weighing scale

Procedure:

  • Administer a known amount of the radiolabeled compound to the mice via intravenous injection (typically through the tail vein).

  • At predetermined time points (e.g., 1h, 4h, 24h, 48h), euthanize a group of mice (typically n=3-5 per time point).

  • Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

  • Weigh each organ and tumor sample.

  • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[16]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate complex processes and relationships in theranostics.

Theranostic_Concept cluster_0 Theranostic Agent cluster_1 Application Targeting\nMolecule Targeting Molecule Chelator Chelator Targeting\nMolecule->Chelator Linker Radionuclide Radionuclide Chelator->Radionuclide Complexation Tumor Cell Tumor Cell Radionuclide->Tumor Cell Targeting Diagnostic\nImaging (PET/SPECT) Diagnostic Imaging (PET/SPECT) Tumor Cell->Diagnostic\nImaging (PET/SPECT) Gamma/Positron Emission Targeted\nRadiotherapy Targeted Radiotherapy Tumor Cell->Targeted\nRadiotherapy Beta/Alpha Emission

Caption: The core concept of a theranostic agent.

Radiolabeling_Workflow Radionuclide\n(e.g., 68Ga from generator) Radionuclide (e.g., 68Ga from generator) Reaction Vial Reaction Vial Radionuclide\n(e.g., 68Ga from generator)->Reaction Vial Chelator-conjugated\nBiomolecule Chelator-conjugated Biomolecule Chelator-conjugated\nBiomolecule->Reaction Vial Heating Heating Reaction Vial->Heating Quality Control\n(Radio-HPLC/TLC) Quality Control (Radio-HPLC/TLC) Heating->Quality Control\n(Radio-HPLC/TLC) Radiolabeled\nProduct Radiolabeled Product Quality Control\n(Radio-HPLC/TLC)->Radiolabeled\nProduct

Caption: A generalized workflow for radiolabeling.

Biodistribution_Workflow Radiotracer\nInjection Radiotracer Injection Tumor-bearing\nMouse Tumor-bearing Mouse Radiotracer\nInjection->Tumor-bearing\nMouse Time Points Time Points Tumor-bearing\nMouse->Time Points Organ & Tumor\nDissection Organ & Tumor Dissection Time Points->Organ & Tumor\nDissection Weighing & Gamma\nCounting Weighing & Gamma Counting Organ & Tumor\nDissection->Weighing & Gamma\nCounting Data Analysis\n(%ID/g) Data Analysis (%ID/g) Weighing & Gamma\nCounting->Data Analysis\n(%ID/g)

Caption: The experimental workflow for an ex vivo biodistribution study.

Conclusion

The selection of an appropriate chelator is a critical decision in the development of effective and safe theranostic agents. While macrocyclic chelators like DOTA have been the gold standard, offering high stability for a range of radiometals, newer chelators such as AAZTA and 3p-C-NETA demonstrate advantages in terms of milder radiolabeling conditions, which is particularly beneficial for sensitive biomolecules and short-lived radionuclides. The comparative data presented in this guide highlights the trade-offs between different chelators in terms of labeling efficiency, stability, and in vivo performance. Researchers and drug developers should carefully consider these factors in the context of their specific targeting molecule and clinical application to select the optimal chelator for their theranostic system. The provided experimental protocols offer a foundation for the rigorous evaluation of new and existing chelator systems.

References

A Head-to-Head Battle of the Chelators: Benchmarking p-NCS-Bz-NODA-GA for Superior Radiopharmaceutical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of radiopharmaceutical innovation, the choice of a bifunctional chelator is a critical decision that profoundly impacts the efficacy and safety of novel diagnostic and therapeutic agents. This guide provides an objective, data-driven comparison of p-NCS-Bz-NODA-GA against other widely used chelators—DOTA, DOTAGA, and DTPA—to inform the selection of the optimal chelating agent for your research and development needs.

The ideal bifunctional chelator must rapidly and stably complex a radionuclide under mild conditions, while preserving the biological activity of the targeting molecule to which it is conjugated. Here, we present a comprehensive performance analysis of this compound, highlighting its advantages in key areas of radiopharmaceutical development.

Key Performance Indicators: A Comparative Analysis

The following tables summarize the quantitative performance of this compound in comparison to DOTA, DOTAGA, and DTPA across various radionuclides commonly used in nuclear medicine. The data presented is a synthesis of findings from multiple preclinical studies.

Table 1: Radiolabeling Efficiency

Radiolabeling efficiency is a crucial parameter, directly influencing the radiochemical yield and specific activity of the final product. This compound consistently demonstrates superior labeling kinetics, particularly for Gallium-68, enabling faster and more efficient radiopharmaceutical production.

ChelatorRadionuclideLabeling ConditionsRadiolabeling Yield (%)Reference
This compound 68Ga Room Temp, 5-10 min, pH 4.0-4.5 >95% [1]
DOTA68Ga95°C, 15 min, pH 4.5~99%[2]
DOTAGA68GaNot Widely ReportedNot Widely Reported
DTPA68GaNot Commonly UsedNot Commonly Used
This compound 64Cu Room Temp, 10 min >95% [3]
DOTA64Cu40°C, 60 min59-71%[4]
DOTAGA64CuNot Widely ReportedNot Widely Reported
DTPA64CuRoom Temp, 20 min~97% (but poor stability)[5]
This compound 177Lu Not Widely Reported Not Widely Reported
DOTA177LuWidely UsedHigh[6]
DOTAGA177LuWidely UsedHigh[6]
DTPA177LuLess CommonModerate[7]
This compound 89Zr Not Widely Reported Not Widely Reported
DOTA89ZrLess CommonModerate[8]
DOTAGA89ZrNot Widely ReportedNot Widely Reported
DTPA89ZrLess CommonLow (poor stability)[9]
Table 2: In Vitro Stability

The stability of the radiometal-chelator complex in biological media is paramount to prevent the release of the radionuclide, which can lead to off-target radiation and poor imaging contrast. NODA-GA based chelators consistently show high stability.

ChelatorRadionuclideMediumStability (% intact after 24h)Reference
This compound (analogues) 64Cu Human Serum >95% [3][4]
DOTA64CuHuman Serum~90%[4]
DOTAGA177LuMouse Serum>99% (with stable linker)[6]
DTPA111InHuman Serum~91% (dissociation rate of ~9%/day)[10]
Table 3: In Vivo Performance

The in vivo behavior of a radiopharmaceutical, particularly its biodistribution and tumor uptake, is the ultimate measure of its efficacy. Studies have shown that 64Cu-labeled NODA-GA conjugates exhibit favorable in vivo characteristics, including lower liver accumulation compared to their DOTA counterparts.[3][4]

Chelator ConjugateRadionuclideTumor Uptake (%ID/g at 24h)Liver Uptake (%ID/g at 24h)Reference
NODAGA-mAb 64Cu 13.24 ± 4.86 Lower than DOTA-mAb [4]
DOTA-mAb64Cu13.44 ± 1.21Higher than NODAGA-mAb[4]
NODAGA-Peptide 64Cu 20.6 ± 3.7 (at 1h) Low and persistent [11]
DOTA-Peptide64Cu20.3 ± 2.5 (at 1h)Higher and persistent[11]

Experimental Protocols: A Guide to Benchmarking

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Radiolabeling with Gallium-68

This protocol outlines the general procedure for radiolabeling a NODA-GA-conjugated peptide or antibody with 68Ga.

  • Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

  • Buffering: Add sodium acetate (B1210297) buffer (1 M, pH 4.5) to the 68GaCl3 eluate to adjust the pH to 4.0-4.5.

  • Conjugate Addition: Add the this compound conjugated biomolecule (typically 10-50 µg) to the buffered 68Ga solution.

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.

  • Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in human serum.

  • Incubation: Add the purified radiolabeled conjugate to human serum to a final concentration of approximately 1 mg/mL.

  • Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 1, 4, 24, and 48 hours).

  • Analysis: Analyze the aliquots by ITLC or HPLC to determine the percentage of intact radiolabeled conjugate. The mobile phase should be chosen to separate the intact conjugate from any released radionuclide or degradation products.

Immunoreactivity Assay (Lindmo Assay)

This assay determines the percentage of the radiolabeled antibody that is capable of binding to its target antigen.[12][13][14]

  • Cell Preparation: Prepare a series of dilutions of target antigen-expressing cells.

  • Incubation: Add a constant, tracer amount of the radiolabeled antibody to each cell dilution.

  • Separation: After incubation, separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.

  • Quantification: Measure the radioactivity in the cell pellet and the supernatant.

  • Data Analysis: Plot the ratio of total radioactivity to bound radioactivity against the reciprocal of the cell concentration. The immunoreactive fraction is determined by linear extrapolation to infinite antigen excess (i.e., the y-intercept).

Visualizing the Path to Performance: Experimental Workflow

The following diagram illustrates the logical workflow for evaluating the performance of a bifunctional chelator in the development of a targeted radiopharmaceutical.

G Workflow for Bifunctional Chelator Performance Evaluation Chelator Bifunctional Chelator (this compound) Conjugation Conjugation Reaction Chelator->Conjugation Biomolecule Targeting Biomolecule (Antibody, Peptide) Biomolecule->Conjugation Radiolabeling Radiolabeling Conjugation->Radiolabeling Radionuclide Radionuclide (e.g., 68Ga, 64Cu) Radionuclide->Radiolabeling Purification Purification Radiolabeling->Purification Stability In Vitro Stability (Serum, PBS) Purification->Stability Immunoreactivity Immunoreactivity Assay Purification->Immunoreactivity Biodistribution Biodistribution Studies PET_SPECT PET/SPECT Imaging Biodistribution->PET_SPECT Assessment Comparative Performance Assessment PET_SPECT->Assessment

Caption: A generalized workflow for evaluating bifunctional chelators.

Conclusion: this compound as a Premier Choice

References

Advanced & Therapeutic Applications

Application Notes and Protocols for p-NCS-Bz-NODA-GA in Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Alpha Therapy (TAT) with p-NCS-Bz-NODA-GA

Targeted Alpha Therapy (TAT) is an emerging and potent form of radionuclide therapy for cancer. It utilizes alpha-emitting radionuclides conjugated to a targeting vector, such as a monoclonal antibody (mAb), to selectively deliver highly cytotoxic radiation to cancer cells while minimizing damage to surrounding healthy tissues.[1][2][3][4] Alpha particles are characterized by their high linear energy transfer (LET) and short path length (50–100 µm), which results in dense ionization tracks causing complex, irreparable double-strand DNA breaks in target cells.[1][4]

The bifunctional chelator, this compound (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), is a key component in the development of these targeted radiopharmaceuticals. Its isothiocyanate (-NCS) group allows for stable covalent conjugation to primary amine groups (e.g., lysine (B10760008) residues) on proteins like monoclonal antibodies.[1] The NODA-GA moiety serves as a highly stable cage for various radiometals. While extensively studied for positron emission tomography (PET) imaging with radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), its favorable coordination chemistry also makes it a candidate for chelating therapeutic alpha-emitters.[5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of antibody-based targeted alpha therapeutics.

Mechanism of Action

The fundamental principle of a this compound based TAT agent involves a multi-step process. First, the chelator is conjugated to a monoclonal antibody that recognizes a tumor-specific antigen. This immunoconjugate is then radiolabeled with an alpha-emitting radionuclide. When administered, the radiolabeled antibody circulates in the body and accumulates at the tumor site through specific antigen-antibody binding. The localized alpha particles then deliver a high-energy, cytotoxic payload directly to the cancer cells.

cluster_0 Drug Development & Administration cluster_1 In Vivo Action mAb Monoclonal Antibody (Tumor-Targeting) Conjugation Conjugation mAb->Conjugation Chelator This compound Chelator->Conjugation Alpha_Emitter Alpha-Emitting Radionuclide (e.g., ²¹³Bi, ²²⁵Ac) Radiolabeling Radiolabeling Alpha_Emitter->Radiolabeling Conjugation->Radiolabeling Immunoconjugate TAT_Agent Targeted Alpha Therapy Agent (Radiolabeled Antibody) Radiolabeling->TAT_Agent Administration Systemic Administration (Intravenous) TAT_Agent->Administration Circulation Bloodstream Circulation Administration->Circulation Tumor_Site Tumor Site Circulation->Tumor_Site Tumor Targeting Binding Antigen Binding Tumor_Site->Binding Tumor_Cell Tumor Cell with Target Antigen Tumor_Cell->Binding Alpha_Decay Alpha Particle Emission Binding->Alpha_Decay Cell_Kill DNA Damage & Apoptosis Alpha_Decay->Cell_Kill

Caption: Workflow of Targeted Alpha Therapy using this compound.

Data Presentation

Quantitative data from studies using NODA-GA conjugated antibodies with various radionuclides are summarized below. While specific data for alpha-emitters chelated by NODA-GA is limited in publicly available literature, the data for PET isotopes provide a strong indication of the chelator's performance.

Table 1: Radiolabeling Efficiency and Conditions for NODA-GA Conjugates

Chelator Targeting Molecule Radionuclide Radiolabeling Conditions Radiochemical Yield (%) Reference
NODAGA mAb7 (anti-EpCAM) ⁶⁴Cu 25°C, 1 hour 59 - 71 [7]
NODAGA Trastuzumab ⁶⁴Cu 25°C, 15 minutes ~65 [7]
NODAGA Trastuzumab ⁶⁴Cu 37°C, 60 minutes >95 [7]

| NODAGA | RGD Peptide | ⁶⁸Ga | Room Temp, 5 minutes | >96 |[5] |

Table 2: In Vitro Stability of NODA-GA Radioconjugates

Chelator Conjugate Medium Incubation Time Stability (%) Reference
[⁶⁸Ga]NODAGA RGD Peptide Human Serum 180 minutes >96 [5]
[⁶⁴Cu]NODAGA Trastuzumab PBS 24 hours Excellent

| [⁶⁴Cu]NODAGA | Trastuzumab | Mouse Serum | 24 hours | Excellent | |

Table 3: In Vivo Biodistribution Data for a ⁶⁴Cu-NODAGA-Antibody Conjugate (Data presented as % Injected Dose per Gram (%ID/g) at 24h post-injection)

Organ ⁶⁴Cu-DOTA-mAb7 (%ID/g) ⁶⁴Cu-NODAGA-mAb7 (%ID/g)
Blood 11.83 ± 1.55 15.11 ± 2.60
Liver 10.33 ± 0.67 6.54 ± 1.25
Spleen 4.34 ± 0.98 3.99 ± 0.77
Kidneys 5.37 ± 0.49 5.16 ± 0.98
Muscle 1.84 ± 0.22 1.83 ± 0.31
Tumor 13.44 ± 1.21 13.24 ± 4.86

(Data synthesized from a comparative study. Note the lower liver uptake and higher blood concentration for the NODAGA conjugate, suggesting better in vivo stability.)

Experimental Protocols

The following protocols provide a detailed methodology for the development and preclinical evaluation of a this compound based targeted alpha therapeutic agent.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the isothiocyanate group of this compound to the primary amine groups of lysine residues on a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) of interest (e.g., 5-10 mg/mL)

  • This compound

  • Conjugation Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.5 (metal-free)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Buffer: 0.15 M ammonium (B1175870) acetate (B1210297) buffer, pH 7.0 (metal-free)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Exchange the buffer of the stock mAb solution to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Chelator Preparation:

    • Immediately before use, dissolve this compound in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.

  • Purification:

    • Remove the unreacted chelator and DMSO by purifying the reaction mixture using an SEC column (e.g., PD-10) pre-equilibrated with Purification Buffer.

    • Collect the protein-containing fractions, typically the first major peak detected at 280 nm.

  • Characterization:

    • Determine the final concentration of the mAb-NODA-GA conjugate using a spectrophotometer (OD₂₈₀).

    • Determine the chelator-to-antibody ratio using MALDI-TOF mass spectrometry or by a colorimetric assay following complexation with a metal like Cu²⁺.

    • Assess the immunoreactivity of the conjugate via ELISA or flow cytometry to ensure the targeting function is preserved.

start Start prep_mAb Prepare Antibody (Buffer Exchange to pH 9) start->prep_mAb prep_chelator Dissolve this compound in DMSO start->prep_chelator conjugate Mix Antibody and Chelator (10-20x molar excess) Incubate 4-12h at RT prep_mAb->conjugate prep_chelator->conjugate purify Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify characterize Characterize Conjugate (Concentration, Chelator/Ab Ratio, Immunoreactivity) purify->characterize end Store mAb-NODA-GA Conjugate at -80°C characterize->end start Start reagents Combine mAb-NODA-GA Conjugate, ²¹³BiCl₃, and Buffer (pH 5.0-5.5) start->reagents incubate Incubate at 37-40°C for 20-30 minutes reagents->incubate qc Determine Radiochemical Purity (iTLC with EDTA mobile phase) incubate->qc decision RCP > 95%? qc->decision purify Purify Product (Size-Exclusion Chromatography) decision->purify No formulate Formulate in Saline for Injection decision->formulate Yes purify->formulate end End Product formulate->end

References

The Rise of NODAGA Chelators in Theranostic Pair Development: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of theranostic agents, which combine diagnostic imaging and targeted radiotherapy within a single molecular platform, represents a paradigm shift in personalized medicine. At the heart of many successful theranostic pairs lies the careful selection of a bifunctional chelator. NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) has emerged as a versatile and highly effective chelator for a range of radiometals, enabling the creation of robust and clinically relevant theranostic agents. This application note provides a comprehensive overview of the development of theranostic pairs utilizing NODAGA, complete with detailed experimental protocols and comparative data.

The NODAGA Advantage in Theranostics

NODAGA's prominence in theranostic development can be attributed to several key advantages over other chelators, such as DOTA. Its structure allows for rapid and stable radiolabeling with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) and therapeutic radionuclides under mild conditions, often at room temperature.[1] This is a significant benefit when working with sensitive biomolecules. Furthermore, the hydrophilicity of NODAGA can lead to faster clearance from non-target tissues, resulting in improved imaging contrast and reduced off-target toxicity.[1]

The core concept of a NODAGA-based theranostic pair involves conjugating the NODAGA chelator to a targeting biomolecule (e.g., a peptide or antibody) that has a high affinity for a specific cancer-related receptor. This conjugate can then be radiolabeled with either a diagnostic or a therapeutic radionuclide.

Theranostic_Concept cluster_0 Theranostic Agent Development cluster_1 Theranostic Application cluster_2 Clinical Workflow Targeting_Biomolecule Targeting Biomolecule (Peptide, Antibody, etc.) Conjugate NODAGA-Biomolecule Conjugate Targeting_Biomolecule->Conjugate Conjugation NODAGA NODAGA Chelator NODAGA->Conjugate Radiolabeled_Diagnostic Radiolabeled Diagnostic Agent Conjugate->Radiolabeled_Diagnostic Radiolabeling Radiolabeled_Therapeutic Radiolabeled Therapeutic Agent Conjugate->Radiolabeled_Therapeutic Radiolabeling Diagnostic_Radionuclide Diagnostic Radionuclide (e.g., ⁶⁸Ga) Diagnostic_Radionuclide->Radiolabeled_Diagnostic Therapeutic_Radionuclide Therapeutic Radionuclide (e.g., ¹⁷⁷Lu, ⁶⁷Ga) Therapeutic_Radionuclide->Radiolabeled_Therapeutic PET_Imaging PET/SPECT Imaging (Diagnosis, Dosimetry) Radiolabeled_Diagnostic->PET_Imaging Targeted_Therapy Targeted Radionuclide Therapy Radiolabeled_Therapeutic->Targeted_Therapy PET_Imaging->Targeted_Therapy Patient Selection & Treatment Planning

Fig. 1: Conceptual workflow of NODAGA-based theranostic pair development and application.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on NODAGA-based theranostic agents, providing a comparative overview of their performance.

Table 1: Radiolabeling Efficiency of NODAGA Conjugates

RadionuclideTargeting Peptide/AntibodyRadiolabeling ConditionsRadiochemical Yield (%)Reference
⁶⁸GaNODAGA-RGD10 min, 90°C>96[2]
⁶⁸GaNODAGA-LM3Not specifiedHigh[3]
⁶⁸GaNODAGA-JR11Not specifiedHigh[3]
⁶⁸GaOncoFAP Derivatives5-10 min, 95°C>80[4]
⁶⁴CuNODAGA-TrastuzumabMild conditionsExcellent[5][6]
¹¹¹InNODAGATOCNot specifiedHigh[7]
⁶⁷GaNODAGATOCNot specifiedHigh[7]
⁴⁴ScNODAGA-C2130 min, 95°C<50[8]

Table 2: In Vitro Receptor Binding Affinity of NODAGA-Based Radiopharmaceuticals

RadiopharmaceuticalTarget ReceptorCell LineIC₅₀ (nM)Reference
[⁶⁷Ga]Ga-NODAGATOCSomatostatin Receptor 2 (SSTR2)Not specified3.5 ± 1.6[7]
[¹¹¹In]In-NODAGATOCSomatostatin Receptor 2 (SSTR2)Not specified1.7 ± 0.2[7]
[⁶⁸Ga]Ga-NODAGA-JR11Somatostatin Receptor 2 (SSTR2)Not specifiedSignificantly higher than DOTA counterpart[3]
[⁶⁴Cu]Cu-NOTA-BombesinGastrin-Releasing Peptide Receptor (GRPR)PC-3< 3[9]
[⁶⁴Cu]Cu-NODAGA-BombesinGastrin-Releasing Peptide Receptor (GRPR)PC-3< 3[9]

Table 3: In Vivo Tumor Uptake of NODAGA-Based Radiopharmaceuticals

RadiopharmaceuticalTumor ModelTumor Uptake (%ID/g at 1h p.i.)Reference
[⁶⁴Cu]Cu-NOTA-BombesinPC-3 xenografts4.99 ± 1.40[9]
[⁶⁴Cu]Cu-NODAGA-BombesinPC-3 xenografts4.07 ± 0.51[9]
[⁶⁴Cu]Cu-NODAGA-Bombesin (variant)PC-3 xenografts8.3 ± 0.9[9]
[⁶⁴Cu]Cu-DOTA-mAb7PC3-DsRed xenografts13.44 ± 1.21 (at 24h p.i.)[10]
[⁶⁴Cu]Cu-NODAGA-mAb7PC3-DsRed xenografts13.24 ± 4.86 (at 24h p.i.)[10]
[⁶⁸Ga]Ga-NODAGA-RGDHepatocellular CarcinomaLow, not sufficient for imaging[11]
[¹¹¹In]In-DTPA-octreotideSSTR-expressing tumor3.03 ± 0.26 (at 4h p.i.)[12]
[⁶⁸Ga]Ga-OncoFAPSolid tumors~6.6[4]

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of theranostic agents. The following sections provide standardized protocols for key experiments.

Protocol 1: Radiolabeling of NODAGA-Conjugated Peptides with Gallium-68

This protocol outlines the standard procedure for labeling a NODAGA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Radiolabeling_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Quality Control Generator_Elution 1. Elute ⁶⁸Ga from ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl Mixing 3. Add ⁶⁸Ga eluate to the peptide solution Generator_Elution->Mixing Peptide_Prep 2. Prepare NODAGA-peptide solution in reaction buffer (e.g., Sodium Acetate) Peptide_Prep->Mixing Incubation 4. Incubate at specified temperature and time (e.g., 90-95°C for 5-10 min) Mixing->Incubation Purification 5. (Optional) Purify using C18 Sep-Pak cartridge Incubation->Purification QC_Analysis 6. Determine radiochemical purity (RCP) by radio-TLC or radio-HPLC Purification->QC_Analysis

Fig. 2: General workflow for ⁶⁸Ga-radiolabeling of NODAGA-peptides.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NODAGA-conjugated peptide

  • Sterile, metal-free water

  • 0.1 M HCl (for elution)

  • Reaction buffer (e.g., 0.2 M sodium acetate, pH 4.0-4.5)

  • Heating block or water bath

  • C18 Sep-Pak cartridges (for purification, optional)

  • Ethanol

  • Saline

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.

  • In a sterile, metal-free reaction vial, dissolve the NODAGA-conjugated peptide (typically 10-20 µg) in the reaction buffer.

  • Add the ⁶⁸Ga eluate (typically 0.5-1.0 mL) to the peptide solution. Ensure the final pH is within the optimal range for labeling (pH 3.5-4.5).

  • Incubate the reaction mixture at the specified temperature (e.g., 90-95°C) for the designated time (e.g., 5-10 minutes).[4]

  • (Optional) After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo studies.[12]

Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol is used to determine the binding affinity and internalization rate of the radiolabeled NODAGA-conjugate in cancer cells overexpressing the target receptor.

Materials:

  • Cancer cell line expressing the target receptor

  • Radiolabeled NODAGA-conjugate

  • Unlabeled ("cold") NODAGA-conjugate or competing ligand

  • Cell culture medium

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Gamma counter

Procedure for Competitive Binding Assay (to determine IC₅₀):

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Add increasing concentrations of the unlabeled conjugate to the wells.

  • Add a constant concentration of the radiolabeled conjugate to all wells.

  • Incubate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or 37°C).

  • Wash the cells with cold binding buffer to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the unlabeled conjugate concentration to determine the IC₅₀ value.

Procedure for Internalization Assay:

  • Seed cells as described above.

  • Add the radiolabeled conjugate to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • At each time point, wash the cells with cold binding buffer.

  • To determine the surface-bound fraction, incubate the cells with acid wash buffer to strip the surface-bound radioligand. Collect this fraction.

  • Lyse the remaining cells to determine the internalized fraction.

  • Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

Protocol 3: In Vivo Biodistribution Studies in Tumor-Bearing Mice

This protocol describes the procedure for evaluating the in vivo distribution, tumor uptake, and clearance of the radiolabeled NODAGA-conjugate in a preclinical tumor model.

Biodistribution_Workflow cluster_0 Animal Model Preparation cluster_1 Radiotracer Administration and Imaging cluster_2 Ex Vivo Analysis Tumor_Inoculation 1. Inoculate mice with tumor cells to establish xenografts Tracer_Injection 2. Inject radiolabeled NODAGA-conjugate intravenously Tumor_Inoculation->Tracer_Injection PET_CT_Scan 3. (Optional) Perform longitudinal PET/CT scans at various time points Tracer_Injection->PET_CT_Scan Euthanasia 4. Euthanize mice at pre-determined time points Tracer_Injection->Euthanasia Organ_Harvest 5. Harvest and weigh tumor and major organs Euthanasia->Organ_Harvest Gamma_Counting 6. Measure radioactivity in each tissue using a gamma counter Organ_Harvest->Gamma_Counting Data_Analysis 7. Calculate uptake as % Injected Dose per gram (%ID/g) Gamma_Counting->Data_Analysis

Fig. 3: Workflow for in vivo biodistribution studies.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografts)

  • Radiolabeled NODAGA-conjugate

  • Anesthetic

  • Syringes and needles

  • Dissection tools

  • Gamma counter

  • Analytical balance

Procedure:

  • Once the tumors reach a suitable size, randomly divide the mice into groups for different time points.

  • Administer a known amount of the radiolabeled NODAGA-conjugate to each mouse, typically via tail vein injection.

  • (Optional) For a more detailed pharmacokinetic analysis, dynamic or static PET/CT imaging can be performed at various time points post-injection.[11][13]

  • At pre-determined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice.

  • Collect blood samples and then dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample and in the injected dose standards using a gamma counter.

  • Calculate the uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

NODAGA chelators have proven to be a cornerstone in the advancement of theranostic radiopharmaceuticals. Their favorable labeling characteristics and in vivo performance have facilitated the development of numerous promising theranostic pairs for a variety of cancer targets. The standardized protocols provided herein offer a robust framework for researchers and drug developers to design, synthesize, and evaluate novel NODAGA-based theranostic agents, ultimately paving the way for more effective and personalized cancer treatments.

References

Application Notes and Protocols for Lutetium-177 Labeling of NODAGA-Functionalized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) is a rapidly advancing field in oncology, offering a precision approach to cancer treatment.[1][2] This modality utilizes molecules, such as peptides, that specifically target receptors overexpressed on cancer cells to deliver cytotoxic radiation.[3][4] Lutetium-177 (¹⁷⁷Lu) has emerged as a preferred therapeutic radionuclide due to its favorable decay characteristics, including a 6.65-day half-life and the emission of both therapeutic β⁻ particles and imageable γ-photons.[1][5] The β⁻ particles have a mean tissue penetration of 670 µm, making them ideal for treating small tumors and micrometastases.[1]

The stable attachment of ¹⁷⁷Lu to a targeting peptide is crucial for the success of TRT. This is achieved through the use of a bifunctional chelating agent (BFCA), which is covalently linked to the peptide.[1] NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) is a versatile chelator that can be functionalized to peptides and forms stable complexes with various radiometals, including ¹⁷⁷Lu.[6] This document provides detailed application notes and protocols for the ¹⁷⁷Lu labeling of NODAGA-functionalized peptides.

Principle of Lutetium-177 Labeling and Targeted Radionuclide Therapy

The fundamental principle involves the formation of a stable complex between the trivalent lutetium cation (Lu³⁺) and the NODAGA chelator conjugated to a targeting peptide. This radiolabeled peptide is then administered to the patient, where it circulates in the bloodstream and binds to specific receptors on the surface of tumor cells. Following receptor-mediated internalization, the emitted β⁻ particles from ¹⁷⁷Lu induce DNA damage and subsequent cell death in the targeted cancer cells. The co-emitted γ-photons allow for non-invasive imaging (SPECT) to monitor the biodistribution of the radiopharmaceutical and perform dosimetry.[4]

Experimental Protocols

Materials and Reagents
  • NODAGA-functionalized peptide

  • ¹⁷⁷LuCl₃ solution in 0.04 M HCl (no-carrier-added)

  • Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 4.5)

  • Gentisic acid (40 mg/mL in water)

  • Sterile, pyrogen-free water for injection

  • 0.2 µm syringe filter

  • Reaction vial (e.g., v-vial)

  • Heating block or water bath

  • Dose calibrator

  • Radio-HPLC system with a radioactivity detector

  • Instant thin-layer chromatography (ITLC) system

Lutetium-177 Labeling Protocol

This protocol is a general guideline and may require optimization for specific NODAGA-peptide conjugates.

  • Preparation of the Reaction Mixture:

    • In a sterile reaction vial, add approximately 50 µg of the NODAGA-functionalized peptide (e.g., from a 1 mg/mL stock solution in water/acetonitrile).

    • Add ~200 µL of 0.5 M ammonium acetate buffer (pH 4.5).

    • Add 40 µL of gentisic acid solution as a radioprotectant to prevent radiolysis.[7]

    • Carefully add the desired amount of [¹⁷⁷Lu]LuCl₃ solution (e.g., 74–148 MBq) to the reaction vial.[7] Ensure the final pH of the reaction mixture is approximately 4.5.[7][8]

  • Incubation:

    • Securely cap the reaction vial.

    • Heat the reaction mixture at 90-95°C for 15-30 minutes.[7][9] The optimal temperature and time may vary depending on the specific peptide.

  • Cooling and Filtration:

    • After incubation, allow the reaction vial to cool to room temperature.

    • Filter the final product through a 0.2 µm syringe filter to ensure sterility.[7]

Quality Control Procedures

Radiochemical Purity (RCP) Determination by Radio-HPLC:

  • System: A reverse-phase HPLC system equipped with a C18 column and a radioactivity detector is recommended.

  • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA) is commonly used.

  • Procedure: Inject a small aliquot of the final product into the HPLC system. The retention time of the ¹⁷⁷Lu-NODAGA-peptide complex will be different from that of free ¹⁷⁷Lu.

  • Acceptance Criteria: Radiochemical purity should typically be ≥95%.[10]

Radiochemical Purity Determination by ITLC:

  • Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.

  • Mobile Phase: 0.1 M sodium citrate, pH 5.5.

  • Procedure: Spot a small amount of the reaction mixture onto the ITLC strip. Allow the mobile phase to ascend.

  • Analysis: The labeled peptide will remain at the origin (Rf = 0.1-0.2), while free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1.0).[11]

  • Acceptance Criteria: Radiochemical purity should typically be ≥95%.

Stability Studies:

  • In Vitro Stability: The stability of the radiolabeled peptide should be assessed in human serum at 37°C for several days to simulate in vivo conditions.[12] Aliquots are taken at various time points and analyzed by radio-HPLC or radio-ITLC to determine the percentage of intact radiolabeled peptide. Greater than 90% stability after 5 hours is desirable.[7]

  • Formulation Stability: The stability of the final product in its formulation buffer should also be evaluated over time. Studies have shown high stability for up to 72 hours under refrigeration.[11]

Data Presentation

The following tables summarize key quantitative data from literature for ¹⁷⁷Lu-labeled peptides, which can serve as a benchmark for NODAGA-functionalized counterparts.

Table 1: Lutetium-177 Labeling Efficiency and Stability

Peptide ConjugateChelatorLabeling Efficiency (%)Stability in Human SerumReference
DOTA-AngIIDOTA≥90%>90% after 5 hours[7]
DOTA-[Pro¹,Tyr⁴]-bombesinDOTA>99% (with 20 µg peptide)>98% after 7 days[12]
PSMA-ALB-56DOTA>97%>97% over 48 hours[9]

Table 2: Optimized Radiolabeling Conditions for DOTA-Peptides with ¹⁷⁷Lu

ParameterOptimal ConditionReference
pH4.0 - 4.5[8][13]
Temperature80 - 100°C[13]
Incubation Time15 - 30 minutes[9][13]
AntioxidantGentisic acid, L-methionine[7][9]

Visualizations

experimental_workflow Experimental Workflow for ¹⁷⁷Lu-NODAGA-Peptide Labeling cluster_prep Preparation cluster_reaction Reaction cluster_qc Quality Control cluster_final Final Product peptide NODAGA-Peptide mixing Combine Reagents in Vial peptide->mixing lu177 ¹⁷⁷LuCl₃ lu177->mixing buffer Acetate Buffer (pH 4.5) buffer->mixing antioxidant Gentisic Acid antioxidant->mixing heating Heat at 90-95°C for 15-30 min mixing->heating cooling Cool to Room Temperature heating->cooling filtration Sterile Filtration (0.2 µm) cooling->filtration final_product ¹⁷⁷Lu-NODAGA-Peptide filtration->final_product hplc Radio-HPLC Analysis itlc Radio-ITLC Analysis stability Stability Studies final_product->hplc final_product->itlc final_product->stability

Caption: Workflow for ¹⁷⁷Lu labeling of NODAGA-peptides.

signaling_pathway Mechanism of Action of ¹⁷⁷Lu-NODAGA-Peptide cluster_extracellular Extracellular Space cluster_cell Tumor Cell radioligand ¹⁷⁷Lu-NODAGA-Peptide receptor Target Receptor radioligand->receptor Binding internalization Receptor-Mediated Internalization receptor->internalization lysosome Lysosome internalization->lysosome Trafficking dna_damage DNA Damage lysosome->dna_damage ¹⁷⁷Lu β⁻ Emission cell_death Cell Death (Apoptosis) dna_damage->cell_death logical_relationship Key Relationships in Radiopharmaceutical Development cluster_components Components cluster_properties Desired Properties cluster_outcomes Therapeutic Outcomes peptide Targeting Peptide high_affinity High Target Affinity peptide->high_affinity chelator NODAGA Chelator high_stability High In Vivo Stability chelator->high_stability radionuclide ¹⁷⁷Lu therapeutic_efficacy Therapeutic Efficacy radionuclide->therapeutic_efficacy high_tumor_uptake High Tumor Uptake high_affinity->high_tumor_uptake low_off_target Low Off-Target Toxicity high_stability->low_off_target favorable_pk Favorable Pharmacokinetics favorable_pk->high_tumor_uptake favorable_pk->low_off_target high_tumor_uptake->therapeutic_efficacy low_off_target->therapeutic_efficacy

References

Application Notes and Protocols for p-NCS-Bz-NODA-GA in Peptide Receptor Radionuclide Therapy (PRRT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the bifunctional chelator, p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (p-NCS-Bz-NODA-GA), in the development of targeted radiopharmaceuticals for Peptide Receptor Radionuclide Therapy (PRRT).

Introduction

Peptide Receptor Radionuclide Therapy (PRRT) is a targeted cancer therapy that utilizes radiolabeled peptides to deliver cytotoxic radiation to tumors overexpressing specific receptors. The choice of the bifunctional chelator, which links the radionuclide to the peptide, is critical for the stability and pharmacokinetic properties of the resulting radiopharmaceutical. This compound is a versatile chelator that can be conjugated to peptides and efficiently complexes with various diagnostic and therapeutic radionuclides. Its isothiocyanate (-NCS) group readily reacts with primary amines on peptides to form a stable thiourea (B124793) bond. The NODA-GA backbone forms highly stable complexes with radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and potentially therapeutic radionuclides.

Experimental Protocols

Conjugation of this compound to Peptides

This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

  • Peptide with a free primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5-9.0) or another suitable non-amine-containing buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the peptide in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a co-solvent like DMF or DMSO can be added.

  • Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 2-5 molar excess of the this compound solution to the peptide solution. The reaction mixture should be gently vortexed and incubated at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time and molar ratio may need to be determined empirically for each specific peptide.

  • Reaction Quenching (Optional): To quench any unreacted isothiocyanate groups, a small amount of an amine-containing buffer (e.g., Tris buffer) can be added.

  • Purification: The resulting peptide-chelator conjugate can be purified from excess unreacted chelator and other impurities using SPE or preparative HPLC.

    • SPE Purification: Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the reaction mixture onto the cartridge. Wash the cartridge with water to remove unreacted chelator. Elute the conjugate with an increasing concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water.

    • HPLC Purification: Purify the conjugate using a reversed-phase HPLC column with a suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Analysis and Characterization: The purity of the conjugate should be assessed by analytical HPLC. The identity of the product can be confirmed by mass spectrometry.

  • Lyophilization: The purified conjugate solution is lyophilized to obtain a solid powder, which can be stored at -20°C or -80°C.

Radiolabeling of NODA-GA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines the radiolabeling of a NODA-GA-conjugated peptide with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • NODA-GA-peptide conjugate

  • ⁶⁸Ge/⁶⁶Ga generator

  • 0.05 M HCl for generator elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.0-4.5)

  • Sterile water for injection

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

  • SPE cartridges (e.g., C18) for purification (if necessary)

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Reaction Mixture Preparation: In a sterile reaction vial, dissolve 10-50 µg of the NODA-GA-peptide conjugate in a suitable volume of sterile water. Add sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide conjugate. The final reaction volume is typically between 0.5 and 1 mL. Gently vortex the mixture.

  • Incubation: Incubate the reaction mixture at 95°C for 5-10 minutes. For some peptides, labeling may be efficient at room temperature.

  • Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-NODA-GA-peptide by radio-TLC or radio-HPLC. The RCP should typically be >95%.

  • Purification (if necessary): If the RCP is below the desired threshold, the product can be purified using a C18 SPE cartridge. The cartridge is pre-conditioned with ethanol (B145695) and water. The reaction mixture is loaded, and after washing with water, the purified radiolabeled peptide is eluted with a small volume of 50-95% ethanol. The ethanol is then typically evaporated, and the product is reformulated in a physiologically compatible solution.

  • Final Formulation: The final product is formulated in a sterile, pyrogen-free solution (e.g., saline or PBS) for in vitro or in vivo use.

In Vitro Cell Binding and Internalization Assay

This protocol is for evaluating the binding affinity and internalization of the radiolabeled peptide in cancer cells overexpressing the target receptor.

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., PC-3 cells for GRPR)

  • Control cell line with low or no receptor expression

  • Cell culture medium and supplements

  • [⁶⁸Ga]Ga-NODA-GA-peptide

  • Unlabeled ("cold") peptide for competition

  • Binding buffer (e.g., serum-free medium with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine (B1666218) in saline, pH 2.5)

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the cells in 12- or 24-well plates and allow them to adhere and grow to a suitable confluency (typically 80-90%).

  • Binding Assay:

    • Wash the cells with cold binding buffer.

    • Add the radiolabeled peptide at various concentrations (for saturation binding) or a fixed concentration (for competitive binding) to the wells.

    • For competitive binding, add increasing concentrations of the unlabeled peptide. For non-specific binding, add a large excess of the unlabeled peptide.

    • Incubate the plates at 4°C for 1-2 hours to determine total binding.

    • Wash the cells three times with cold binding buffer to remove unbound radioactivity.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Measure the radioactivity in the lysate using a gamma counter.

  • Internalization Assay:

    • Follow the same initial steps as the binding assay, but incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

    • After incubation, wash the cells with cold binding buffer.

    • To separate the membrane-bound from the internalized radioactivity, incubate the cells with the acid wash buffer for 5-10 minutes on ice to strip the surface-bound radioligand. Collect this fraction (membrane-bound).

    • Wash the cells again with cold binding buffer.

    • Lyse the cells with lysis buffer to release the internalized radioactivity. Collect this fraction (internalized).

    • Measure the radioactivity in both the membrane-bound and internalized fractions using a gamma counter.

  • Data Analysis:

    • For saturation binding, calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competitive binding, calculate the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled peptide.

    • For internalization, express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol describes the evaluation of the in vivo biodistribution of the radiolabeled peptide in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous tumors from the target-expressing cell line)

  • [⁶⁸Ga]Ga-NODA-GA-peptide

  • Anesthesia for animals

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Injection: Inject a known amount of the radiolabeled peptide (typically 1-5 MBq in 100-200 µL) into the tail vein of each mouse.

  • Biodistribution Time Points: At predetermined time points post-injection (e.g., 1, 2, and 4 hours), euthanize a group of mice (typically n=3-5 per group).

  • Organ and Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, muscle, heart, lungs, liver, spleen, kidneys, stomach, intestines, bone).

  • Radioactivity Measurement: Weigh each organ/tissue sample and measure the radioactivity using a gamma counter. Also, measure the radioactivity of a standard of the injected dose.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tissue. This is calculated as: (%ID/g) = (Radioactivity in organ / Weight of organ) / (Total injected radioactivity) x 100

  • Tumor-to-Organ Ratios: Calculate the tumor-to-organ ratios by dividing the %ID/g in the tumor by the %ID/g in other organs (e.g., tumor-to-muscle, tumor-to-blood).

Data Presentation

The following tables summarize representative quantitative data for ⁶⁸Ga-labeled NODA-GA conjugated peptides targeting the Gastrin-Releasing Peptide Receptor (GRPR).

Table 1: In Vitro Receptor Binding Affinity

Peptide ConjugateCell LineIC50 (nM)Reference
[⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26PC-33.1[1]
[⁶⁸Ga]Ga-NOTA-PEG₂-[Sar¹¹]RM26PC-33.9[1]

Table 2: In Vitro Cellular Uptake

Peptide ConjugateCell LineIncubation Time (min)Cellular Uptake (% added activity)Reference
[⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26PC-36022.9 ± 0.1[1]
[⁶⁸Ga]Ga-NOTA-PEG₂-[Sar¹¹]RM26PC-36018.0 ± 1.0[1]

Table 3: In Vivo Biodistribution of [⁶⁸Ga]Ga-NODAGA-PEG₂-[Sar¹¹]RM26 in PC-3 Tumor-Bearing Mice (%ID/g)

Organ/Tissue1 hour post-injection3 hours post-injectionReference
Blood0.8 ± 0.10.2 ± 0.0[1]
Tumor15.2 ± 1.513.5 ± 1.2[1]
Muscle0.3 ± 0.00.1 ± 0.0[1]
Heart0.4 ± 0.10.2 ± 0.0[1]
Lungs0.5 ± 0.10.2 ± 0.0[1]
Liver0.6 ± 0.10.4 ± 0.1[1]
Spleen0.3 ± 0.00.2 ± 0.0[1]
Kidneys4.8 ± 0.52.5 ± 0.3[1]

Visualizations

The following diagrams illustrate key concepts in the development of this compound based radiopharmaceuticals.

GRPR_Signaling_Pathway GRPR_agonist GRPR Agonist (e.g., Bombesin-like peptide) GRPR GRPR GRPR_agonist->GRPR Binds to G_protein Gq/11 GRPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release downstream Downstream Signaling (e.g., MAPK pathway) Ca_release->downstream PKC->downstream cellular_response Cellular Responses (Proliferation, Survival) downstream->cellular_response

Caption: GRPR Signaling Pathway.

Experimental_Workflow peptide_synthesis Peptide Synthesis conjugation Conjugation with This compound peptide_synthesis->conjugation purification_conjugate Purification and Characterization conjugation->purification_conjugate radiolabeling Radiolabeling with ⁶⁸Ga purification_conjugate->radiolabeling quality_control Quality Control (RCP) radiolabeling->quality_control in_vitro In Vitro Evaluation quality_control->in_vitro in_vivo In Vivo Evaluation quality_control->in_vivo binding_assay Binding Assay (IC50) in_vitro->binding_assay internalization_assay Internalization Assay in_vitro->internalization_assay biodistribution Biodistribution Studies in_vivo->biodistribution pet_imaging PET Imaging in_vivo->pet_imaging

Caption: PRRT Agent Development Workflow.

Logical_Relationship high_affinity High Receptor Affinity (Low IC50) high_uptake High Tumor Cell Uptake high_affinity->high_uptake high_tumor_retention High Tumor Retention high_uptake->high_tumor_retention high_contrast High Tumor-to-Background Ratio high_tumor_retention->high_contrast effective_therapy Effective Radionuclide Therapy high_tumor_retention->effective_therapy fast_clearance Fast Non-Target Clearance fast_clearance->high_contrast high_contrast->effective_therapy

Caption: Key Properties for Effective PRRT.

References

Application Notes and Protocols for Preclinical Evaluation of 225Ac-NODAGA-Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Actinium-225 (²²⁵Ac) labeled antibodies using the chelator NODAGA. The information is intended to guide researchers in the development of novel alpha-particle radioimmunotherapy agents.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from preclinical studies of ²²⁵Ac-antibody conjugates. These values can serve as a benchmark for researchers developing their own conjugates.

Table 1: Radiolabeling and In Vitro Characterization

ParameterAntibody/TargetChelatorRadiolabeling Yield (%)Radiochemical Purity (%)Specific Activity (kBq/nmol)Cell LineIn Vitro EC₅₀ (kBq/mL)Reference
RadiolabelingAnti-HER2 sdAbDOTA>90>98105-678SKOV-3 (HER2+)3.9 ± 1.1[1]
Radiolabelingch806 (anti-EGFRvIII)macropaQuantitative>99~250 (37 MBq/mg)U87MG.de2-7Not Reported[2]
StabilityPKU525 (anti-FAP)DOTANot Reported>90 after 7 days in serumNot Reported--[3]
CytotoxicityAnti-CD33DOTANot ReportedNot ReportedNot ReportedTHP1, U937Not Reported[4]

Note: Data for DOTA and macropa chelators are included as representative examples due to the limited availability of comprehensive NODAGA-specific datasets in the initial search. The principles and methods are broadly applicable.

Table 2: In Vivo Biodistribution and Efficacy

Antibody/TargetAnimal ModelTumor Uptake (%ID/g)Time Point (post-injection)Key Organ Uptake (%ID/g) (Time)Therapeutic Efficacy (Median Survival)Reference
Anti-HER2 sdAbHER2+ Tumor Mice9.64 ± 1.693 hKidneys: 11.69 ± 1.10 (3 h)143 days vs. 56-61 days (control)[1][5]
PKU525 (anti-FAP)4T1-hFAP Tumor Mice20.90 ± 8.74 (DAR 3.87)96 hLiver: Low (data not specified)Significant tumor growth inhibition[3]
ch806 (anti-EGFRvIII)U87MG.de2-7 Xenograft>80Not SpecifiedGeneral Organs: <10Prolonged survival vs. controls[2]
Pertuzumab (anti-HER2)HER2+ Xenograft50 ± 14Not SpecifiedSpleen: HighNot Reported[6]

Experimental Protocols

Herein are detailed methodologies for the key experiments involved in the preclinical evaluation of ²²⁵Ac-NODAGA-antibody conjugates.

Protocol 1: Antibody Conjugation with NODAGA-NHS Ester

This protocol outlines the conjugation of a bifunctional chelator, such as NODAGA-NHS, to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)

  • NODAGA-NHS ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer (pH 8.0-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) columns (e.g., PD-10)

  • 0.15 M Ammonium Acetate Buffer (pH 6.5)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Chelator Preparation: Dissolve NODAGA-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the NODAGA-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle mixing.[7]

  • Purification:

    • Purify the NODAGA-antibody conjugate from the excess unconjugated chelator using an SEC column pre-equilibrated with 0.15 M Ammonium Acetate Buffer.

    • Collect the fractions containing the antibody conjugate.

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry.

Protocol 2: Radiolabeling of NODAGA-Antibody Conjugate with ²²⁵Ac

This protocol describes the radiolabeling of the prepared conjugate with Actinium-225.

Materials:

  • ²²⁵Ac-nitrate solution

  • NODAGA-antibody conjugate

  • Labeling Buffer: 0.2 M Tetramethylammonium Acetate (TMAA) or 0.15 M Ammonium Acetate Buffer (pH 5.5-6.0)[8]

  • L-ascorbic acid (150 g/L) to prevent radiolysis[8]

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile Phase: 0.05 M DTPA solution

  • Gamma counter or radio-TLC scanner

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the ²²⁵Ac-nitrate solution.

    • Add the Labeling Buffer, L-ascorbic acid, and the NODAGA-antibody conjugate.[8]

    • Ensure the final pH of the reaction mixture is between 5.5 and 6.0.[8]

  • Incubation: Incubate the reaction mixture at 37°C or 55°C for 60-90 minutes.[1][8]

  • Quality Control - Radiochemical Purity (RCP):

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the strip using the mobile phase.

    • Analyze the strip using a radio-TLC scanner to determine the percentage of ²²⁵Ac incorporated into the antibody conjugate.

    • For accurate RCP determination, allow for at least a 2-hour decay period after running the TLC to allow for equilibration of ²²⁵Ac daughters.[9]

  • Purification (if necessary): If the RCP is below 95%, purify the radiolabeled conjugate using SEC.

Protocol 3: In Vitro Cell Binding and Cytotoxicity Assays

These assays evaluate the binding specificity and cell-killing ability of the ²²⁵Ac-NODAGA-antibody conjugate.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • ²²⁵Ac-NODAGA-antibody conjugate

  • Unlabeled antibody (for blocking)

  • Gamma counter

  • Cell viability assay kit (e.g., XTT, MTS)

Procedure for Binding Specificity:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Add increasing concentrations of the ²²⁵Ac-labeled antibody to the wells.

  • For blocking experiments, pre-incubate cells with a 100-fold molar excess of unlabeled antibody before adding the radiolabeled conjugate.

  • Incubate for 1-4 hours at 37°C.

  • Wash the cells to remove unbound radioactivity.

  • Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

Procedure for Cytotoxicity Assay:

  • Seed cells in multi-well plates.

  • Treat the cells with serial dilutions of the ²²⁵Ac-NODAGA-antibody conjugate.

  • Include control groups: untreated cells, cells treated with unlabeled antibody, and cells treated with a non-targeting ²²⁵Ac-labeled antibody.

  • Incubate for 72-96 hours.[4]

  • Assess cell viability using a standard proliferation assay.

  • Calculate the EC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Protocol 4: In Vivo Biodistribution and Therapy Studies

These studies assess the tumor-targeting capabilities and therapeutic efficacy in animal models.

Materials:

  • Tumor-bearing animal models (e.g., mice with xenografts)

  • ²²⁵Ac-NODAGA-antibody conjugate

  • Saline or other appropriate vehicle for injection

  • Gamma counter

  • Bioluminescence or caliper measurement tools for monitoring tumor growth

Procedure for Biodistribution Study:

  • Inject a known activity of the ²²⁵Ac-labeled antibody intravenously into tumor-bearing mice.

  • At various time points (e.g., 4, 24, 48, 72 hours), euthanize a cohort of animals.[10]

  • Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Procedure for Therapy Study:

  • Randomize tumor-bearing animals into treatment and control groups.

  • Administer the therapeutic dose(s) of the ²²⁵Ac-NODAGA-antibody conjugate.

  • Control groups may include vehicle control, unlabeled antibody, and non-targeting ²²⁵Ac-labeled antibody.

  • Monitor tumor growth over time using calipers or bioluminescence imaging.

  • Monitor animal weight and overall health as indicators of toxicity.

  • Record survival data and perform statistical analysis.

Mandatory Visualizations

The following diagrams illustrate key processes and concepts in the preclinical evaluation of ²²⁵Ac-NODAGA-antibody conjugates.

Antibody_Conjugation_Workflow Antibody Monoclonal Antibody (in Reaction Buffer) Reaction Conjugation Reaction (pH 8.0-8.5, RT or 37°C) Antibody->Reaction Chelator NODAGA-NHS Ester (dissolved in DMSO) Chelator->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification FinalProduct NODAGA-Antibody Conjugate Purification->FinalProduct

Caption: Workflow for NODAGA-NHS Antibody Conjugation.

Radiolabeling_Workflow Conjugate NODAGA-Antibody Conjugate Labeling Radiolabeling Reaction (pH 5.5-6.0, 37-55°C) Conjugate->Labeling Ac225 ²²⁵Ac-nitrate Ac225->Labeling QC Quality Control (ITLC for RCP) Labeling->QC Purification Purification (Optional) (SEC) QC->Purification if RCP < 95% FinalProduct ²²⁵Ac-NODAGA-Antibody Conjugate QC->FinalProduct if RCP ≥ 95% Purification->FinalProduct

Caption: Workflow for Radiolabeling with Actinium-225.

Mechanism_of_Action Radioimmunoconjugate ²²⁵Ac-NODAGA-Antibody Conjugate Binding Specific Binding to Antigen Radioimmunoconjugate->Binding TumorCell Tumor Cell (with target antigen) TumorCell->Binding Internalization Internalization Binding->Internalization AlphaEmission ²²⁵Ac Decay & Alpha Particle Emission Internalization->AlphaEmission DNA_Damage DNA Double-Strand Breaks AlphaEmission->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Simplified Mechanism of Action for ²²⁵Ac-Antibody Conjugates.

References

Application Notes and Protocols for Human Dosimetry of 68Ga-NODAGA-TATE Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of human dosimetry estimates for Gallium-68 (68Ga) labeled NODAGA-TATE analogues and related somatostatin (B550006) receptor (SSTR) targeting radiopharmaceuticals. This document includes tabulated dosimetry data for easy comparison, detailed experimental protocols derived from clinical studies, and visualizations of key processes to guide researchers in the field of nuclear medicine and radiopharmaceutical development.

Introduction

68Ga-labeled somatostatin analogues are crucial for the diagnosis and management of neuroendocrine tumors (NETs) through Positron Emission Tomography/Computed Tomography (PET/CT) imaging. The chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) has been investigated as an alternative to the more commonly used DOTA chelator, potentially offering different labeling characteristics and in vivo behavior. Accurate human dosimetry is paramount for the clinical translation of new radiopharmaceuticals, ensuring patient safety by quantifying the radiation absorbed dose to various organs. This document focuses on the dosimetry of 68Ga-NODAGA-TATE analogues and compares them with other clinically relevant 68Ga-labeled SSTR agents.

Quantitative Dosimetry Data

The following tables summarize the human dosimetry estimates for various 68Ga-labeled somatostatin analogues. The data is presented in terms of mean absorbed dose to key organs (mGy/MBq) and the total effective dose (mSv/MBq).

Table 1: Absorbed Organ Doses for 68Ga-labeled Somatostatin Receptor Agonists

Organ68Ga-DOTATATE (mGy/MBq)68Ga-DOTATOC (mGy/MBq)
Spleen0.126 ± 0.0450.106 ± 0.038
Kidneys0.041 ± 0.0120.039 ± 0.011
Liver0.027 ± 0.0100.020 ± 0.007
Urinary Bladder Wall0.049 ± 0.0150.049 ± 0.015
Adrenals0.031 ± 0.0080.029 ± 0.007
Effective Dose (mSv/MBq) 0.021 ± 0.003 0.021 ± 0.003

Data compiled from studies on patients with neuroendocrine tumors. The spleen is consistently the organ with the highest absorbed dose for these agonists.[1][2][3][4][5][6]

Table 2: Absorbed Organ Doses for 68Ga-labeled Somatostatin Receptor Antagonists

Organ68Ga-DOTA-JR11 (mGy/MBq)68Ga-NODAGA-JR11 (68Ga-OPS202) (mGy/MBq)68Ga-NODAGA-LM3 (mGy/MBq)
Spleen0.018 ± 0.0020.029 ± 0.0070.028 ± 0.008
Kidneys0.050 ± 0.0130.040 ± 0.0090.043 ± 0.007
Liver0.023 ± 0.0140.023 ± 0.0030.025 ± 0.006
Urinary Bladder Wall0.30 ± 0.060.190 ± 0.0300.187 ± 0.025
Lungs0.021 ± 0.050.021 ± 0.007Not Reported
Effective Dose (mSv/MBq) 0.022 ± 0.003 0.024 ± 0.002 0.026 ± 0.003

Data compiled from studies on patients with neuroendocrine tumors. For antagonists, the urinary bladder wall receives the highest absorbed dose due to renal clearance.[1][2][3][4][7]

Experimental Protocols

This section details a generalized protocol for a human dosimetry study of a novel 68Ga-NODAGA-TATE analogue, based on methodologies reported in the literature.[1][2][3][4][8][9]

Patient Selection and Preparation
  • Inclusion Criteria: Patients with a confirmed diagnosis of well-differentiated neuroendocrine tumors are typically recruited. All participants must provide written informed consent.

  • Exclusion Criteria: Common exclusion criteria include pregnancy, breastfeeding, severe renal impairment, and known hypersensitivity to the components of the radiopharmaceutical.

  • Patient Preparation: No specific preparation such as fasting is generally required. Patients are encouraged to be well-hydrated.

Radiopharmaceutical Synthesis and Quality Control
  • Radiolabeling: The NODAGA-TATE analogue is radiolabeled with 68Ga eluted from a 68Ge/68Ga generator. The labeling is typically performed using an automated synthesis module.

  • Quality Control:

    • Radiochemical Purity (RCP): RCP is determined using radio-HPLC and/or radio-TLC to ensure it is typically >95%.

    • pH: The final product should have a pH suitable for intravenous injection (typically between 4.5 and 7.5).

    • Sterility and Endotoxins: The final product must be sterile and pass bacterial endotoxin (B1171834) testing before administration.

Radiopharmaceutical Administration
  • Dosage: A typical administered activity for 68Ga-labeled somatostatin analogues ranges from 150 to 200 MBq.[8] The peptide mass administered should also be recorded.

  • Administration Route: The radiopharmaceutical is administered intravenously as a bolus injection, followed by a saline flush.

PET/CT Imaging Protocol
  • Imaging Schedule: To calculate dosimetry, whole-body PET/CT scans are acquired at multiple time points post-injection. A common schedule includes scans at approximately 30 minutes, 1 hour, 2 hours, and 4 hours post-injection.[3][4][8]

  • Dynamic Imaging: A dynamic PET scan over a specific region, such as the upper abdomen, may be performed for the first 30 minutes post-injection to provide more detailed kinetic data for key organs like the kidneys, liver, and spleen.[9]

  • PET Acquisition:

    • Scans are typically acquired in 3D mode.

    • Acquisition time per bed position is usually 2-3 minutes.

  • CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.

Image Analysis and Dosimetry Calculation
  • Image Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., OSEM).

  • Volume of Interest (VOI) Definition: VOIs are drawn on the PET/CT images for all major source organs (e.g., brain, heart, kidneys, liver, lungs, spleen, pancreas, and urinary bladder contents) at each time point.

  • Time-Activity Curve Generation: The total activity in each source organ is determined from the VOIs at each time point and plotted to generate time-activity curves.

  • Residence Time Calculation: The time-integrated activity (residence time) for each organ is calculated by fitting and integrating the time-activity curves.

  • Dosimetry Software: The calculated residence times are entered into a dosimetry software program, such as OLINDA/EXM, which uses standard human models to calculate the absorbed doses to target organs and the total effective dose.

Visualizations

Somatostatin Receptor Binding

G Simplified SSTR2 Agonist vs. Antagonist Interaction cluster_0 Tumor Cell Membrane SSTR2 Somatostatin Receptor 2 (SSTR2) Internalization Receptor Internalization & Signal Transduction SSTR2->Internalization Leads to Binding Surface Binding SSTR2->Binding Remains on Surface Ga68_Agonist 68Ga-DOTATATE (Agonist) Ga68_Agonist->SSTR2 Binds & Activates Ga68_Antagonist 68Ga-NODAGA-JR11 (Antagonist) Ga68_Antagonist->SSTR2 Binds & Blocks G Workflow for a Human Dosimetry Study cluster_0 Pre-Imaging cluster_1 Imaging Day cluster_2 Data Analysis Patient_Consent Patient Selection & Informed Consent Radiosynthesis 68Ga-Radiopharmaceutical Synthesis & QC Patient_Consent->Radiosynthesis Administration IV Administration (150-200 MBq) Radiosynthesis->Administration Dynamic_Scan Dynamic PET/CT (0-30 min) Administration->Dynamic_Scan WB_Scan_1 Whole-Body PET/CT 1 (~30 min) Dynamic_Scan->WB_Scan_1 WB_Scan_2 Whole-Body PET/CT 2 (~1 hr) WB_Scan_1->WB_Scan_2 WB_Scan_3 Whole-Body PET/CT 3 (~2 hr) WB_Scan_2->WB_Scan_3 WB_Scan_4 Whole-Body PET/CT 4 (~4 hr) WB_Scan_3->WB_Scan_4 VOI_Analysis Image Reconstruction & VOI Definition WB_Scan_4->VOI_Analysis TAC_Generation Time-Activity Curve Generation VOI_Analysis->TAC_Generation Dosimetry_Calc Dosimetry Calculation (e.g., OLINDA/EXM) TAC_Generation->Dosimetry_Calc

References

Application of p-NCS-Bz-NODA-GA in Neuroendocrine Tumor Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that often overexpress somatostatin (B550006) receptors (SSTRs), particularly subtype 2 (SSTR2). This characteristic allows for targeted imaging using radiolabeled somatostatin analogues. Positron Emission Tomography (PET) imaging with Gallium-68 (⁶⁸Ga) labeled peptides has become the gold standard for the diagnosis, staging, and monitoring of NETs due to its high sensitivity and specificity.[1]

The choice of the bifunctional chelator, which links the radionuclide (⁶⁸Ga) to the targeting peptide (e.g., a somatostatin analogue like Tyr³-octreotate or TATE), is crucial for the in vivo stability and pharmacokinetic properties of the radiopharmaceutical. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator, NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and its derivatives have emerged as promising alternatives, offering rapid and efficient radiolabeling with ⁶⁸Ga under mild conditions.

This document provides detailed application notes and protocols for the use of a p-NCS-Bz-NODA-GA-conjugated somatostatin analogue, specifically ⁶⁸Ga-p-NCS-Bz-NODA-GA-TATE, in neuroendocrine tumor imaging. The p-NCS-Bz- (para-isothiocyanatobenzoyl) group allows for a stable covalent conjugation to the free amine group of a targeting peptide.

Disclaimer: Specific preclinical and clinical data for a radiotracer using the exact this compound chelator is not extensively available in published literature. The following data and protocols are based on studies of closely related ⁶⁸Ga-labeled NODA-GA and NOTA-conjugated somatostatin analogues, which are expected to have similar characteristics.

Principle of the Method

The application of ⁶⁸Ga-p-NCS-Bz-NODA-GA-TATE for neuroendocrine tumor imaging is based on the high affinity of the TATE moiety for SSTRs expressed on the surface of NET cells. Following intravenous administration, the radiotracer circulates in the bloodstream and accumulates at tumor sites through this specific receptor-ligand interaction. The emitted positrons from the decay of ⁶⁸Ga annihilate with surrounding electrons, producing two 511 keV gamma photons that are detected by a PET scanner. This allows for the three-dimensional visualization and quantification of the radiotracer distribution, thereby identifying the location and extent of neuroendocrine tumors.

Data Presentation

Table 1: Comparative Physicochemical and In Vitro Properties
Property⁶⁸Ga-NOTA-TATE⁶⁸Ga-DOTA-TATE
Optimal Labeling pH 3.5 - 4.04.0 - 4.5
Optimal Labeling Temperature Room Temperature to 95°C95°C
Radiochemical Purity ≥ 99.0%≥ 99.0%
Molar Activity (GBq/mg) 8.87.4
Log P (o/w) -1.76 ± 0.06-2.72 ± 0.16
Plasma Protein Binding 12.12%30.6%
In Vitro Stability (3h) ≥ 99%≥ 95%
(Data adapted from a comparative study of ⁶⁸Ga-NOTA-TATE and ⁶⁸Ga-DOTA-TATE.[2])
Table 2: Preclinical Biodistribution in AR42J Tumor-Bearing Mice (%ID/g at 1h post-injection)
Organ⁶⁸Ga-NOTA-TATE (%ID/g)⁶⁸Ga-DOTA-TATE (%ID/g)
Blood 0.58 ± 0.240.35 ± 0.20
Liver 0.49 ± 0.110.44 ± 0.23
Spleen 0.35 ± 0.191.01 ± 0.38
Kidneys 15.34 ± 5.6114.87 ± 4.52
Tumor 11.21 ± 3.4510.98 ± 2.97
(Data represents mean ± standard deviation.[2])
Table 3: Human Dosimetry Estimates
Organ⁶⁸Ga-NODAGA-JR11 (mGy/MBq)⁶⁸Ga-DOTA-TATE (mGy/MBq)
Kidneys 0.050 ± 0.0130.092 ± 0.028
Spleen 0.018 ± 0.0020.157 ± 0.071
Liver 0.023 ± 0.0140.063 ± 0.015
Urinary Bladder Wall 0.30 ± 0.060.110 ± 0.038
Effective Dose (mSv/MBq) 0.022 ± 0.0030.021 ± 0.003
(Data for ⁶⁸Ga-NODAGA-JR11 and ⁶⁸Ga-DOTA-TATE are presented for comparison.[3][4][5])
Table 4: Standardized Uptake Values (SUVmax) in Healthy Organs (Human)
Organ⁶⁸Ga-NOTA-TATE (SUVmax)⁶⁸Ga-DOTA-TATE (SUVmax)
Liver 4.210.1
Spleen 25.030.5
Kidneys 15.115.2
(Data from a comparative study.[2])

Experimental Protocols

Protocol 1: Conjugation of this compound to a Somatostatin Analogue (e.g., TATE)
  • Peptide Preparation: Dissolve the somatostatin analogue (e.g., H-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH with a free amine group on the Lys side chain) in a suitable buffer such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).

  • Chelator Preparation: Dissolve this compound in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction: Add the dissolved this compound to the peptide solution. A molar excess of the chelator (e.g., 5-10 fold) is typically used.

  • Incubation: Allow the reaction to proceed at room temperature for 4-12 hours or at 4°C overnight with gentle stirring.

  • Purification: Purify the resulting conjugate, this compound-TATE, using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

  • Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C.

Protocol 2: Radiolabeling of this compound-TATE with Gallium-68
  • ⁶⁸Ge/⁶⁸Ga Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • ⁶⁸Ga Purification and Concentration (Optional but Recommended): Use a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ from the eluate and then elute it with a small volume of a suitable solution (e.g., acetone/HCl or NaCl/HCl) to obtain a concentrated and purified ⁶⁸Ga solution.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, add 10-20 µg of the this compound-TATE precursor.

    • Add a suitable buffer, such as sodium acetate (B1210297) or HEPES, to maintain the pH between 3.5 and 4.5.

  • Radiolabeling Reaction:

    • Add the ⁶⁸Ga solution (typically 100-500 MBq) to the reaction vial containing the precursor and buffer.

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes. NODA-GA based chelators often allow for efficient labeling at room temperature.[2]

  • Purification of the Final Product: The high radiochemical yield often obviates the need for post-labeling purification. If necessary, a C18 Sep-Pak cartridge can be used to remove unreacted ⁶⁸Ga and hydrophilic impurities.

  • Final Formulation: Formulate the final product in a physiologically compatible solution (e.g., saline or PBS) and pass it through a 0.22 µm sterile filter into a sterile vial.

Protocol 3: Quality Control of ⁶⁸Ga-p-NCS-Bz-NODA-GA-TATE
  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

  • pH Measurement: The pH of the final product should be within the range of 4.5-7.5.

  • Radiochemical Purity (RCP):

    • Method: Use radio-thin-layer chromatography (radio-TLC) or radio-HPLC.

    • Radio-TLC System: For example, ITLC-SG strips with a mobile phase of 0.1 M sodium citrate (B86180) (pH 5.5). The labeled peptide remains at the origin (Rf=0), while free ⁶⁸Ga moves with the solvent front (Rf=1).

    • Acceptance Criterion: RCP should be >95%.

  • Sterility and Endotoxin (B1171834) Testing: Perform sterility and bacterial endotoxin tests according to pharmacopeial standards for products intended for human use.

Protocol 4: Preclinical PET Imaging in a Neuroendocrine Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenografts of a human NET cell line known to express SSTR2 (e.g., AR42J or H69).

  • Radiotracer Administration: Inject approximately 1-5 MBq of ⁶⁸Ga-p-NCS-Bz-NODA-GA-TATE intravenously via the tail vein.

  • PET/CT Imaging: Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, and 120 minutes). A CT scan should be performed for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs to determine the tracer uptake, which can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as Standardized Uptake Values (SUV).

  • Biodistribution Study (Ex Vivo):

    • At the end of the imaging session, euthanize the animals.

    • Dissect the tumor and major organs, weigh them, and measure the radioactivity in each sample using a gamma counter.

    • Calculate the %ID/g for each tissue.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 Internalization Internalization SSTR2->Internalization Receptor-mediated endocytosis Signal_Transduction Signal_Transduction SSTR2->Signal_Transduction Activation of phosphatases Ga68_NODA_GA_TATE ⁶⁸Ga-NODA-GA-TATE Ga68_NODA_GA_TATE->SSTR2 Binding Antiproliferative_Effects Inhibition of Cell Growth Induction of Apoptosis Signal_Transduction->Antiproliferative_Effects

Caption: Signaling pathway of ⁶⁸Ga-NODA-GA-TATE binding to SSTR2.

Experimental_Workflow cluster_synthesis Radiopharmaceutical Preparation cluster_imaging Imaging Protocol Generator ⁶⁸Ge/⁶⁸Ga Generator Labeling Radiolabeling Generator->Labeling Precursor This compound-TATE Precursor->Labeling QC Quality Control Labeling->QC Injection IV Injection QC->Injection PET_CT PET/CT Scan Injection->PET_CT Analysis Image Analysis PET_CT->Analysis

Caption: Workflow for ⁶⁸Ga-p-NCS-Bz-NODA-GA-TATE preparation and imaging.

Logical_Relationship Chelator This compound Radiopharmaceutical ⁶⁸Ga-p-NCS-Bz-NODA-GA-TATE Chelator->Radiopharmaceutical Bifunctional Linker Radionuclide Gallium-68 Radionuclide->Radiopharmaceutical Chelation Targeting_Vector Somatostatin Analogue (TATE) Targeting_Vector->Radiopharmaceutical Conjugation via NCS Application Neuroendocrine Tumor Imaging Radiopharmaceutical->Application Enables

Caption: Logical relationship of components for NET imaging.

References

Application Notes & Protocols: Imaging GRPR-Expressing Tumors with p-NCS-Bz-NODA-GA Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Gastrin-Releasing Peptide Receptor (GRPR) is a G protein-coupled receptor that is overexpressed in a wide range of human cancers, including prostate, breast, small cell lung, and gastrointestinal tumors.[1][2][3] This overexpression makes GRPR an attractive and specific target for molecular imaging and targeted radionuclide therapy. Bombesin (B8815690) (BBN) and its analogues are peptides that bind with high affinity to GRPR.[4][5]

For Positron Emission Tomography (PET) imaging, these bombesin analogues can be conjugated with a bifunctional chelator and radiolabeled with a positron-emitting radionuclide, such as Gallium-68 (B1239309) (⁶⁸Ga). The chelator p-NCS-Bz-NODA-GA is a derivative of NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) designed for this purpose. It features:

  • A NODA-GA core for the stable chelation of radiometals like ⁶⁸Ga.[6][7]

  • A p-isothiocyanatobenzyl (p-NCS-Bz) group, which serves as a linker to covalently attach the chelator to a primary amine on the targeting peptide (e.g., a bombesin analogue like RM2).[8][9]

This document provides detailed protocols for the conjugation of a GRPR-targeting peptide with this compound, subsequent radiolabeling with ⁶⁸Ga, and the in vitro and in vivo evaluation of the resulting PET imaging agent.

Data Presentation

The following tables summarize key quantitative data for GRPR-targeting radiopharmaceuticals based on bombesin analogues and NODA-GA chelation chemistry, evaluated in GRPR-expressing preclinical models (e.g., PC-3 human prostate cancer cells).

Table 1: In Vitro Binding Affinity of GRPR-Targeting Peptides

Compound/Peptide Chelator/Complex Target Cell Line Binding Affinity (IC₅₀ or Kᵢ, nM) Reference
Ser-Ser-RM2 Conjugate p-NCS-Bn-NODAGA PC-3 3.1 [8]
Re-Ser-Ser-RM2 Complex Re(CO)₃-Bn-NODAGA PC-3 3.9 [8]
Ga-ProBOMB1 ProBOMB1 PC-3 3.97 ± 0.76 (Kᵢ) [10]
Ga-TacsBOMB2 DOTA-based PC-3 7.08 ± 0.65 (Kᵢ) [11]
Ga-TacsBOMB5 DOTA-based PC-3 6.09 ± 0.95 (Kᵢ) [11]
[¹¹¹In]-NODAGATOC NODAGA AR4-2J 1.7 ± 0.2 (IC₅₀) [12]

| [⁶⁷Ga]-NODAGATOC | NODAGA | AR4-2J | 3.5 ± 1.6 (IC₅₀) |[12] |

Table 2: Radiochemical Labeling and In Vivo Tumor Uptake

Radiotracer Peptide Base Radiochemical Yield (Decay-Corrected) Tumor Model Tumor Uptake (%ID/g at 1h p.i.) Reference
[⁶⁸Ga]Ga-ProBOMB1 ProBOMB1 48.2 ± 10.9% PC-3 Xenograft 6.11 ± 1.25 [10]
[⁶⁸Ga]Ga-TacBOMB2 TacBOMB2 Not Specified PC-3 Xenograft 5.95 ± 0.50 [13]
[⁶⁸Ga]Ga-NODAGA-SCH1 SCH1 >98% PC-3 Xenograft 5.80 ± 0.42 (at 2h) [14]
[⁶⁴Cu]Cu-SarAr-SA-Aoc-BBN(7-14) BBN(7-14) >99% PC-3 Xenograft 13.0 [15]

| [⁶⁸Ga]Ga-AMBA | AMBA | Not Specified | PC-3 Xenograft | 6.69 ± 1.03 |[13] |

Experimental Protocols & Visualizations

Protocol 1: Conjugation of Peptide with this compound

This protocol describes the covalent attachment of the chelator to a GRPR-targeting peptide (e.g., a bombesin analogue with a free amine group, such as Ser-Ser-RM2).[8]

Materials:

  • GRPR-targeting peptide

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for product confirmation

Methodology:

  • Dissolve the GRPR-targeting peptide in anhydrous DMF.

  • Add DIPEA to the peptide solution to act as a non-nucleophilic base, adjusting the pH to approximately 8.5-9.0 to deprotonate the target amine group.

  • Add a 1.2-fold molar excess of this compound (also dissolved in DMF) to the peptide solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring, protected from light. The isothiocyanate group (-NCS) on the chelator will react with the primary amine on the peptide to form a stable thiourea (B124793) bond.

  • Monitor the reaction progress using analytical HPLC.

  • Once the reaction is complete, purify the resulting NODA-GA-peptide conjugate using preparative HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

G cluster_workflow Peptide Conjugation Workflow Peptide GRPR-Targeting Peptide (e.g., Bombesin Analogue) Reaction Reaction (Room Temp, 4-6h) Peptide->Reaction Chelator This compound Chelator->Reaction Solvent DMF + DIPEA (pH 8.5-9.0) Solvent->Reaction Purification HPLC Purification Reaction->Purification Confirmation Mass Spectrometry Confirmation Purification->Confirmation Final_Product Purified NODA-GA-Peptide Conjugate Confirmation->Final_Product

Peptide conjugation workflow.
Protocol 2: Radiolabeling with Gallium-68

This protocol outlines a typical procedure for labeling the NODA-GA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator. NODA-GA derivatives allow for rapid and efficient labeling at mild temperatures.[16][17][18]

Materials:

  • NODA-GA-peptide conjugate

  • ⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block or water bath

  • C18 Sep-Pak light cartridge for purification

  • Ethanol (B145695) and Saline for purification

  • Radio-HPLC or radio-TLC for quality control

Methodology:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution. Cationic purification/concentration methods can be employed here if necessary.[16][18]

  • pH Adjustment: In a sterile reaction vial, add 10-20 µg of the NODA-GA-peptide conjugate. Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-4.5.

  • Labeling Reaction: Add the buffered ⁶⁸Ga solution to the vial containing the peptide conjugate.

  • Incubation: Incubate the reaction mixture at 80-95°C for 5-10 minutes. (Note: Some NODA-GA conjugates can be labeled efficiently at room temperature, which should be optimized).[17]

  • Purification (Optional but Recommended):

    • Pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.

    • Wash the cartridge with sterile water to remove unreacted hydrophilic impurities.

    • Elute the final radiolabeled peptide with a small volume (0.2-0.5 mL) of 50% ethanol.

    • Dilute the final product with sterile saline for injection.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-HPLC or radio-TLC. RCP should be >95%.

G cluster_labeling ⁶⁸Ga Radiolabeling Workflow Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute with 0.1M HCl Generator->Elution Ga68 ⁶⁸GaCl₃ Solution Elution->Ga68 Reaction Incubate (80-95°C, 5-10 min) Ga68->Reaction Peptide NODA-GA-Peptide Peptide->Reaction Buffer Sodium Acetate (pH 4.0-4.5) Buffer->Reaction Purification C18 Sep-Pak Purification Reaction->Purification QC Quality Control (Radio-HPLC) Purification->QC Final [⁶⁸Ga]Ga-Peptide (RCP > 95%) QC->Final

Gallium-68 radiolabeling workflow.
Protocol 3: In Vitro Cell Binding Assay

This protocol determines the binding affinity (IC₅₀ or Kᵢ) of the non-radioactive Ga-NODA-GA-peptide conjugate against a known radioligand in GRPR-expressing cells.[10][11]

Materials:

  • GRPR-positive cells (e.g., PC-3) and GRPR-negative control cells

  • Cell culture medium and supplies

  • Competing radioligand (e.g., [¹²⁵I]-Tyr⁴-Bombesin)

  • Non-radioactive ("cold") Ga-NODA-GA-peptide conjugate at various concentrations

  • Binding buffer (e.g., Tris-HCl with BSA and MgCl₂)

  • Gamma counter

Methodology:

  • Cell Plating: Seed PC-3 cells in 24-well plates and grow to 80-90% confluency.

  • Assay Setup: Wash the cells with cold binding buffer.

  • Competition: Add a constant, low concentration of the radioligand (e.g., [¹²⁵I]-Tyr⁴-Bombesin) to each well.

  • Simultaneously, add increasing concentrations of the "cold" Ga-NODA-GA-peptide conjugate to the wells (e.g., from 10⁻¹² M to 10⁻⁶ M). Include wells for total binding (radioligand only) and non-specific binding (radioligand + large excess of unlabeled bombesin).

  • Incubation: Incubate the plates at 37°C for 1 hour.

  • Washing: Aspirate the medium and wash the cells three times with cold binding buffer to remove unbound radioactivity.

  • Cell Lysis & Counting: Lyse the cells with NaOH or another suitable lysis buffer. Collect the lysate and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the cold peptide. Fit the data using a nonlinear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 4: In Vivo PET Imaging and Biodistribution

This protocol describes the use of the [⁶⁸Ga]Ga-NODA-GA-peptide for PET imaging and ex vivo biodistribution studies in a tumor xenograft model.[10][13][14]

Materials:

  • Immunocompromised mice (e.g., athymic nude)

  • GRPR-positive tumor cells (e.g., PC-3)

  • [⁶⁸Ga]Ga-NODA-GA-peptide radiotracer

  • Anesthesia (e.g., isoflurane)

  • MicroPET/CT scanner

  • Gamma counter and analytical balance for biodistribution

Methodology:

  • Tumor Model: Subcutaneously implant PC-3 cells into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).

  • Radiotracer Injection: Anesthetize a tumor-bearing mouse and inject approximately 3.7-7.4 MBq (100-200 µCi) of the [⁶⁸Ga]Ga-NODA-GA-peptide via the tail vein.

  • PET/CT Imaging: At a designated time point (e.g., 1 hour post-injection), acquire whole-body PET/CT scans. The CT provides anatomical reference.

  • Blocking Study (Specificity): To confirm receptor-specific uptake, a separate cohort of mice can be co-injected with a large excess (e.g., 100-fold) of non-radioactive bombesin analogue to block the GRPR sites.

  • Ex Vivo Biodistribution:

    • Immediately after the final imaging session, euthanize the mice.

    • Dissect key organs and tissues (tumor, blood, muscle, pancreas, kidneys, liver, etc.).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

G cluster_pathway GRPR Signaling Pathway Overview ligand Bombesin Analogue (e.g., [⁶⁸Ga]Ga-Peptide) receptor GRPR (G Protein-Coupled Receptor) ligand->receptor gprotein Gαq/11 receptor->gprotein Activation plc Phospholipase C (PLC) gprotein->plc pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 Ca²⁺ Release er->ca2 ca2->pkc downstream Downstream Effects (Proliferation, etc.) pkc->downstream

GRPR signaling pathway overview.

References

Clinical Translation of NODAGA-Based Radiopharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NODAGA-Based Agents

The chelator 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has emerged as a versatile and highly effective platform for the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. Its ability to form stable complexes with a variety of radiometals, particularly under mild conditions, makes it an attractive alternative to more established chelators like DOTA. NODAGA's favorable properties, including rapid radiolabeling kinetics and excellent in vivo stability, are critical for the successful clinical translation of novel radiopharmaceutical agents.[1][2] This document provides detailed application notes and protocols to guide researchers and drug development professionals through the key considerations for advancing NODAGA-based agents from preclinical research to clinical application.

Key Advantages of NODAGA Chelators

NODAGA offers several advantages that are particularly relevant for clinical translation:

  • Rapid and Efficient Radiolabeling: NODAGA can be radiolabeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) at lower temperatures and more neutral pH conditions compared to DOTA.[2] This is especially beneficial for sensitive biomolecules that may be degraded by harsh labeling conditions.[3]

  • High In Vivo Stability: NODAGA complexes with various radiometals exhibit high kinetic inertness, minimizing the release of the radionuclide in vivo.[1][4] This leads to lower non-target tissue accumulation and improved imaging contrast.[1][5]

  • Versatility: NODAGA can stably chelate a range of theranostically relevant radiometals, enabling the development of matched pairs for imaging and therapy.[4][6] This includes trivalent metals like ⁶⁸Ga, ¹¹¹In, and ¹⁷⁷Lu, as well as divalent metals like ⁶⁴Cu.[1]

  • Favorable Pharmacokinetics: The hydrophilic nature of NODAGA can contribute to faster clearance from non-target tissues, enhancing the tumor-to-background ratio.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data for various NODAGA-based agents, providing a comparative overview of their performance characteristics.

Table 1: Radiolabeling Efficiency and Conditions

RadiopharmaceuticalRadionuclidePrecursor Amount (nmol)Temperature (°C)Time (min)pHRadiochemical Yield (%)Molar Activity (MBq/nmol)Citation(s)
[⁶⁸Ga]Ga-NODAGA-Exendin-4⁶⁸Ga5-109553.5-4.5>9540-80[8][9]
[⁶⁸Ga]Ga-NODAGA-Pamidronic Acid⁶⁸Ga~10>605-104.0-4.5>95Not Reported[10][11]
[⁶⁴Cu]Cu-NODAGA-JR11⁶⁴CuNot Reported9510Not Reported9940[1]
[⁶⁴Cu]Cu-NODAGA-mAb7⁶⁴CuNot Reported2560Not Reported59-72Not Reported[5]
[¹¹¹In]In-NODAGATOC¹¹¹InNot ReportedNot ReportedNot ReportedNot ReportedHighGood[12][13]
[⁶⁷Ga]Ga-NODAGATOC⁶⁷GaNot ReportedNot ReportedNot ReportedNot ReportedHighGood[12][13]

Table 2: In Vitro and In Vivo Performance

RadiopharmaceuticalTargetCell LineIC₅₀ (nM)Tumor Uptake (%ID/g)Time Point (h p.i.)Tumor-to-Muscle RatioCitation(s)
[⁶⁴Cu]Cu-NODAGA-JR11SSTR2HEK-2935.7 ± 0.95High24High[1]
[⁶⁴Cu]Cu-NODAGA-GRPR antagonistGRPRPC-3<34.07 ± 0.511Not Reported[6]
[⁹⁹ᵐTc]Tc-NODAGA-GRPR antagonistGRPRPC-32-38.3 ± 0.91High[7]
[¹¹¹In]In-NODAGATOCSSTR2AR4-2J1.7 ± 0.2HighNot ReportedFavorable[12][13]
[⁶⁷Ga]Ga-NODAGATOCSSTR2AR4-2J3.5 ± 1.6HighNot ReportedFavorable[12][13]
[⁶⁴Cu]Cu-NODAGA-mAb7EpCAMPC3-DsRedNot Reported13.24 ± 4.8624Comparable to DOTA[5]

Experimental Protocols

General Protocol for Manual Radiolabeling of a NODAGA-Peptide with ⁶⁸Ga

This protocol provides a general framework for the manual radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., GalliaPharm®, Eckert & Ziegler)

  • NODAGA-conjugated peptide

  • Sodium acetate (B1210297) buffer (0.25 M, pH 4.0-4.5)

  • Sterile, pyrogen-free water for injection

  • Sterile reaction vial (e.g., 10 mL glass vial)

  • Heating block

  • Dose calibrator

  • C18 Sep-Pak® cartridge

  • Ethanol (B145695) (absolute, for pharmaceutical use)

  • Sterile 0.9% sodium chloride for injection

  • Sterile filters (0.22 µm)

  • Quality control equipment (radio-TLC, radio-HPLC)

Procedure:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Measure the activity of the ⁶⁸GaCl₃ eluate in a dose calibrator.

  • Reaction Mixture Preparation: In a sterile reaction vial, add the desired amount of NODAGA-conjugated peptide (typically 10-50 µg). Add sodium acetate buffer to adjust the pH to 4.0-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer. Gently mix the solution.

  • Incubation: Place the reaction vial in a heating block preheated to 80-95°C for 5-10 minutes.

  • Purification (if necessary): After incubation, the reaction mixture can be purified using a C18 Sep-Pak® cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.

    • Pre-condition the C18 cartridge with ethanol (5 mL) followed by water for injection (10 mL).

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water for injection (10 mL) to remove unbound ⁶⁸Ga.

    • Elute the ⁶⁸Ga-NODAGA-peptide with a small volume of 50% ethanol (e.g., 0.5-1 mL).

  • Formulation: Dilute the purified product with sterile 0.9% sodium chloride for injection to the desired final volume and radioactive concentration.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: Perform the required quality control tests as detailed in the following section.

Quality Control Assays for Clinical Grade ⁶⁸Ga-NODAGA-Radiopharmaceuticals

For clinical translation, stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[13][14]

Table 3: Quality Control Specifications for a Clinical Grade ⁶⁸Ga-NODAGA-Peptide

ParameterMethodSpecificationCitation(s)
Appearance Visual InspectionClear, colorless solution, free of visible particles[12][15]
pH pH paper or meter4.0 - 8.0[13][15]
Radionuclidic Identity Gamma-ray spectrometryPrincipal gamma photon at 511 keV[13]
Radionuclidic Purity Gamma-ray spectrometry⁶⁸Ge breakthrough < 0.001%[13][15]
Radiochemical Purity (RCP) Radio-TLC / Radio-HPLC≥ 95%[13][15][16]
Unbound ⁶⁸Ga Radio-TLC / Radio-HPLC≤ 5%[13][16]
Colloidal ⁶⁸Ga Radio-TLC≤ 2%[13]
Chemical Purity HPLCPresence of precursor and other impurities within defined limits[13][15]
Residual Solvents (e.g., Ethanol) Gas Chromatography< 10% v/v[13]
Sterility Direct inoculation or membrane filtrationSterile[13][15]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 17.5 IU/mL or < 175 EU/V (V = max. recommended volume)[15]

Signaling Pathways and Workflows

Gastrin-Releasing Peptide Receptor (GRPR) Signaling

NODAGA-based agents targeting GRPR are under investigation for imaging prostate and breast cancer.[6][7] Upon binding of a GRPR agonist, the receptor activates G-proteins, leading to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which ultimately influence cell proliferation and survival.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GRPR GRPR G_protein Gαq/11 GRPR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates Proliferation Cell Proliferation & Survival PKC->Proliferation NODAGA_Ligand NODAGA-GRPR Ligand NODAGA_Ligand->GRPR Binds

GRPR Signaling Pathway
GMP Manufacturing Workflow for a ⁶⁸Ga-NODAGA-Peptide

The clinical translation of a NODAGA-based agent necessitates a robust and reproducible manufacturing process under Good Manufacturing Practice (GMP) guidelines.[17][18] Automated synthesis modules are commonly employed to ensure consistency and minimize radiation exposure to personnel.[1][4][7]

GMP_Workflow cluster_preparation Preparation cluster_synthesis Automated Synthesis cluster_qc Quality Control cluster_release Release & Administration Raw_Materials Raw Materials QC (Peptide, Buffers, etc.) Module_Setup Automated Module Setup & Sanitization Raw_Materials->Module_Setup Generator_QC ⁶⁸Ge/⁶⁸Ga Generator QC Elution ⁶⁸Ga Elution Generator_QC->Elution Module_Setup->Elution Labeling Radiolabeling Reaction Elution->Labeling Purification SPE Purification Labeling->Purification Formulation Final Formulation Purification->Formulation Sterilization Sterile Filtration Formulation->Sterilization Appearance_pH Appearance & pH Sterilization->Appearance_pH RCP Radiochemical Purity (radio-TLC/HPLC) Sterilization->RCP Radionuclidic_Purity Radionuclidic Purity Sterilization->Radionuclidic_Purity Sterility_Endotoxin Sterility & Endotoxin Testing Sterilization->Sterility_Endotoxin Batch_Release Batch Release by QP Appearance_pH->Batch_Release RCP->Batch_Release Radionuclidic_Purity->Batch_Release Sterility_Endotoxin->Batch_Release Dispensing Patient Dose Dispensing Batch_Release->Dispensing Administration Clinical Administration Dispensing->Administration

GMP Manufacturing Workflow

Regulatory Considerations for Clinical Translation

The transition of a novel NODAGA-based radiopharmaceutical from preclinical research to a first-in-human clinical trial requires navigating a complex regulatory landscape.[14][19] The primary goal is to ensure the safety and quality of the investigational medicinal product (IMP).

Investigational New Drug (IND) Application (U.S. FDA)

In the United States, an Investigational New Drug (IND) application must be submitted to the Food and Drug Administration (FDA) before initiating clinical trials.[20][21] The IND application is a comprehensive document that includes:

  • Animal Pharmacology and Toxicology Studies: Data from preclinical studies to assess the safety profile of the agent. This includes acute toxicity studies and biodistribution data to estimate radiation dosimetry.[20]

  • Manufacturing Information (Chemistry, Manufacturing, and Controls - CMC): Detailed information on the composition, manufacturing process, stability, and quality control of the radiopharmaceutical.[20] This section must demonstrate that the product can be consistently manufactured according to GMP standards.[18][22]

  • Clinical Protocols and Investigator Information: Detailed protocols for the proposed clinical studies and the qualifications of the investigators.[20]

Investigational Medicinal Product Dossier (IMPD) (European Union)

In the European Union, a Clinical Trial Application (CTA) is submitted to the national competent authorities, which includes an Investigational Medicinal Product Dossier (IMPD).[8][10][23] The IMPD is structured similarly to the CMC section of an IND and provides detailed information on the quality of the IMP. It is divided into sections covering:

  • Quality Data: Information on the drug substance (the NODAGA-peptide conjugate), the radionuclide, and the final radiolabeled drug product. This includes manufacturing processes, characterization, and control of all materials, stability data, and detailed specifications for release.[8][23]

  • Non-Clinical Data: A summary of the preclinical pharmacology, pharmacokinetics, toxicology, and dosimetry studies.

  • Clinical Data: A summary of any prior clinical experience with the product.

Logical Relationship for Regulatory Submission

Regulatory_Submission cluster_preclinical Preclinical Development cluster_cmc CMC Development cluster_regulatory Regulatory Submission cluster_clinical Clinical Trial In_Vitro In Vitro Studies (Affinity, Internalization) In_Vivo In Vivo Studies (Biodistribution, Efficacy) In_Vitro->In_Vivo Tox Toxicology & Dosimetry In_Vivo->Tox IND_IMPD IND (FDA) / IMPD (EMA) Compilation Tox->IND_IMPD Non-Clinical Data Synthesis Synthesis & Purification of NODAGA-Peptide Radiolabeling Radiolabeling Process Development Synthesis->Radiolabeling Analytics Analytical Method Validation Radiolabeling->Analytics Stability Stability Studies Radiolabeling->Stability GMP_Production GMP Production Process Validation Analytics->GMP_Production Stability->IND_IMPD GMP_Production->IND_IMPD CMC/Quality Data CTA_Approval Clinical Trial Application & Approval IND_IMPD->CTA_Approval Phase_1 Phase I Clinical Trial (Safety, Dosimetry, PK) CTA_Approval->Phase_1

Regulatory Submission Pathway

Conclusion

The clinical translation of NODAGA-based agents represents a promising avenue for advancing molecular imaging and targeted radionuclide therapy. The favorable chemical and biological properties of NODAGA, combined with well-defined manufacturing and quality control protocols, provide a solid foundation for successful clinical development. By adhering to GMP guidelines and carefully preparing comprehensive regulatory submissions, researchers and drug developers can effectively navigate the path from bench to bedside, ultimately bringing innovative and impactful radiopharmaceuticals to patients.

References

Safety Operating Guide

Proper Disposal of p-NCS-Bz-NODA-GA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for p-NCS-Bz-NODA-GA is not publicly available. The following disposal procedures are based on the known hazards of its functional groups, namely the isothiocyanate moiety and the potential presence of a coordinated gallium metal. Isothiocyanate compounds are classified as hazardous and require careful handling and disposal. This guide is intended to provide essential safety and logistical information and should be supplemented by a thorough review of your institution's specific waste disposal protocols and consultation with your Environmental Health and Safety (EHS) department.

The bifunctional chelator this compound (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetic acid) and its potential gallium (Ga) complexes are specialized reagents primarily used in biomedical research and drug development. The isothiocyanate group (-NCS) is highly reactive, particularly towards primary amines, enabling the conjugation of the chelator to biomolecules. Due to this reactivity and the potential hazards associated with both the isothiocyanate group and any chelated metal, proper disposal is critical to ensure laboratory safety and environmental protection.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat.

All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Hazard Data

The following table summarizes general hazard information for isothiocyanates and gallium compounds. Specific quantitative data for this compound is not available and should be determined if a substance-specific SDS becomes accessible.

Hazard CategoryIsothiocyanates (General)Gallium Compounds (General)This compound
Acute Toxicity (Oral) Varies by compound; can be harmful if swallowed.Generally low toxicity, but depends on the specific compound.Data not available.
Skin Corrosion/Irritation Can cause skin irritation and may cause an allergic skin reaction.Can cause skin irritation.Data not available.
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.Can cause serious eye damage.Data not available.
Respiratory Hazard May cause respiratory irritation. Inhalation of dust or vapors should be avoided.Dusts may cause respiratory irritation.Data not available.
Specific Hazard Reacts with acids to produce highly toxic hydrogen cyanide gas. Reactive gallium compounds (e.g., organogalliums) can be pyrophoric. Gallium metal can embrittle other metals.Data not available.
Environmental Hazard Data for specific isothiocyanates varies, but release to the environment should be avoided.Some gallium compounds can be toxic to aquatic life.Data not available.

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, requires its classification as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • If the compound is in solution, also indicate the solvent(s) on the label.

    • Segregate the waste stream containing this compound from other laboratory waste to prevent accidental mixing with incompatible chemicals, especially acids.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.

    • Do not overfill the waste container; leave adequate headspace (at least 10%) to allow for expansion of vapors.

    • Keep the container closed at all times except when adding waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and away from sources of ignition and incompatible materials, particularly acids.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to arrange for pickup and disposal.

    • Provide the EHS department with all necessary information about the waste, including its name and any other components in the waste mixture.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and spilled compound into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.

    • Do not use acidic solutions for cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Solid or Liquid? fume_hood->characterize solid_waste Solid Waste characterize->solid_waste Solid liquid_waste Liquid Waste characterize->liquid_waste Liquid containerize_solid Place in a Labeled, Leak-Proof Container for Solids solid_waste->containerize_solid containerize_liquid Place in a Labeled, Leak-Proof Container for Liquids liquid_waste->containerize_liquid label_info Label Includes: 'Hazardous Waste' 'this compound' Solvent(s) if applicable No Acids! containerize_solid->label_info containerize_liquid->label_info storage Store in Designated Satellite Accumulation Area label_info->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal by Licensed Professional ehs_contact->end

Caption: Logical workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling p-NCS-Bz-NODA-GA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental success. This guide provides essential, immediate safety and logistical information for the bifunctional chelator p-NCS-Bz-NODA-GA, focusing on operational and disposal plans to directly answer procedural questions and build a foundation of trust in laboratory safety and chemical handling.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

The primary hazard associated with this compound stems from its isothiocyanate (-NCS) functional group. Isothiocyanates are known to be irritants, sensitizers, and can be toxic. Direct contact with the skin, eyes, and respiratory tract must be strictly avoided. The NODA-GA chelator component is not considered the primary source of acute chemical hazard.

A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is required.
Respiratory Chemical Fume HoodAll handling of this compound, especially in its solid form or when making solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure risk and ensuring the integrity of the experiment.

  • Preparation : Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is donned correctly. Prepare all required materials, such as solvents and reaction vessels, within the fume hood.

  • Weighing : If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weighing paper or a dedicated spatula. Avoid creating dust.

  • Solubilization : Add the solvent to the solid in a closed container within the fume hood. Swirl gently to dissolve. Do not use sonication, as it may generate aerosols.

  • Reaction : Perform all subsequent reaction steps within the fume hood. Ensure that all reaction vessels are properly labeled.

  • Post-Reaction : After the reaction is complete, quench any unreacted isothiocyanate as part of the workup procedure. A common method is to add a nucleophilic scavenger, such as a primary amine (e.g., Tris buffer), to the reaction mixture.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.
Large Spill Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan

All waste generated from the handling and use of this compound must be treated as hazardous waste.

  • Segregation : Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), into a dedicated and clearly labeled hazardous waste container.

  • Inactivation : Before disposal, it is a best practice to inactivate any residual isothiocyanate. This can be achieved by adding a solution of a primary amine (e.g., Tris buffer) to the waste container and allowing it to react.

  • Labeling : The waste container must be labeled with the full chemical name and a description of the contents.

  • Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup : Arrange for the disposal of the hazardous waste through your institution's EHS office.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagrams have been generated.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Don PPE and Prepare Fume Hood Weigh Weigh Solid Prep->Weigh Proceed to Handling Solubilize Solubilize Weigh->Solubilize React Perform Reaction Solubilize->React Quench Quench Unreacted Isothiocyanate React->Quench After Reaction Dispose Dispose of Waste Quench->Dispose Emergency_Response_Flow cluster_Exposure_Response Exposure Response cluster_Spill_Response Spill Response Exposure Exposure Event (Skin, Eyes, Inhalation) FirstAid Administer First Aid Exposure->FirstAid Spill Spill Event Assess Assess Spill Size Spill->Assess Medical Seek Medical Attention FirstAid->Medical SmallSpill Contain Small Spill Assess->SmallSpill Small LargeSpill Evacuate and Call EHS Assess->LargeSpill Large DisposeSpill Dispose of Spill Waste SmallSpill->DisposeSpill

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-NCS-Bz-NODA-GA
Reactant of Route 2
Reactant of Route 2
p-NCS-Bz-NODA-GA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.